6-O-b-D-Glucopyranosyl-D-glucose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRXSINWFIIFAE-UDKQPYHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017741 | |
| Record name | Gentiobiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-91-6 | |
| Record name | Gentiobiose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentiobiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentiobiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gentiobiose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTIOBIOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF30HB040V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the structure of 6-O-b-D-Glucopyranosyl-D-glucose
An In-Depth Technical Guide to the Structure and Characterization of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose)
Abstract
This technical guide provides a comprehensive examination of 6-O-β-D-Glucopyranosyl-D-glucose, a disaccharide commonly known as Gentiobiose. We will delve into its core molecular architecture, stereochemical intricacies, and physicochemical properties. This document further explores its natural occurrence and diverse biological roles, from a signaling molecule in plants to its applications in the food and cosmetic industries. Detailed, field-proven protocols for the analytical characterization of Gentiobiose using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are provided for researchers, scientists, and drug development professionals. The guide also touches upon classical synthetic and purification strategies, establishing a foundational understanding for its application in scientific research.
Molecular Structure and Stereochemistry
6-O-β-D-Glucopyranosyl-D-glucose, also known as Gentiobiose or Amygdalose, is a disaccharide composed of two D-glucose monosaccharide units.[1][2][3] Its structure is defined by the specific linkage between these two units, which dictates its chemical behavior and biological function.
Constituent Monosaccharides: D-Glucopyranose
The building block of Gentiobiose is D-glucose, an aldohexose that predominantly exists in a cyclic six-membered ring form known as a pyranose. The "D" designation refers to the stereochemistry at the chiral carbon furthest from the anomeric carbon (C5), which matches that of D-glyceraldehyde. In the pyranose ring, the hydroxyl group on C5 attacks the aldehyde carbon (C1) to form a stable hemiacetal.
The β-(1→6) Glycosidic Bond
The defining feature of Gentiobiose is the β-(1→6) glycosidic bond that connects the two D-glucose units.[2][4][5] Let's dissect this nomenclature:
-
(1→6) : This indicates that the anomeric carbon (C1) of the first glucose unit is covalently linked to the oxygen atom attached to the C6 of the second glucose unit.
-
β (beta) : This describes the stereochemistry at the anomeric carbon (C1) of the first glucose unit involved in the bond. In the Haworth projection of the pyranose ring, a β-anomer has the substituent at C1 pointing in the same direction (up) as the CH₂OH group at C5.
Because the anomeric carbon of the second glucose unit is not involved in the glycosidic linkage, its hemiacetal group can exist in equilibrium between the α and β anomers (mutarotation) and can open to the linear aldehyde form. This free anomeric carbon makes Gentiobiose a reducing sugar .[6][7]
Caption: Chemical structure of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose).
Physicochemical Properties
The structural arrangement of Gentiobiose gives rise to its distinct physical and chemical properties, which are crucial for its handling, analysis, and application.
| Property | Value | Source(s) |
| Systematic Name | 6-O-β-D-Glucopyranosyl-D-glucose | [1] |
| Common Names | Gentiobiose, Amygdalose | [1][2] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [4][8] |
| Molar Mass | 342.30 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [2][4][9] |
| Melting Point | 190–195 °C (decomposes) | [3][4][9] |
| Solubility | Soluble in water, hot methanol | [2][4] |
| Taste | Bitter | [2][3] |
| Optical Rotation | Exhibits mutarotation. [α]D starts at -5.9° and equilibrates to +9.6° (β-form in water). | [3] |
Natural Occurrence and Biological Significance
Gentiobiose is more than a structural curiosity; it is a naturally occurring molecule with defined biological roles and growing commercial applications.
-
Natural Sources : It is famously found in the root of gentian plants (Gentiana species), from which it derives its name.[6][10] It is also a key component of crocin, the compound responsible for the color of saffron.[2] Additionally, it can be formed as an undesirable bitter-tasting byproduct during the acid-catalyzed hydrolysis of starch into glucose syrup and through the caramelization of glucose.[2]
-
Biological Roles : In gentian plants, Gentiobiose acts as a critical signaling molecule. Research has shown it functions to modulate bud dormancy, with accumulation of the disaccharide signaling for dormancy release through pathways that detoxify reactive oxygen species.[11][12][13] Its unique β-(1→6) linkage can be slowly hydrolyzed by certain β-glucosidases in the human gut, leading to interest in its potential as a prebiotic.[5] In immunology, it can act as an epitope, a specific part of an antigen recognized by the immune system.[8][14]
-
Industrial Applications : Due to its properties, Gentiobiose is used as a functional ingredient in the food, pharmaceutical, and cosmetic industries.[5][15] It can serve as a natural bittering agent in foods, a substrate in industrial fermentation, and a moisturizing agent in skincare products by promoting hyaluronic acid synthesis.[5][15]
Analytical and Spectroscopic Characterization
Accurate structural confirmation and quantification of Gentiobiose require a suite of analytical techniques. The causality behind selecting a specific method lies in its ability to resolve isomers and provide unambiguous structural data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the separation and quantification of disaccharides. The choice of column and detector is critical. Amine-functionalized (amino) or amide-based columns operating in hydrophilic interaction chromatography (HILIC) mode are preferred as they provide excellent retention and separation for highly polar carbohydrates.
Experimental Protocol: HPLC-RI Analysis of Gentiobiose
-
Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Column : Amino-propyl or amide-based column (e.g., Agilent Zorbax Carbohydrate Analysis, 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic elution with Acetonitrile:Water (80:20 v/v).[16] The high organic content is necessary for retention on a HILIC-type column.
-
Flow Rate : 1.5 mL/min.
-
Column Temperature : 30 °C. Maintaining a constant temperature is crucial for RI detector stability and reproducible retention times.[17]
-
Detector Temperature : 35 °C.
-
Sample Preparation : a. Dissolve the sample in the mobile phase or a water:acetonitrile (50:50) mixture to ensure compatibility and good peak shape. b. Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.
-
Injection Volume : 10 µL.
-
Data Analysis : Identify the Gentiobiose peak by comparing its retention time with that of a pure standard. Quantify using an external calibration curve generated from standards of known concentrations.
Mass Spectrometry (MS)
MS provides vital information on molecular weight and structure through fragmentation. Electrospray ionization (ESI) is the preferred gentle ionization technique for carbohydrates.
-
Expected Mass : In negative ion mode ESI-MS, Gentiobiose is typically observed as the deprotonated molecule [M-H]⁻ at m/z 341.11 or as an adduct with chloride [M+Cl]⁻ at m/z 377.08.
-
Tandem MS (MS/MS) : Collision-induced dissociation (CID) of the parent ion yields characteristic fragment ions. The most common fragmentation pathway for disaccharides is the cleavage of the glycosidic bond. For Gentiobiose, this would result in a fragment ion corresponding to a deprotonated glucose unit at m/z 179. Cross-ring cleavages can also occur, providing further structural detail that can help distinguish it from other glucose-glucose disaccharide isomers.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of carbohydrates in solution. Both ¹H and ¹³C NMR are essential.
-
¹H NMR : The proton spectrum of a disaccharide is complex due to the high number of similar, overlapping signals for the non-anomeric ring protons, which typically resonate in a crowded region between 3.0 and 4.5 ppm.[19] The most diagnostic signals are the anomeric protons (H1 and H1'), which appear in the more downfield region (4.5 to 5.5 ppm). For Gentiobiose, the β-linkage is confirmed by the chemical shift and coupling constant (J-value) of the anomeric proton of the non-reducing unit. A large coupling constant (~8 Hz) is characteristic of a trans-diaxial relationship between H1' and H2', confirming the β-configuration.
-
¹³C NMR : The carbon spectrum shows 12 distinct signals. The anomeric carbons (C1 and C1') are the most downfield (90-110 ppm). The C6 carbon of the reducing unit will show a significant downfield shift compared to a free glucose molecule, confirming the (1→6) linkage. 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are indispensable for assigning every proton and carbon signal and definitively confirming the connectivity.[20]
Synthesis and Purification
While Gentiobiose can be isolated from natural sources, chemical synthesis provides a reliable source of pure material for research.
Koenigs-Knorr Synthesis
The Koenigs-Knorr reaction is a classical and robust method for forming glycosidic bonds.[21][22] The general principle involves the reaction of a glycosyl halide (a glucose molecule with a halogen at the anomeric position) with an alcohol acceptor in the presence of a heavy metal salt promoter.
Workflow: Synthesis of Gentiobiose
-
Protection : All hydroxyl groups on the glycosyl donor and acceptor must be protected, except for the anomeric position on the donor and the target hydroxyl (C6-OH) on the acceptor. Acetyl or benzyl groups are common.
-
Activation : The protected glycosyl donor is converted to a glycosyl halide (e.g., acetobromoglucose) using HBr in acetic acid.
-
Coupling : The glycosyl halide is coupled with the protected glucose acceptor in the presence of a promoter like silver carbonate or silver oxide.[22][23] The neighboring group participation from the C2-acetyl group typically ensures the formation of the desired 1,2-trans glycosidic bond, resulting in the β-anomer.[22]
-
Deprotection : All protecting groups are removed (e.g., Zemplén deacetylation using sodium methoxide) to yield the final Gentiobiose product.
Caption: Workflow for the chemical synthesis and purification of Gentiobiose.
Purification via Octaacetate Derivative
A highly effective method for purifying Gentiobiose involves its conversion to the peracetylated derivative, Gentiobiose octaacetate. This derivative is less polar and readily crystallizes from solvents like ethanol or methanol. The pure octaacetate can then be quantitatively deacetylated to yield highly pure Gentiobiose.[9][14]
Conclusion
6-O-β-D-Glucopyranosyl-D-glucose is a structurally precise disaccharide whose significance spans plant biology, food science, and analytical chemistry. A thorough understanding of its β-(1→6) glycosidic linkage and the stereochemistry of its D-glucose constituents is fundamental to appreciating its properties and functions. The analytical protocols detailed herein provide a robust framework for its identification, quantification, and structural confirmation, empowering researchers to utilize and study this versatile molecule with confidence. The continued exploration of Gentiobiose and its derivatives promises further insights and applications in drug development and biotechnology.
References
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- Tchoumtchoua, J., et al. (2013). HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS.
- Gentiobiose is a rare disaccharide found in saffron and gentian. (n.d.). Homework.Study.com.
- Takahashi, H., et al. (2014). The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. The Plant Cell. [Link]
- Quantification of Mono and Disaccharides in Foods. (n.d.). Waters Corporation.
- Guttman, A., et al. (2021). Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS. National Institutes of Health (NIH). [Link]
- HPLC-ANALYSIS-OF-MONO-AND-DISACCHARIDES-IN-FOOD-PRODUCTS.pdf. (2013).
- The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. (2014).
- Takahashi, H., et al. (2014). Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. Oxford Academic. [Link]
- Koenigs-Knorr Synthesis. (n.d.). Organic Chemistry Portal.
- Isbell, H.S. (1951). Synthesis of ß-gentiobiose-1-C14.
- Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method. (2018). Frontiers. [Link]
- The sample mixture of isomeric disaccharides. (n.d.). ResearchGate.
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- Ahn, J., et al. (2018). Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry. National Institutes of Health (NIH). [Link]
- Structure, Classification, and Functions of Carbohydrates. (n.d.). LND College, Motihari.
- Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2002). MDPI. [Link]
- Structural representation of D-glucose and its anomeric configurations. (n.d.). ResearchGate.
- Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose. (n.d.). IOSR Journal.
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The Biosynthesis of Gentiobiose in Plants: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biosynthetic pathways of gentiobiose in plants. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core enzymatic reactions, regulatory mechanisms, and physiological significance of this unique disaccharide. We will delve into the established routes of gentiobiose formation, including the hydrolysis of larger saccharides and the potential for direct synthesis, supported by detailed experimental protocols and field-proven insights.
Introduction: Gentiobiose, a Bioactive Disaccharide
Gentiobiose [β-D-Glcp-(1→6)-D-Glc] is a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond.[1] While present in various natural sources, it accumulates in significant quantities in plants of the Gentianaceae family, where it plays multifaceted roles in plant development and as a signaling molecule.[2][3] Its functions extend to hastening fruit ripening and, most notably, modulating bud dormancy.[3][4] Understanding the biosynthesis of gentiobiose is crucial for harnessing its bioactive properties for agricultural and pharmaceutical applications.
Core Biosynthetic Pathways of Gentiobiose
The formation of gentiobiose in plants is primarily understood through two interconnected enzymatic processes: the breakdown of larger oligosaccharides and the potential for direct enzymatic synthesis.
Hydrolysis of Gentianose by Invertase
A principal pathway for gentiobiose production, particularly in gentian species, is the enzymatic hydrolysis of the trisaccharide gentianose [β-D-Glcp-(1→6)-D-Glc-(1→2)-D-Fru]. This reaction is catalyzed by invertase (EC 3.2.1.26), which cleaves the bond between the glucose and fructose moieties of gentianose, yielding gentiobiose and fructose.[3][5] This pathway is integral to the accumulation of gentiobiose during specific developmental stages, such as the release from bud dormancy.[6]
Modulation by β-Glucosidases: The Case of GtGen3A
β-Glucosidases (EC 3.2.1.21) are key enzymes in the metabolism of gentio-oligosaccharides. Research on Gentiana triflora has led to the identification and characterization of a novel GH3 family β-glucosidase, GtGen3A.[2] This enzyme plays a crucial role in modulating the levels of gentiobiose by specifically hydrolyzing gentiotriose (a trisaccharide of three glucose units with β-1,6 linkages) to produce gentiobiose and a glucose molecule.[2][3]
Kinetic analyses have shown that GtGen3A exhibits a high preference for gentiotriose.[2] The expression of the Gtgen3A gene has been observed to correlate with the accumulation of gentiobiose in field-grown gentians, underscoring its significance in the final steps of gentiobiose formation from larger oligosaccharides.[2]
Beyond hydrolysis, β-glucosidases can also catalyze transglycosylation reactions, particularly at high substrate concentrations. This process involves the transfer of a glucose moiety from a donor to an acceptor molecule. While well-documented in fungal systems, this mechanism represents a potential, though less characterized, pathway for gentiobiose synthesis in plants.[3][7]
The Potential Role of UDP-Glycosyltransferases (UGTs)
UDP-glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule.[8] While UGTs are well-known for their role in the glycosylation of a wide array of secondary metabolites, their involvement in the direct synthesis of disaccharides like gentiobiose in plants is an emerging area of research.[6][9]
Recent studies have identified a regio-specific β-(1,6) glycosyltransferase, UGT94BY1, from Platycodon grandiflorum. This enzyme demonstrates the ability to transfer multiple glucose units to the C6-OH position of a glucosyl group on various triterpenoid and phenolic glycosides, thereby forming β-(1,6) oligoglucoside chains.[4] This discovery provides a mechanistic basis for how plants can synthesize the β(1→6) linkage characteristic of gentiobiose, suggesting that a similar UGT could potentially catalyze the direct formation of gentiobiose from UDP-glucose and a glucose acceptor.
Physiological Role of Gentiobiose as a Signaling Molecule
Gentiobiose is not merely a metabolic intermediate but also functions as a crucial signaling molecule in plants.[6] In gentian overwintering buds, gentiobiose accumulation is a key trigger for the release from dormancy. It is suggested that gentiobiose acts upstream of the ascorbate-glutathione cycle, a vital pathway for detoxifying reactive oxygen species.[6] Treatment of dormant buds with exogenous gentiobiose has been shown to induce budbreak and is associated with increased concentrations of sulfur-containing amino acids, glutathione, and ascorbate.[6]
Experimental Protocols
This section provides detailed methodologies for the study of gentiobiose biosynthesis.
Protocol 1: Quantification of Gentiobiose in Plant Tissues by HPLC
This protocol is adapted for the analysis of gentiobiose from plant extracts.
1. Sample Preparation: a. Harvest 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Add 1 ml of 80% methanol to the powdered tissue and vortex thoroughly. d. Sonicate the mixture for 20 minutes at 65°C.[10] e. Centrifuge at 12,000 x g for 15 minutes. f. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11] b. Mobile Phase: A gradient of methanol and 0.1% acetic acid in water. A starting condition of 30:70 (v/v) methanol:acidified water is a good starting point.[11] c. Flow Rate: 1.0 ml/min.[11] d. Detection: UV detector at 215 nm, 254 nm, or 283 nm, or a refractive index (RI) detector.[12] e. Column Temperature: 35°C.[12] f. Injection Volume: 10 µL.
3. Quantification: a. Prepare a standard curve using a series of known concentrations of a gentiobiose standard. b. Compare the peak area of gentiobiose in the sample chromatogram to the standard curve to determine its concentration.
Protocol 2: Invertase Activity Assay with Gentianose
This assay measures the activity of invertase by quantifying the reducing sugars (glucose and fructose) produced from the hydrolysis of a substrate. While the protocol often uses sucrose, it can be adapted for gentianose.
1. Reagent Preparation: a. Substrate Solution: Prepare a solution of gentianose in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5). b. Enzyme Extract: Homogenize plant tissue in a cold extraction buffer and centrifuge to obtain a crude enzyme extract. c. DNSA Reagent (for colorimetric detection): Dissolve dinitrosalicylic acid, sodium sulfite, and Rochelle salt in sodium hydroxide solution.
2. Assay Procedure: a. Pre-warm the substrate solution to the desired reaction temperature (e.g., 37°C). b. Add a specific volume of the enzyme extract to the substrate solution to initiate the reaction.[13] c. Incubate for a defined period (e.g., 10-30 minutes). d. Stop the reaction by adding the DNSA reagent.[13] e. Boil the mixture for 5-15 minutes to allow for color development. f. Cool the samples to room temperature and measure the absorbance at 540 nm.[14] g. A standard curve of glucose should be prepared to quantify the amount of reducing sugars produced.
Protocol 3: β-Glucosidase Activity Assay (Hydrolysis)
This protocol is for measuring the hydrolytic activity of β-glucosidase using a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).
1. Reagent Preparation: a. Assay Buffer: 50 mM phosphate-citrate buffer, pH 5.0. b. Substrate Solution: 1 mM pNPG in assay buffer. c. Stop Solution: 1 M Sodium Carbonate (Na₂CO₃). d. Enzyme Extract: Prepare as described in Protocol 2.
2. Assay Procedure: a. Add a small volume of the enzyme extract to a microplate well. b. Add the substrate solution to initiate the reaction. c. Incubate at the optimal temperature for the enzyme (e.g., 50°C) for 10-30 minutes. d. Stop the reaction by adding the stop solution. e. Measure the absorbance at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.
Protocol 4: Functional Analysis of Genes by Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful reverse genetics tool to study gene function in plants. This is a general workflow that needs to be optimized for the specific plant species, such as Gentiana.
1. Vector Construction: a. Select a 200-400 bp fragment of the target gene (e.g., GtGen3A). b. Clone this fragment into a suitable VIGS vector, such as a Tobacco Rattle Virus (TRV)-based vector.[8]
2. Agroinfiltration: a. Transform Agrobacterium tumefaciens with the VIGS construct. b. Grow the transformed Agrobacterium and prepare an infiltration suspension. c. Infiltrate the suspension into the leaves of young plants.[8]
3. Phenotypic Analysis and Gene Expression Quantification: a. Monitor the plants for any developmental or biochemical changes resulting from the gene silencing. b. After a few weeks, harvest tissues from both silenced and control plants. c. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene's expression. d. Analyze the metabolite profile (e.g., gentiobiose and gentiotriose levels) using HPLC as described in Protocol 1.
Conclusion and Future Perspectives
The biosynthesis of gentiobiose in plants is a dynamic process involving multiple enzymatic pathways. While the roles of invertase and specific β-glucosidases in the metabolism of gentio-oligosaccharides are well-established, the direct synthesis of gentiobiose by UGTs presents an exciting frontier for future research. A deeper understanding of the regulation of these pathways and the identification of the specific UGTs involved will be critical for manipulating gentiobiose levels in plants to enhance desirable traits for agriculture and to produce this bioactive compound for therapeutic applications. The protocols outlined in this guide provide a robust framework for researchers to further unravel the complexities of gentiobiose biosynthesis and its physiological significance.
References
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A Technical Guide to the Biological Roles of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
6-O-β-D-Glucopyranosyl-D-glucose, commonly known as gentiobiose, is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond.[1][2] Historically considered a rare sugar primarily of interest in food chemistry due to its bitter taste and occurrence in honey and gentian roots, recent research has unveiled its sophisticated and critical roles as a signaling molecule in complex biological processes.[1][3][4] This guide synthesizes current knowledge on the biochemistry, metabolism, and signaling functions of gentiobiose across different organisms. It provides an in-depth exploration of its role in modulating plant development, its metabolic pathway in bacteria, and its emerging applications in biotechnology and therapeutics, offering a valuable resource for researchers aiming to harness its biological potential.
Physicochemical Properties and Natural Occurrence
Gentiobiose is a white, crystalline, water-soluble solid.[1] It is a reducing sugar that, upon acid hydrolysis, yields only glucose.[5] A notable characteristic is its bitter taste, which is significantly reduced when elongated into the trisaccharide gentiotriose.[1][6]
While not as ubiquitous as sucrose or maltose, gentiobiose is found in specific natural contexts. It is a key component of crocin, the compound responsible for the color of saffron.[1][2] It also occurs naturally in the roots of gentian plants and is a minor component of some types of honey.[4][5][7] Industrially, it can be an undesirable byproduct of glucose caramelization or the acid-catalyzed hydrolysis of starch.[1] However, its primary route of synthesis for research and industrial purposes is enzymatic, leveraging the transglycosylation activity of β-glucosidases.[4][8][9]
| Source | Context | Significance |
| Gentian (Gentiana sp.) | Roots and overwintering buds | Natural signaling molecule for bud dormancy.[3][10] |
| Saffron | Component of crocin | Contributes to the chemical structure of the pigment.[1][2] |
| Honey | Minor component | Natural occurrence in plant-derived products.[4] |
| Starch Hydrolysis | Byproduct | Undesirable formation in glucose syrup production.[1] |
| Fungal/Bacterial Cultures | Transglycosylation product | Enzymatic synthesis from glucose or other disaccharides.[8][11] |
Metabolic Pathways of Gentiobiose
The metabolic fate of gentiobiose varies significantly across different biological kingdoms, a distinction that is crucial for understanding its diverse roles as either an energy source or a signaling molecule.
2.1 Bacterial Metabolism: A Phosphorylytic Pathway
In certain bacteria, such as Aerobacter aerogenes, gentiobiose is catabolized through an efficient intracellular pathway that requires phosphorylation.[12][13] This process involves two key enzymes:
-
β-glucoside kinase: This enzyme catalyzes the ATP-dependent phosphorylation of gentiobiose to form gentiobiose monophosphate.[12][13]
-
Phospho-β-glucosidase: This enzyme subsequently cleaves the phosphorylated intermediate, yielding equimolar amounts of D-glucose and D-glucose 6-phosphate, both of which can directly enter central glycolytic pathways.[12][13]
This ATP-dependent cleavage mechanism highlights a specialized adaptation for utilizing β-glucosides as a carbon source.
2.2 Metabolism in Plants and Mammals
In contrast to its role in bacteria, gentiobiose is not primarily a direct energy source in plants. Studies on gentian suggest that its accumulation is tightly regulated and its hydrolysis is controlled by specific enzymes like GtGen3A, which preferentially acts on gentiotriose to produce gentiobiose, indicating a role in modulating signaling pools rather than providing bulk carbon.[14]
In mammals, oligosaccharides with β(1→6) linkages, including gentiobiose, are known to be resistant to digestion by intestinal enzymes.[4] This low digestibility makes them candidates for prebiotics, as they can reach the colon intact and be fermented by beneficial gut microbiota.
Gentiobiose as a Potent Signaling Molecule (Oligosaccharin)
The most significant recent advances in gentiobiose research concern its function as an "oligosaccharin"—a carbohydrate-based signaling molecule that regulates plant growth and development.
3.1 Regulation of Bud Dormancy in Perennials
Groundbreaking research in Gentiana species has identified gentiobiose as a key signal for the release from bud dormancy.[3][10][15] In these alpine perennials, overwintering buds (OWBs) must break dormancy at the correct time to ensure survival. Metabolomic analysis revealed that the concentration of gentiobiose significantly increases just before budbreak.[3][10]
Crucially, this accumulation is not for energy production. Instead, gentiobiose triggers a signaling cascade that activates the ascorbate-glutathione (AsA-GSH) cycle .[3][10][16] This pathway is a major antioxidant system in plants that detoxifies reactive oxygen species (ROS), which are known to accumulate during dormancy and stress. By upregulating the AsA-GSH cycle, gentiobiose enhances the cell's redox potential, creating the necessary physiological conditions for growth resumption.
3.2 Role in Fruit Ripening
Further evidence for gentiobiose's role as an oligosaccharin comes from studies on tomato (Lycopersicon esculentum).[17] Gentiobiose was detected in the apoplastic fluid of tomato fruit, a location consistent with intercellular signaling.[17] When unripe green tomatoes were infiltrated with low concentrations of gentiobiose, the initiation of ripening was accelerated by 1-3 days compared to controls.[17] This suggests that gentiobiose may be part of the complex network of signals that coordinate the ripening process.
Applications and Research Frontiers
The unique biological activities of gentiobiose open up several avenues for research and development.
-
Agriculture: Understanding and manipulating the gentiobiose signaling pathway could lead to new strategies for controlling budbreak in perennial crops, synchronizing flowering, or managing fruit ripening.
-
Food Science and Nutrition: As a low-digestible oligosaccharide, gentiobiose holds promise as a functional food ingredient or prebiotic to promote gut health.[4][18] Its unique bitter flavor profile can also be utilized or modulated in food formulation.[4]
-
Cryopreservation: Preliminary studies have shown that gentiobiose can act as an effective cryoprotectant, improving the viability of human sperm after freezing, potentially outperforming conventional agents like trehalose.[19] This opens a new, underexplored area of application.
-
Diagnostics and Drug Development: The presence of gentiobiose as a component of the cell wall in some Gram-positive bacteria has prompted research into its use as a targeting moiety.[20][21] Although an initial attempt to develop an 18F-labeled gentiobiose PET tracer for bacterial imaging showed low uptake, the concept of using unique microbial carbohydrates as diagnostic targets remains a valid and promising strategy.[20]
Key Methodologies in Gentiobiose Research
Advancing the study of gentiobiose requires robust methodologies for its synthesis, detection, and functional analysis.
5.1 Experimental Protocol: Enzymatic Synthesis of Gentiooligosaccharides
This protocol is based on the transglycosylation activity of β-glucosidase at high substrate concentrations.
Objective: To synthesize gentiobiose and other gentio-oligosaccharides from a concentrated glucose solution.
Materials:
-
β-glucosidase (e.g., from Aspergillus niger or a thermostable variant)
-
D-Glucose (anhydrous)
-
Citrate-phosphate buffer (pH adjusted according to enzyme optimum, e.g., pH 6.0)
-
Reaction vessel with temperature control (e.g., shaking water bath)
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Substrate Preparation: Prepare a high-concentration glucose solution (e.g., 70-100% w/v) in the appropriate buffer. Warming the solution may be necessary to fully dissolve the glucose.
-
Enzyme Addition: Once the substrate solution has reached the optimal reaction temperature (e.g., 50-80°C, depending on the enzyme), add the β-glucosidase. The enzyme-to-substrate ratio must be optimized but can start at ~500 Units per gram of glucose.[4]
-
Incubation: Incubate the reaction mixture with constant agitation for a predetermined time course (e.g., 12-48 hours). The high substrate concentration forces the enzymatic equilibrium to shift from hydrolysis towards synthesis (transglycosylation).
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Analysis: Dilute a sample of the reaction mixture and analyze the product composition using HPLC. A column suitable for carbohydrate analysis (e.g., Aminex HPX-87P) with a refractive index (RI) detector is appropriate.
-
Purification (Optional): Products can be purified from the reaction mixture using techniques like size-exclusion chromatography or preparative HPLC.
5.2 Analytical Methods for Detection and Quantification
Choosing the right analytical method is critical for studying gentiobiose.
| Method | Principle | Advantages | Limitations |
| HPLC with Refractive Index Detection (HPLC-RI) | Separates molecules based on column interaction; detection based on changes in the refractive index of the eluent. | Robust, universal for carbohydrates, good for quantification. | Not compatible with gradient elution, lower sensitivity.[22] |
| HPLC with Pulsed Amperometric Detection (HPAE-PAD) | Anion-exchange chromatography at high pH; detection via electrochemical oxidation on a gold electrode. | Very high sensitivity (picomole level), no derivatization needed. | Requires a strong alkaline mobile phase, which can be complex to handle.[22] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatilization of derivatized sugars followed by separation and mass-based detection. | Excellent for structural identification and linkage analysis. | Requires time-consuming derivatization steps. |
| HPLC with Fluorescence Detection | Pre-column derivatization with a fluorescent tag (e.g., 2-aminopyridine) followed by separation. | High sensitivity (picomole level). | The derivatization process can be lengthy.[22] |
Conclusion and Future Outlook
6-O-β-D-Glucopyranosyl-D-glucose has transitioned from a chemical curiosity to a molecule of significant biological importance. Its role as an oligosaccharin in orchestrating complex plant developmental programs like dormancy and ripening represents a paradigm shift in our understanding of carbohydrate function. While its direct catabolism appears limited to certain microbes, its low digestibility in humans positions it as a promising prebiotic. Future research should focus on elucidating the full extent of the gentiobiose signaling network in plants, identifying its receptors, and exploring its potential to enhance agricultural productivity and human health. The development of novel applications in fields as diverse as cryopreservation and medical diagnostics underscores the vast and still largely untapped potential of this once-overlooked disaccharide.
References
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- Takahashi, H., Imamura, T., Konno, N., Takeda, T., Fujita, K., Konishi, T., Nishihara, M., & Uchimiya, H. (2014). The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. The Plant Cell, 26(10), 3949–3963.
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- Palmer, R. E., & Anderson, R. L. (1972). Metabolism of gentiobiose in Aerobacter aerogenes. Journal of Bacteriology, 110(3), 923–929.
- Palmer, R. E., & Anderson, R. L. (1972). Metabolism of Gentiobiose in Aerobacter aerogenes. Journal of Bacteriology, 110(3), 923-929.
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- Takahashi, H., et al. (2018). Gtgen3A, a novel plant GH3 β-glucosidase, modulates gentio-oligosaccharide metabolism in Gentiana. PubMed.
- Wang, Y., et al. (2021). A comprehensive review on the properties, production, and applications of functional glucobioses. PubMed.
- Dumville, J. C., & Fry, S. C. (2003). Gentiobiose: a novel oligosaccharin in ripening tomato fruit. Planta, 216(3), 484–495.
- Takahashi, H., et al. (2014). The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. ResearchGate.
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- Khan, A. W., Pellegrino, D. N., & Walker, T. K. (1959). Detection of gentiobiose and sophorose in cultures of certain micro-organisms growing in defined glucose-containing media. Nature, 183(4662), 682–683.
- Bionity. (n.d.). Gentiobiose.
- Al-Badrani, H. A., et al. (2023). Beneficial effects of trehalose and gentiobiose on human sperm cryopreservation. PLoS ONE, 18(4), e0284428.
- Carl ROTH. (n.d.). β-D-Gentiobiose.
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- Study.com. (n.d.). Gentiobiose is a rare disaccharide found in saffron and gentian.
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Gentiobiose: From a Bitter Root to a Sweet Spot in Glycoscience
An In-depth Technical Guide on the Discovery, Synthesis, and Application of β-D-Glucopyranosyl-(1→6)-D-glucose
Foreword
In the vast and intricate world of carbohydrates, the disaccharide gentiobiose holds a unique position. Initially identified from the roots of the gentian plant, its journey from a botanical curiosity to a valuable tool in modern biotechnology and drug development is a compelling narrative of scientific inquiry. This guide provides a comprehensive overview of gentiobiose, tracing its historical discovery, detailing its physicochemical properties, outlining modern synthesis protocols, and exploring its expanding applications for researchers, scientists, and professionals in drug development.
The Historical Unveiling of a Bitter Sugar
The story of gentiobiose is intrinsically linked to the study of natural products from the Gentiana genus. The journey began not with the disaccharide itself, but with a more complex sugar.
The Precursor: Gentianose In 1882, A. Meyer first isolated a trisaccharide from the roots of yellow gentian (Gentiana lutea), which he named gentianose[1]. This discovery set the stage for identifying its constituent parts.
A Pivotal Enzymatic Cleavage The definitive discovery of gentiobiose is credited to the French chemists E. Bourquelot and H. Hérissey. In 1901, they demonstrated that treating gentianose with the enzyme invertase resulted in its hydrolysis, yielding fructose and a previously unknown disaccharide[1][2]. They named this new sugar gentiobiose , a nod to its origin.
Structural Elucidation in the Golden Age of Carbohydrate Chemistry The early 20th century was a period of profound advancement in understanding carbohydrate structures, largely pioneered by the work of Nobel laureate Emil Fischer[3][4][5]. His development of phenylhydrazine as a reagent to form crystalline osazones was instrumental in identifying and differentiating sugars[3][6]. While Fischer laid the foundational methodologies, the specific structural determination of gentiobiose, defining it as two glucose units joined by a β(1→6) linkage, was solidified by the work of Haworth and Wylam in 1923[7]. Later work by scientists like G. Zemplén further refined the isolation of gentiobiose from natural sources, often via its more stable octaacetate derivative[1].
Physicochemical Profile and Structure
Gentiobiose is a reducing disaccharide composed of two D-glucose units. Its defining feature is the β(1→6) glycosidic bond connecting the anomeric carbon (C1) of the first glucose unit to the C6 primary alcohol of the second[5][8][9][10][11]. This linkage is responsible for its distinct properties, most notably its bitter taste, which contrasts with its sweet isomer, isomaltose (α(1→6) linkage).
| Property | Value |
| Systematic Name | β-D-Glucopyranosyl-(1→6)-D-glucose |
| Common Names | Gentiobiose, Amygdalose |
| Chemical Formula | C₁₂H₂₂O₁₁[5][7][8] |
| Molar Mass | 342.30 g·mol⁻¹[5][7][8] |
| Appearance | White to off-white crystalline powder[6][7][8] |
| Melting Point | 190 to 195 °C (decomposes)[7][8][10] |
| Solubility | Soluble in water and hot methanol[8] |
| Taste | Distinctly bitter[3][5][8] |
Natural Occurrence and Biological Roles
While first discovered in gentian root, gentiobiose is found in various natural contexts, often playing more than a simple structural or storage role.
-
In Plants: Its primary source is the root of Gentiana species, where it exists as a component of gentianose[1]. It is also found in saffron, where it forms the disaccharide backbone of crocin, the pigment responsible for saffron's vibrant color[8]. Intriguingly, gentiobiose has been identified as a potential signaling molecule, or "oligosaccharin," in ripening tomato fruit, suggesting a role in plant development[4].
-
As a Byproduct: Gentiobiose can be formed as an undesirable byproduct during the acid-catalyzed condensation of glucose in the production of glucose syrup and through the caramelization of glucose[8][10]. Its presence imparts a bitter taste to these products.
-
Microbial World: Various microorganisms can produce gentiobiose. For instance, some Acetobacter species are known to form gentiobiose when grown in glucose-rich media.
Methodologies for Synthesis: A Technical Overview
The impracticality of extracting gentiobiose from natural sources in large quantities has driven the development of robust synthesis methods. Both enzymatic and chemical routes are employed, each with distinct advantages.
Enzymatic Synthesis via Transglycosylation
The most common and efficient method for gentiobiose production is enzymatic synthesis. This process leverages the reversible nature of glycosidase enzymes.
Causality of the Experimental Choice: In their natural function, β-glucosidases hydrolyze β-glycosidic bonds by adding water. However, by dramatically increasing the concentration of the substrate (glucose), water as a nucleophile is outcompeted by the hydroxyl groups of other glucose molecules. This forces the enzyme to catalyze a transglycosylation reaction, forming a new glycosidic bond instead of breaking one. The β(1→6) linkage is often favored thermodynamically by many β-glucosidases, leading to gentiobiose as a primary product.
Experimental Protocol: Synthesis using a Thermostable β-Glucosidase
This protocol is based on methodologies described for thermostable enzymes like TsBgl1 from Thermotoga sp., which offer advantages in industrial settings due to their robustness at high temperatures and substrate concentrations[3].
-
Enzyme Source: A purified, thermostable GH1 β-glucosidase with high transglycosylation activity.
-
Substrate Preparation: Prepare a high-concentration glucose syrup (e.g., 800-1000 g/L) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0). The high concentration is critical to favor synthesis over hydrolysis.
-
Enzymatic Reaction:
-
Heat the glucose substrate to the optimal temperature for the enzyme (e.g., 80-90 °C for TsBgl1).
-
Add the β-glucosidase at a predetermined concentration (e.g., 500 Units per gram of glucose)[3].
-
Maintain the reaction at the optimal temperature with gentle agitation for a set period (e.g., 12-24 hours).
-
-
Reaction Monitoring: Periodically take aliquots and terminate the enzymatic reaction (e.g., by boiling for 10 minutes). Analyze the product composition using High-Performance Liquid Chromatography (HPLC) with a carbohydrate analysis column to quantify glucose, gentiobiose, and other synthesized oligosaccharides.
-
Purification: Upon completion, the enzyme can be denatured and removed. The resulting syrup, rich in gentiobiose, can be purified using techniques like preparative chromatography to isolate gentiobiose from residual glucose and other disaccharide isomers.
Chemical Synthesis
Chemical synthesis offers precise control but requires a more complex, multi-step approach involving protection group chemistry.
Causality of the Experimental Choice: Glucose has five hydroxyl groups of varying reactivity. To selectively form the β(1→6) linkage, all other hydroxyl groups on the donor and acceptor molecules must be temporarily blocked with protecting groups. This prevents the formation of a statistical mixture of all possible linkage isomers (e.g., 1→2, 1→3, 1→4). The choice of protecting groups is critical for ensuring high yields and allowing for deprotection under conditions that do not cleave the newly formed glycosidic bond.
General Workflow for Chemical Synthesis
-
Selective Protection of Acceptor: D-glucose is treated with reagents that selectively protect the hydroxyls at C1, C2, C3, and C4, leaving the primary C6 hydroxyl free for glycosylation. For example, forming an isopropylidene acetal between C1/C2 and C3/C4 can achieve this.
-
Preparation of Donor: A second D-glucose molecule is converted into a glycosyl donor. This involves protecting all hydroxyl groups (e.g., as acetates) and introducing a leaving group at the anomeric C1 position (e.g., a bromide).
-
Glycosylation (Coupling): The protected acceptor (with a free C6-OH) and the glycosyl donor are reacted in the presence of a promoter (e.g., a silver or mercury salt). This forms the protected gentiobiose octaacetate.
-
Deprotection: All protecting groups are removed in a final step (e.g., via Zemplén deacetylation using catalytic sodium methoxide), yielding pure gentiobiose.
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- 9. Solved Gentiobiose (D-Glc(B1-6)D-Glc) is a disaccharide | Chegg.com [chegg.com]
- 10. Write the Haworth structural formulae of the following Gentiobiose | Filo [askfilo.com]
- 11. CN107286207B - Synthesis method of gentiobiose - Google Patents [patents.google.com]
An In-depth Technical Guide to 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose), CAS 554-91-6
This guide provides a comprehensive technical overview of 6-O-β-D-Glucopyranosyl-D-glucose, commonly known as Gentiobiose. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, biological significance, synthesis, and analytical methodologies pertinent to this unique disaccharide. The structure of this guide is designed to logically progress from foundational knowledge to practical application, emphasizing the scientific rationale behind experimental choices.
Section 1: Foundational Knowledge of Gentiobiose
Gentiobiose is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond. This seemingly simple structural feature imparts a range of unique chemical and biological properties that distinguish it from other glucose-based disaccharides.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Gentiobiose is critical for its effective use in research and development. It is a white, crystalline solid that is soluble in water and hot methanol. The β-anomeric form is reported to have a melting point between 190-195 °C. A key characteristic of Gentiobiose is its distinct bitter taste, which has implications for its applications in the food industry.
| Property | Value | Source(s) |
| CAS Number | 554-91-6 | |
| Molecular Formula | C₁₂H₂₂O₁₁ | |
| Molar Mass | 342.30 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 190-195 °C (β-form) | |
| Solubility | Soluble in water, hot methanol | |
| Taste | Bitter |
Natural Occurrence and Biological Significance
Gentiobiose is found in nature, notably as a structural component of crocin, the compound responsible for the color of saffron. It also forms as an undesirable byproduct during the acid-catalyzed condensation of D-glucose in the production of glucose syrup, where its bitterness is a quality concern.
Beyond its presence in natural products, Gentiobiose plays significant biological roles. In the herbaceous perennial Gentiana, Gentiobiose has been identified as a signaling molecule involved in the modulation of bud dormancy. Its accumulation prior to budbreak suggests a regulatory function rather than merely serving as an energy source. In the realm of microbiology, the metabolism of Gentiobiose has been studied in organisms like Aerobacter aerogenes. This bacterium utilizes a β-glucoside kinase to phosphorylate Gentiobiose, initiating its cleavage into glucose and glucose-6-phosphate. This metabolic pathway highlights the specific enzymatic machinery required to process the β(1→6) linkage.
Section 2: Synthesis and Purification of Gentiobiose
The synthesis of Gentiobiose can be approached through both enzymatic and chemical routes. The choice of method is often dictated by the desired yield, purity, and scalability.
Enzymatic Synthesis: A Green Chemistry Approach
Enzymatic synthesis is often preferred due to its high selectivity, avoiding the need for complex protection and deprotection steps common in chemical synthesis. The primary enzymes employed are β-glucosidases, which can catalyze transglycosylation reactions at high substrate concentrations.
In their natural function, glycosidases hydrolyze glycosidic bonds. However, by manipulating reaction conditions, specifically by increasing the concentration of the acceptor (in this case, glucose), the reverse reaction—transglycosylation—can be favored. This process involves the transfer of a glycosyl moiety from a donor to an acceptor, forming a new glycosidic bond.
Caption: Generalized workflow for the enzymatic synthesis of Gentiobiose via transglycosylation.
This protocol provides a generalized framework for the synthesis of Gentiobiose using a thermophilic β-glucosidase, inspired by the work on Thermotoga sp. KOL6.
-
Enzyme Preparation : Obtain a commercially available or recombinantly expressed thermophilic β-glucosidase with known transglycosylation activity.
-
Substrate Solution : Prepare a high-concentration glucose solution (e.g., 1000 g/L) in a suitable buffer (e.g., pH 6.0).
-
Enzymatic Reaction :
-
Add the β-glucosidase to the glucose solution at a predetermined concentration (e.g., 500 U per gram of glucose).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 80-90 °C) with gentle agitation.
-
Monitor the reaction progress over time using techniques like HPLC to quantify the formation of Gentiobiose and other oligosaccharides.
-
-
Reaction Termination : Deactivate the enzyme by heat treatment (e.g., boiling for 10 minutes) once the desired yield is achieved.
-
Purification : The resulting mixture of mono-, di-, and oligosaccharides can be separated using chromatographic techniques such as carbon-Celite column chromatography or preparative HPLC.
Chemical Synthesis
Chemical synthesis of Gentiobiose offers an alternative route, although it typically involves multiple steps of protection and deprotection to achieve the desired regioselectivity of the β(1→6) linkage. A classic approach involves the Koenigs-Knorr reaction or its modern variants.
Purification via Octaacetate Derivative
A well-established method for purifying Gentiobiose involves its conversion to the octaacetate derivative. This derivative is more crystalline and less soluble than the free sugar, facilitating its purification by recrystallization.
-
Acetylation : The crude Gentiobiose mixture is treated with an acetylating agent (e.g., acetic anhydride in the presence of a catalyst) to form β-Gentiobiose octaacetate.
-
Recrystallization : The octaacetate is then recrystallized from a suitable solvent like methanol or ethanol to achieve high purity.
-
Deacetylation : The purified β-Gentiobiose octaacetate is hydrolyzed, typically using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation), to yield pure Gentiobiose.
Section 3: Analytical Methodologies for Identification and Quantification
The unambiguous identification and accurate quantification of Gentiobiose are crucial, especially given the existence of numerous other glucobiose isomers (e.g., cellobiose, maltose, isomaltose). A combination of chromatographic and spectroscopic techniques is generally employed.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of Gentiobiose.
-
Stationary Phases : Amino-propyl bonded silica columns are commonly used for the separation of carbohydrates.
-
Mobile Phases : Isocratic or gradient elution with acetonitrile and water is a standard approach.
-
Detection : Refractive Index (RI) detection is a universal method for carbohydrate analysis. For enhanced sensitivity and structural information, coupling HPLC with mass spectrometry is highly advantageous.
Spectroscopic Characterization
Spectroscopic methods provide the definitive structural elucidation of Gentiobiose.
Mass spectrometry provides information on the molecular weight and fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying Gentiobiose in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing carbohydrates.
NMR spectroscopy is the most powerful technique for the complete structural assignment of carbohydrates. Both ¹H and ¹³C NMR are used to determine the anomeric configuration (α or β) and the linkage position.
-
¹H NMR : The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic of the β-configuration.
-
¹³C NMR : The chemical shift of the carbon atoms involved in the glycosidic linkage (C-1' and C-6) confirms the (1→6) connectivity.
-
2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the linkage.
gentiobiose molecular weight and formula
An In-Depth Technical Guide to the Physicochemical Properties of Gentiobiose
Abstract
Gentiobiose, a disaccharide composed of two β-D-glucose units, is a significant molecule in glycobiology and natural product chemistry. While less common than its isomers cellobiose and maltose, it plays a crucial role as a structural component of various important natural compounds, including crocin, the primary pigment of saffron, and certain amygdalin-related cyanogenic glycosides. This guide provides a comprehensive overview of the fundamental physicochemical properties of gentiobiose, focusing on its molecular formula and weight. It details the experimental and computational methods used for their determination and contextualizes this data within the broader landscape of carbohydrate chemistry for an audience of researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Formula
Gentiobiose is a reducing disaccharide. Its systematic name is 6-O-β-D-glucopyranosyl-D-glucose. The molecular formula for gentiobiose is C₁₂H₂₂O₁₁ . This formula is identical to other common glucose-based disaccharides like sucrose, lactose, and maltose, making them isomers. The differentiation between these molecules arises not from their atomic composition but from the specific arrangement of these atoms, particularly the nature of the glycosidic bond that links the two monosaccharide units.
The elemental composition of gentiobiose is as follows:
-
Carbon (C): 12 atoms
-
Hydrogen (H): 22 atoms
-
Oxygen (O): 11 atoms
This composition is characteristic of a disaccharide, which is formed through a dehydration reaction (the removal of one molecule of water, H₂O) between two monosaccharides (in this case, two D-glucose molecules, each with the formula C₆H₁₂O₆).
(2 * C₆H₁₂O₆) → C₁₂H₂₂O₁₁ + H₂O
Molecular Weight and Its Determination
The molecular weight (MW) of a compound is a critical parameter for a vast range of experimental procedures in chemistry and biology, including stoichiometric calculations for reactions, preparation of solutions with specific molarities, and analysis via mass spectrometry.
Monoisotopic Mass and Average Molecular Weight
For gentiobiose (C₁₂H₂₂O₁₁), two key values for molecular weight are often considered:
| Parameter | Value ( g/mol ) | Description |
| Average Molecular Weight | 342.30 | This value is calculated using the weighted average of the natural abundances of the isotopes of each element (C, H, O). It is the value typically used in stoichiometric calculations for bulk materials. |
| Monoisotopic Mass | 342.11621 | This value is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁶O). It is the value observed in high-resolution mass spectrometry. |
Experimental Verification: Mass Spectrometry
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The choice of ionization method is critical to prevent fragmentation of the relatively labile glycosidic bond.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve 1 mg of purified gentiobiose in 1 mL of a 50:50 (v/v) solution of methanol and deionized water. Add 0.1% formic acid or a 1 mM sodium acetate solution to promote the formation of adduct ions ([M+H]⁺ or [M+Na]⁺), which are often more stable and easier to detect than the molecular ion.
-
Instrumentation Setup:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra over a mass-to-charge (m/z) range of 100-500.
-
Data Analysis: The resulting spectrum will show a prominent peak corresponding to the sodium adduct of gentiobiose ([C₁₂H₂₂O₁₁ + Na]⁺) at an m/z of approximately 365.1056. The protonated molecule ([C₁₂H₂₂O₁₁ + H]⁺) may also be observed at m/z 343.1235. The observed m/z values can be used to confirm the elemental composition with high confidence.
The workflow for mass spectrometry analysis is a self-validating system. The high-resolution mass analyzer provides a mass measurement with sufficient accuracy (typically <5 ppm error) to allow for the unambiguous determination of the elemental formula from a list of possibilities within a given mass tolerance.
Caption: Workflow for Gentiobiose Molecular Weight Confirmation by ESI-MS.
Structural Isomerism and the Importance of the Glycosidic Bond
The molecular formula and weight alone are insufficient to define gentiobiose. Its unique properties are derived from its structure: two D-glucose units linked by a β(1→6) glycosidic bond . This distinguishes it from other glucobioses.
| Isomer | Glycosidic Linkage | Key Characteristic |
| Gentiobiose | β(1→6) | Component of saffron pigment crocin. |
| Cellobiose | β(1→4) | Repeating unit of cellulose. |
| Maltose | α(1→4) | Repeating unit of starch. |
| Isomaltose | α(1→6) | Branching point in amylopectin and glycogen. |
The specific β(1→6) linkage in gentiobiose results in a more flexible structure compared to the rigid, linear arrangement of the β(1→4) linkage in cellulose. This structural difference has profound implications for its biological activity, solubility, and how it is recognized by enzymes.
Caption: Gentiobiose's defining β(1→6) glycosidic linkage versus its isomers.
Conclusion
The molecular formula (C₁₂H₂₂O₁₁) and average molecular weight (342.30 g/mol ) of gentiobiose are fundamental constants that underpin its study and application. While these values are shared with other disaccharide isomers, the unique β(1→6) glycosidic bond confers distinct chemical and biological properties. The precise determination of its monoisotopic mass via high-resolution mass spectrometry serves as a cornerstone for its unambiguous identification in complex biological matrices, a critical capability for researchers in natural product chemistry and drug development.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441416, Gentiobiose.
- National Institute of Standards and Technology (n.d.). Gentiobiose. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
solubility and stability of gentiobiose in aqueous solutions
An In-depth Technical Guide to the Aqueous Solubility and Stability of Gentiobiose for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Understanding Gentiobiose in Aqueous Systems
Gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, is more than a simple sugar. It is a key structural component in natural products like the saffron compound crocin, a product of glucose caramelization, and an important metabolite in various biological systems.[1] For researchers in drug development, food science, and biotechnology, understanding its behavior in aqueous solutions is paramount. The solubility of gentiobiose dictates its formulation potential, while its stability profile influences processing, storage, and in-vivo fate.
This guide provides a comprehensive technical overview of the aqueous solubility and stability of gentiobiose. We move beyond simple data points to explore the underlying chemical principles and provide field-proven experimental protocols for characterization. The methodologies described are designed as self-validating systems to ensure the generation of robust and reliable data, a cornerstone of scientific integrity.
Part 1: Aqueous Solubility of Gentiobiose
The solubility of a compound in an aqueous medium is a fundamental property that governs its bioavailability and applicability in liquid formulations. Gentiobiose is generally described as a white crystalline solid soluble in water.[1][2][3] This solubility is attributed to its multiple hydroxyl (-OH) groups, which readily form hydrogen bonds with water molecules.[4]
Quantitative Solubility Data
Reported solubility values for gentiobiose exhibit some variation, which can be attributed to differences in experimental conditions and material purity (e.g., the ratio of α- and β-anomers). A key quantitative value is provided by Sigma-Aldrich, indicating a solubility of 180 g/L (or 180 mg/mL) in water at 20 °C.[5] Another datasheet from the same supplier mentions a solubility of 100 mg/mL, resulting in a "clear to slightly hazy, colorless to light yellow" solution.[5] While ChemicalBook qualitatively describes it as "Slightly soluble in water," the quantitative data suggests a high degree of solubility.[6] For practical purposes, the 180 g/L value serves as an excellent starting point for formulation development.
| Parameter | Value | Temperature | Source |
| Aqueous Solubility | 180 g/L | 20 °C | Sigma-Aldrich[5] |
| Aqueous Solubility | 100 mg/mL | Not Specified | Sigma-Aldrich[5] |
| Description | Soluble in water | Not Specified | Wikipedia, CymitQuimica[1][2][3] |
Factors Influencing Solubility
-
Purity: The presence of impurities or different anomeric forms (the β-anomer is specified in some commercial products) can affect the crystal structure and, consequently, the solubility.[5]
-
pH: The pH of the aqueous solution is not expected to significantly influence the solubility of gentiobiose itself, as it is a neutral molecule lacking ionizable functional groups.
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the universally accepted shake-flask method for determining thermodynamic solubility. The principle involves saturating a solvent with the solute over a defined period and then quantifying the dissolved amount.
Methodology:
-
Preparation: Add an excess amount of gentiobiose powder (e.g., 250 mg) to a known volume of purified water (e.g., 1 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the vial in a temperature-controlled shaker or agitator set to a specific temperature (e.g., 25 °C). Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of dissolved gentiobiose no longer changes over time.
-
Phase Separation: After equilibration, allow the vial to stand at the set temperature to let undissolved solids settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm filter (e.g., PVDF or PES) to remove all undissolved particles. This step is critical; any particulate matter will falsely elevate the measured concentration.
-
Quantification: Accurately dilute the clear filtrate with purified water to a concentration within the calibrated range of the analytical method. Quantify the concentration of gentiobiose using a validated analytical technique. High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) is the gold standard for carbohydrate analysis.[4][7]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or g/L.
Causality Behind Choices:
-
Shake-Flask Method: It is considered the "gold standard" because it measures thermodynamic equilibrium solubility, providing a true representation of the compound's intrinsic property.
-
HPLC-RI for Quantification: Unlike UV-Vis spectroscopy, RI detection is a universal method for non-chromophoric compounds like sugars, making it ideal for quantification.[8] The choice of an amino or HILIC column is based on their proven ability to retain and separate polar carbohydrates.
Figure 1: Experimental workflow for determining the aqueous solubility of gentiobiose.
Part 2: Aqueous Stability of Gentiobiose
The stability of gentiobiose in aqueous solutions is primarily dictated by the chemical integrity of its β(1→6) glycosidic bond. Cleavage of this bond via hydrolysis results in the formation of two D-glucose molecules, altering the chemical and potentially the biological properties of the solution.
Hydrolytic Degradation
The glycosidic bond is susceptible to hydrolysis, particularly under acidic conditions and at elevated temperatures.[9] This is a common degradation pathway for disaccharides and polysaccharides.[10]
-
Effect of pH: Gentiobiose is most stable in neutral to slightly alkaline solutions. Under acidic conditions (low pH), the hydrolysis of the glycosidic linkage is acid-catalyzed. The oxygen atom of the glycosidic bond is protonated, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. Conversely, extreme alkaline conditions can also promote degradation, though often through different mechanisms like isomerization and fragmentation. Studies on other sugars like sucrose have shown minimal degradation between pH 6.5 and 8.5.[11] While specific kinetic data for gentiobiose across a wide pH range is sparse, it is known to be utilized by certain bacteria at pH 4.7 but not at pH 3.7, indicating a dependence of biological or chemical processes on pH.[7][12]
-
Effect of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The energy input accelerates the reaction kinetics, leading to faster degradation. The combination of low pH and high temperature will significantly accelerate the degradation of gentiobiose into glucose.[9]
-
Enzymatic Degradation: It is also important to note that gentiobiose can be hydrolyzed by β-glucosidase enzymes. Thermodynamic parameters for this enzymatic hydrolysis at pH 5.65 have been determined, providing insight into the energetics of the reaction.[13][14]
Figure 2: Primary degradation pathway of gentiobiose in aqueous solution.
Forced Degradation Studies: A Framework for Stability Assessment
For drug development professionals, understanding a molecule's stability profile under stress is a regulatory requirement and a practical necessity.[15] Forced degradation (or stress testing) studies are designed to intentionally degrade the molecule to identify likely degradation products and establish degradation pathways.[16][17] This information is crucial for developing stability-indicating analytical methods. A typical study involves exposing the compound to hydrolysis (acidic and basic), oxidation, heat, and light.[18]
Experimental Protocol: pH-Dependent Stability Assessment
This protocol describes a systematic approach to evaluating the stability of gentiobiose across a range of pH values at a constant temperature.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of gentiobiose in purified water at a known concentration (e.g., 10 mg/mL).
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers that will not interfere with the analysis (e.g., phosphate, acetate).
-
Incubation Sample Preparation: For each pH condition, dilute the gentiobiose stock solution with the respective buffer to a final target concentration (e.g., 1 mg/mL).[18]
-
Time Zero (T₀) Sample: Immediately after preparation, take an aliquot from each pH solution. This serves as the T₀ sample. Quench any potential reaction by neutralizing the sample (if acidic or basic) and/or diluting it with the mobile phase for immediate analysis.
-
Incubation: Place the remaining sealed vials in a temperature-controlled oven or water bath set to a specific temperature (e.g., 60 °C). The elevated temperature is used to accelerate degradation to an observable level within a practical timeframe (days to weeks).[16]
-
Time-Point Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw samples from each vial. Quench the reaction as described for the T₀ sample.
-
Analytical Quantification: Analyze all samples (T₀ and subsequent time points) using a validated stability-indicating HPLC method. The method should be capable of separating the parent gentiobiose peak from its primary degradant, glucose, and any other potential byproducts.
-
Data Analysis:
-
Plot the concentration of gentiobiose versus time for each pH condition.
-
Determine the degradation rate constant (k) for each condition, typically by fitting the data to a kinetic model (e.g., pseudo-first-order kinetics).
-
A plot of log(concentration) vs. time yielding a straight line indicates first-order kinetics. The degradation half-life (t₁/₂) can then be calculated as 0.693/k.
-
Causality Behind Choices:
-
Accelerated Conditions (60 °C): Using elevated temperatures is a standard practice in forced degradation to shorten the experimental timeline from months or years to days.[18]
-
Stability-Indicating HPLC Method: It is not enough to see the parent peak decrease; one must also see the degradant peaks increase and ensure they are well-resolved. This validates that the loss of the parent compound is due to degradation and not other factors.[17]
-
Kinetic Modeling: Determining the reaction order and rate constants allows for the prediction of shelf-life under different storage conditions and provides a quantitative comparison of stability under different pH environments.
Figure 3: Workflow for a pH-dependent forced degradation study of gentiobiose.
References
- Gentiobiose - Wikipedia. Wikipedia. [Link]
- Gentiobiose, a rare disaccharide found in saffron and gentian, is a reducing sugar and forms only.... Homework.Study.com. [Link]
- Gentiobiose. World of Molecules. [Link]
- Enzymatic hydrolysis of disaccharides and halogenosalicins.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Thermodynamics of hydrolysis of disaccharides. Cellobiose, gentiobiose, isomaltose, and maltose. PubMed. [Link]
- Carbohydr
- Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium. National Institutes of Health (NIH). [Link]
- Gentiobiose Cas 554-91-6 Supplier.
- Radioisotopic Dilution Analysis for D-Glucose and Gentiobiose in Hydrol.
- (PDF) Thermodynamics of hydrolysis of disaccharides. Cellobiose, gentiobiose, isomaltose, and maltose.
- New Approach to Water-Soluble Carbohydrate Determination as a Tool for Evaluation of Plant Cell Wall Degrading Enzymes. American Chemical Society. [Link]
- Forced Degrad
- Aqueous Solubility of Carbohydrates.
- Effect of pH on cellulase induction by gentiobiose in the presence of nojirimycina.
- (PDF) Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Stability of dextrose solutions of varying pH. National Institute of Standards and Technology (NIST). [Link]
- Hydrolysis of disaccharides containing glucose residue in subcritical water.
- THE FORMATION OF GENTIOBIOSE AND OTHER SACCHARIDES DURING PRESSURE‐STEAM STERILIZATION OF A GLUCOSE‐SALTS SOLUTION OF pH 6.8. Journal of Applied Microbiology. [Link]
- 14.1: Detection of Carbohydrates Lab Procedure. Chemistry LibreTexts. [Link]
- Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentr
- The pH Dependence of Saccharides' Influence on Thermal Denaturation of Two Model Proteins Supports an Excluded Volume Model for Stabilization Generalized to Allow for Intramolecular Electrostatic Interactions. National Institutes of Health (NIH). [Link]
- Gentiobiose: a novel oligosaccharin in ripening tom
- Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples.
- III Analytical Methods.
- Thermal Effect of Carbohydrate Dissolution in Aqueous-Organic Media. Health, Food & Biotechnology. [Link]
- (PDF) Degradation of Sucrose, Glucose and Fructose in Concentrated Aqueous Solutions Under Constant pH Conditions at Elevated Temperature.
- Selected Methods of Analysis. David Harvey. [Link]
- β-D-Gentiobiose, 1 g, CAS No. 554-91-6. Carl ROTH. [Link]
- Degradation kinetics of monosaccharides in subcritical water.
- Interaction of the disaccharides trehalose and gentiobiose with lipid bilayers: a comparative molecular dynamics study. PubMed. [Link]
- Degradation kinetics of sugars (glucose and xylose), amino acids (proline and aspartic acid) and their binary mixtures in subcritical water: Effect of Maillard reaction. PubMed. [Link]
- Degradation kinetics of trisaccharides comprised of glucose residues in subcritical water | Request PDF.
- Analytical methods and achievability.
- Complete factorial design to adjust pH and sugar concentrations in the inoculum phase of Ralstonia solanacearum to optimize P(3HB) production. National Institutes of Health (NIH). [Link]
- Integrated Enzymatic and Fermentative Pathways for Next-Generation Biosurfactants: Advances in Process Design, Functionalization, and Industrial Scale-Up. MDPI. [Link]
- Analytical Methods. Royal Society of Chemistry. [Link]
- Kinetics of glucose decomposition during dilute-acid hydrolysis of lignocellulosic biomass. SpringerLink. [Link]
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The Occurrence and Analysis of Gentiobiose in Honey and Plant Rhizomes: A Technical Guide
Abstract
Gentiobiose, a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond, is a naturally occurring carbohydrate with significant implications in plant physiology and as a constituent of honey.[1] While not as ubiquitous as sucrose or maltose, its presence in specific matrices like the rhizomes of Gentiana species and certain honey varietals offers unique insights into biochemical pathways and product authenticity. This technical guide provides an in-depth exploration of the natural occurrence of gentiobiose, detailing its biosynthesis and physiological roles in plant rhizomes and its origins in honey. Furthermore, this guide presents validated, step-by-step protocols for the extraction, isolation, and quantification of gentiobiose from these sources, tailored for researchers, scientists, and professionals in drug development and food science.
Introduction to Gentiobiose
Gentiobiose (β-D-Glucopyranosyl-(1→6)-D-glucose) is a reducing disaccharide with a characteristically bitter taste.[1] Its chemical structure confers specific properties that influence its biological roles and analytical detection. Beyond its fundamental biochemical interest, gentiobiose serves as a molecular building block for more complex natural products, such as the saffron pigment crocin, and is a known product of glucose caramelization.[1] This guide focuses on its natural occurrence in two distinct and significant biological sources: the storage organs of plants, specifically rhizomes, and the complex natural food product, honey. Understanding the presence and concentration of gentiobiose in these matrices is crucial for applications ranging from plant physiology research to the quality control of honey.
Gentiobiose in Plant Rhizomes: A Case Study of Gentiana Species
The rhizomes of plants from the Gentianaceae family are a well-documented source of gentiobiose and related gentio-oligosaccharides.[2] Far from being a simple storage carbohydrate, gentiobiose plays a sophisticated role in the life cycle of these perennial herbs.
Biosynthesis and Physiological Significance
In the overwintering buds of Gentiana, gentiobiose acts as a key signaling molecule in the regulation of bud dormancy.[3][4] Its accumulation is intricately linked to the transition from endodormancy to ecodormancy and subsequent budbreak. The concentration of gentiobiose is enzymatically controlled, with a novel GH3 β-glucosidase, GtGen3A, playing a crucial role by hydrolyzing gentiotriose to produce gentiobiose.[5] This modulation of gentiobiose levels, in turn, influences the ascorbate-glutathione cycle, a vital pathway for detoxifying reactive oxygen species, thereby preparing the bud for spring growth.[3]
The biosynthesis of gentiobiose in this context is a dynamic process. It is not primarily an energy reserve but a signaling molecule whose presence at the right time and concentration is critical for the plant's survival and propagation.[3][4]
Diagram 1: Simplified Biosynthetic Pathway of Gentiobiose in Gentiana Rhizomes
Caption: Enzymatic conversion of gentiotriose to gentiobiose in gentian.
Experimental Protocol: Extraction and Quantification of Gentiobiose from Gentiana Rhizomes
This protocol outlines a robust method for the extraction and subsequent quantification of gentiobiose from gentian rhizomes using High-Performance Liquid Chromatography (HPLC). The causality behind the choice of solvents and chromatographic conditions is to ensure efficient extraction of polar carbohydrates while minimizing interfering compounds, followed by precise and accurate quantification.
2.2.1. Materials and Reagents
-
Fresh or lyophilized Gentiana rhizomes
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Gentiobiose analytical standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
0.1% Acetic acid solution (v/v)
-
Syringe filters (0.22 µm, PTFE)
2.2.2. Sample Preparation and Extraction
The objective of this multi-step extraction is to isolate soluble carbohydrates while removing proteins and lipids that could interfere with HPLC analysis.
-
Homogenization: Weigh approximately 1.0 g of fresh or 0.2 g of lyophilized, finely ground gentian rhizome powder.
-
Initial Extraction: Add 10 mL of 80% (v/v) aqueous methanol to the sample. Methanol is chosen for its ability to precipitate proteins and solubilize a broad range of polar compounds, including oligosaccharides.
-
Incubation and Centrifugation: Vortex the mixture vigorously for 2 minutes and incubate at 60°C for 30 minutes in a water bath to enhance extraction efficiency. Centrifuge the suspension at 10,000 × g for 15 minutes at room temperature.
-
Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure exhaustive extraction.
-
Pooling and Evaporation: Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution and Filtration: Reconstitute the dried extract in 2 mL of deionized water. Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial. This final step is critical to remove any particulate matter that could damage the HPLC column.
2.2.3. HPLC Quantification
This method utilizes a Reversed-Phase HPLC system with a photodiode array (PDA) detector. While carbohydrates like gentiobiose do not have a strong chromophore, detection at low UV wavelengths is possible, and this method is often used for the analysis of secoiridoid glycosides like gentiopicroside, which are co-extracted. For more sensitive and specific carbohydrate analysis, a refractive index (RI) detector or pulsed amperometric detection (PAD) would be preferable. The following is a validated method for related compounds in Gentiana that can be adapted.[6]
-
HPLC System: A system equipped with a pump, autosampler, column oven, and PDA or RI detector.
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 254 nm (for co-analysis of other compounds) or RI detector.
-
Calibration: Prepare a series of standard solutions of gentiobiose (e.g., 10-100 µg/mL) in deionized water. Generate a calibration curve by plotting peak area against concentration. The linearity of this curve is a cornerstone of a self-validating system.[6]
2.2.4. Method Validation
To ensure the trustworthiness of the results, the analytical method should be validated according to ICH guidelines, assessing parameters such as:[7][8][9]
-
Linearity: Confirmed by a correlation coefficient (r²) > 0.999 for the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of <2%.
-
Accuracy: Determined by spike-and-recovery experiments, with recovery rates between 95% and 105%.
Gentiobiose in Honey: An Indicator of Botanical Origin and Biochemical Processes
The sugar profile of honey is complex, consisting mainly of fructose and glucose, but also a diverse array of minor di- and trisaccharides.[2] Gentiobiose is one such minor sugar, and its presence can be attributed to several factors, including the honey's floral source and the enzymatic activities within the honey.
Origins of Gentiobiose in Honey
-
Direct Nectar Transfer: Certain plant nectars contain gentiobiose or gentiobiose-containing glycosides. A notable example is the nectar of linden flowers (Tilia spp.), which contains the secondary metabolite tiliaside, a gentiobioside.[10] During the conversion of nectar to honey, bee enzymes can cleave the aglycone from tiliaside, releasing gentiobiose into the honey. This makes gentiobiose a potential chemical marker for linden honey.[1]
-
Enzymatic Activity (Transglycosylation): Honey contains a variety of enzymes, some originating from the bees' salivary glands (e.g., α-glucosidase, glucose oxidase) and some from the nectar itself.[11][12][13] α-glucosidase (invertase) primarily hydrolyzes sucrose into glucose and fructose. However, under the high sugar concentrations found in ripening nectar, this enzyme can also exhibit transglycosylation activity, forming new oligosaccharides, including gentiobiose, from glucose units.[3]
-
Non-Enzymatic Transglycosylation: The unique chemical environment of honey—high sugar concentration, low water activity, and acidic pH—can also promote non-enzymatic transglycosylation reactions, contributing to the diversity of oligosaccharides, including gentiobiose.[11]
Diagram 2: Proposed Pathway for Gentiobiose Formation in Linden Honey
Caption: Hydrolysis of tiliaside to release gentiobiose during honey production.
Experimental Protocol: Quantification of Gentiobiose in Honey by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for carbohydrate analysis in complex matrices like honey. It offers superior resolution and sensitivity for underivatized carbohydrates.
3.2.1. Materials and Reagents
-
Honey sample
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% (w/w) solution
-
Sodium acetate (NaOAc), anhydrous
-
Gentiobiose analytical standard (>98% purity)
-
Syringe filters (0.22 µm, PES or similar low-protein-binding material)
3.2.2. Sample Preparation
The high sugar concentration in honey requires a simple dilution to bring it within the linear range of the detector and reduce viscosity.
-
Dissolution: Accurately weigh approximately 0.1 g of honey into a 100 mL volumetric flask.
-
Dilution: Dissolve the honey and bring it to volume with deionized water to achieve a 1:1000 dilution (1 g/L). For honeys with very low gentiobiose concentrations, a less diluted sample (e.g., 10 g/L) may be necessary, but this may overload the column with fructose and glucose.
-
Filtration: Filter the diluted honey solution through a 0.22 µm syringe filter directly into an HPLC vial. This step is crucial for removing pollen, wax particles, and any other suspended matter.
3.2.3. HPAEC-PAD Analysis
The choice of a high-pH mobile phase deprotonates the hydroxyl groups of carbohydrates, allowing them to be separated by anion exchange. Pulsed amperometry provides sensitive and direct detection.
-
Chromatography System: An inert, metal-free HPLC system (e.g., PEEK flow paths) equipped with an eluent generator (optional, for high reproducibility), a thermostatted column compartment, and a pulsed amperometric detector with a gold working electrode.
-
Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate. A typical gradient might be:
-
Eluent A: Deionized water
-
Eluent B: 200 mM NaOH
-
Eluent C: 1 M NaOAc in 100 mM NaOH
-
-
Gradient Program: An optimized gradient is essential to separate the minor disaccharides from the major monosaccharides. An example program:
-
0-25 min: Isocratic elution with an appropriate NaOH concentration (e.g., 10-20 mM) to elute monosaccharides.
-
25-45 min: A linear gradient of sodium acetate (e.g., 0-100 mM) to elute disaccharides, including gentiobiose.
-
Followed by a high-concentration wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Pulsed Amperometric Detection (PAD) using a standard carbohydrate waveform.
-
Calibration: A mixed-sugar standard containing gentiobiose and other relevant honey sugars should be used to create a multi-point calibration curve for accurate quantification.
Table 1: Quantitative Data for Gentiobiose in Different Honey Varietals (Hypothetical Data)
| Honey Varietal | Gentiobiose Concentration ( g/100g ) | Analytical Method | Reference |
| Linden Honey | 0.15 - 0.50 | HPAEC-PAD | Fictional Study A |
| Clover Honey | < 0.05 | HPAEC-PAD | Fictional Study B |
| Manuka Honey | 0.08 - 0.20 | HPLC-RI | Fictional Study C |
| Honeydew Honey | 0.10 - 0.35 | HPAEC-PAD | Fictional Study D |
Note: The data presented in this table are illustrative and intended to show potential variations. Actual concentrations will vary based on specific floral sources, geographic location, and processing.
Considerations for Data Integrity
-
Stability: The stability of gentiobiose during honey processing and storage is an important consideration. High temperatures used in some processing methods can lead to the degradation of minor sugars or the formation of artifacts through Maillard reactions and caramelization.[10][14]
-
Method Validation: As with the rhizome analysis, rigorous method validation is essential for defensible data. This includes establishing linearity, LOD/LOQ, precision, and accuracy for the specific honey matrix being tested.[7][8][9]
Conclusion
Gentiobiose, while a minor component in the vast world of natural carbohydrates, holds significant value in both plant science and food chemistry. In the rhizomes of Gentiana, it functions as a sophisticated signaling molecule, orchestrating the critical process of bud dormancy release. In honey, its presence is a nuanced indicator of botanical origin, particularly for varietals like linden honey, and a product of the complex enzymatic and chemical environment created by honey bees. The analytical protocols detailed in this guide provide a robust framework for the accurate quantification of gentiobiose, enabling researchers and industry professionals to explore its physiological roles and leverage its presence as a marker for product authenticity and quality. The self-validating nature of the described chromatographic methods, when properly implemented, ensures the generation of trustworthy and reproducible data, which is the bedrock of scientific integrity.
References
- Gentiobiose - Wikipedia. [Link]
- The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana - PMC. [Link]
- Enzymatic Synthesis of Oligosaccharides - ROBERT A. RASTALL AND CHRISTOPHER BUCKE - University of Nottingham. [Link]
- Isolation of Gentiobiose
- The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana | Request PDF - ResearchG
- Gtgen3A, a novel plant GH3 β-glucosidase, modulates gentio-oligosaccharide metabolism in Gentiana - PubMed. [Link]
- Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentr
- Development and Validation of a Precise RP- HPLC Method to Determine Gentiopicroside Content in Cultures of Gentiana kurroo Royle - ResearchG
- Biochemical Reactions and Their Biological Contributions in Honey - PMC - NIH. [Link]
- CN102344473A - Preparation method of gentian active ingredient - Google P
- Structure, Classification, and Functions of Carbohydr
- Honey Bioactive Molecules: There Is a World Beyond the Sugars - MDPI. [Link]
- Effect of Different Processing Techniques and Storage Conditions on Honey Properties. [Link]
- From Nectar to Honey | Honey Stinger. [Link]
- What is the process from which the nectar has changed into honey? - Quora. [Link]
- Effects of processing conditions and storage on honey quality. [Link]
- Analytical Methods of Phytochemicals from the Genus Gentiana - PMC - PubMed Central. [Link]
- (PDF)
- Tilia - Wikipedia. [Link]
- From Nectar to Honey (Bees & Honey) - Weyn's Honing. [Link]
- Comprehensive honey analysis: A novel HPLC-DAD method for hydroxymethylfurfural quantification and quality evaluation via diastase activity and sugar profile determination | Request PDF - ResearchG
- Carbohydrate determination in honey samples by ion chromatography–mass spectrometry (HPAEC-MS) - IRIS. [Link]
- THE ROLE OF ENZYMES IN HONEY QUALITY - ResearchG
- Stability of volatile compounds of honey during prolonged storage - PMC - PubMed Central. [Link]
- Metabolism of gentiobiose in Aerobacter aerogenes - PubMed. [Link]
- Chemical Composition and Antimicrobial Activity of New Honey Varietals - PMC - NIH. [Link]
- Note 25: Flavor and Aroma in Natural Bee Honey - Scientific Instrument Services. [Link]
- ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]
- validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the - Journal of microbiology, biotechnology and food sciences. [Link]
- VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE | Journal of microbiology, biotechnology and food sciences. [Link]
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Methodological & Application
Application Notes & Protocols: Enzymatic Synthesis of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose)
Introduction: The Significance of Gentiobiose and its Enzymatic Production
6-O-β-D-Glucopyranosyl-D-glucose, commonly known as gentiobiose, is a disaccharide composed of two D-glucose units joined by a β(1→6) glycosidic bond.[1][2] While it occurs naturally in small amounts in sources like plant rhizomes and honey, its unique properties have driven interest in scalable production methods.[3] Gentiobiose is recognized for its distinct, mild bitter taste, which is softer than other natural bitter compounds, making it a desirable flavor modulator in the food industry for products like chocolate, coffee, and beer.[3] Furthermore, it is considered a functional oligosaccharide with valuable prebiotic effects, capable of promoting the growth of beneficial gut bacteria.[2][3]
Traditionally, chemical synthesis of specific oligosaccharides like gentiobiose is a complex process requiring multiple protection, glycosylation, and deprotection steps.[4] Enzymatic synthesis offers a powerful alternative, leveraging the inherent specificity of enzymes to form well-defined products under mild conditions without the need for protective groups.[4] This guide provides a detailed overview of the principles and protocols for the enzymatic synthesis of gentiobiose, focusing on the use of β-glucosidases through their transglycosylation activity.
Core Principle: The Hydrolysis vs. Transglycosylation Dichotomy
The synthesis of gentiobiose is primarily achieved using β-glucosidases (EC 3.2.1.21). These enzymes typically catalyze the hydrolysis of β-glycosidic bonds. However, by manipulating reaction conditions, their catalytic activity can be reversed or redirected to favor synthesis through a mechanism known as transglycosylation .
The reaction proceeds via a two-step, double-displacement mechanism:[3]
-
Glycosylation: The enzyme's nucleophilic residue attacks the anomeric carbon of a glycosyl donor (e.g., glucose, cellobiose), cleaving the glycosidic bond and forming a covalent glycosyl-enzyme intermediate. A leaving group is released.
-
Deglycosylation: The intermediate is resolved by an attack from a nucleophile.
-
In a hydrolytic reaction, the nucleophile is water, releasing a monosaccharide and regenerating the free enzyme.
-
In a transglycosylation reaction, the nucleophile is the hydroxyl group of an acceptor molecule (in this case, another glucose molecule). This forms a new glycosidic bond, resulting in an oligosaccharide.[5][6]
-
The critical factor in directing the enzyme towards transglycosylation is the concentration of the acceptor. By significantly increasing the concentration of glucose, it outcompetes water as the primary nucleophile for the deglycosylation step, thereby shifting the reaction equilibrium from hydrolysis towards synthesis.[3][7]
Caption: The catalytic choice of β-glucosidase between hydrolysis and transglycosylation.
Biocatalyst Selection: Key Properties of β-Glucosidases
The success of gentiobiose synthesis hinges on the choice of β-glucosidase. While many enzymes from this family can be used, their efficiency and product specificity vary widely. The ideal enzyme should possess the following characteristics:
-
High Transglycosylation Activity: The enzyme must have a strong kinetic preference for transferring the glycosyl unit to another sugar molecule rather than to water.[7]
-
Regioselectivity: For gentiobiose production, the enzyme must preferentially form a β(1→6) linkage over other possible linkages (e.g., β(1→2) for sophorose, β(1→3) for laminaribiose, or β(1→4) for cellobiose).[3][8]
-
Glucose Tolerance: The reaction requires very high glucose concentrations. Therefore, the enzyme must not be subject to significant substrate or product inhibition.[3][7]
-
Thermostability and pH Stability: Robust enzymes that are stable at high temperatures and across a range of pH values are advantageous for industrial applications, as they allow for longer reaction times and greater process flexibility.[3][9] High temperatures can also increase substrate solubility and reduce microbial contamination risk.
| Enzyme Source | Glycoside Hydrolase Family | Optimal Temperature (°C) | Optimal pH | Key Findings & Yields | Reference |
| Thermotoga sp. KOL6 | GH1 | 80 - 90 | 6.0 | Excellent thermostability (Tm = 101.5 °C) and glucose tolerance. Yielded 144.3 g/L of gentio-oligosaccharides from 1000 g/L glucose. | [3],[7],[9] |
| Aspergillus oryzae HML0366 | Not specified | 55 | 5.0 | High transglycosylation activity. Achieved a gentiobiose yield of 30.86 g/L from 50% (500 g/L) glucose. | [10] |
| Penicillium multicolor | Not specified | Not specified | Not specified | Used gentiobiose as a substrate to produce longer gentio-oligosaccharides like gentiotriose through a combination of β-glucosidase and β-(1→6)-glucanase activities. | [4],[11] |
| Sclerotinia sclerotiorum | Not specified | 60 | Not specified | Efficiently synthesized gluco-oligosaccharides (GOSs) from cellobiose and gentiobiose via transglycosylation. | [12] |
Experimental Protocols
Here we provide two distinct protocols illustrating the synthesis of gentiobiose using enzymes from different sources, highlighting the variation in optimal reaction conditions.
Protocol 1: High-Temperature Synthesis with a Thermophilic β-Glucosidase
This protocol is based on the use of the highly thermostable β-glucosidase from Thermotoga sp. KOL6 (TsBgl1), which allows for reactions at very high substrate concentrations.[3][7]
Materials:
-
Recombinant thermophilic β-glucosidase (e.g., from Thermotoga sp.)
-
D-Glucose (anhydrous)
-
Citrate-phosphate buffer (or similar, pH 6.0)
-
Deionized water
-
Thermostatically controlled water bath or reactor vessel
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Substrate Preparation: Prepare a high-concentration glucose solution by dissolving 1000 g of D-glucose in deionized water to a final volume of 1 L. This creates a 1000 g/L (w/v) solution. Gently heat and stir to ensure complete dissolution.
-
pH Adjustment: Cool the solution to the reaction temperature (80°C) and adjust the pH to 6.0 using the appropriate buffer or a dilute acid/base solution.
-
Enzyme Addition: Add the thermophilic β-glucosidase to the substrate solution. A typical enzyme loading is 500 Units per gram of glucose (500 U/g).[7]
-
Incubation: Maintain the reaction mixture at 80°C with gentle stirring for the desired reaction time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots at various time points.
-
Reaction Termination: To stop the reaction, inactivate the enzyme by heating the mixture to 100°C for 10-15 minutes.
-
Post-Processing: Centrifuge or filter the solution to remove any precipitated enzyme or particulates before proceeding to purification.
Caption: Workflow for gentiobiose synthesis using a thermophilic enzyme.
Protocol 2: Mesophilic Synthesis with a Fungal β-Glucosidase
This protocol is adapted from studies using β-glucosidase from fungal sources like Aspergillus oryzae, which operate at more moderate temperatures.[10]
Materials:
-
Crude or purified β-glucosidase from Aspergillus oryzae
-
D-Glucose (anhydrous)
-
Sodium acetate buffer (pH 5.0)
-
Deionized water
-
Thermostatically controlled shaker or water bath
-
pH meter
Procedure:
-
Substrate Preparation: Prepare a 50% (w/v) glucose solution by dissolving 500 g of D-glucose in deionized water to a final volume of 1 L.
-
Buffering and pH Adjustment: Add sodium acetate buffer to the desired concentration and adjust the final pH of the solution to 5.0.
-
Enzyme Addition: Add the fungal β-glucosidase preparation to the substrate solution. The optimal amount should be determined empirically, but a starting point can be based on the activity units specified by the supplier.
-
Incubation: Incubate the reaction mixture at 55°C with agitation for up to 72 hours. The longer reaction time is often necessary due to the lower temperature.[10]
-
Reaction Termination: Inactivate the enzyme by boiling the solution for 10 minutes.
-
Post-Processing: Remove denatured enzyme by centrifugation before purification.
Downstream Processing and Purification
The primary challenge in purification is separating the target gentiobiose from the large excess of unreacted glucose and other disaccharide isomers.
Protocol: Column Chromatography
-
Column Packing: A column packed with a charcoal-Celite mixture is a classic and effective method for separating sugars.[4] Alternatively, size-exclusion chromatography resins like Bio-Gel P-2 can be used.
-
Sample Loading: The clarified reaction mixture is loaded onto the pre-equilibrated column.
-
Elution:
-
Glucose Removal: Wash the column extensively with deionized water to elute the bulk of the unreacted glucose.
-
Oligosaccharide Elution: Apply a linear gradient of ethanol in water (e.g., 0% to 30% ethanol) to elute the bound oligosaccharides.[4] Disaccharides like gentiobiose will typically elute before trisaccharides and higher-order oligosaccharides.
-
-
Fraction Analysis: Collect fractions and analyze them using a method like High-Performance Liquid Chromatography (HPLC) to identify those containing pure gentiobiose.
-
Product Recovery: Pool the pure fractions and remove the ethanol and water by rotary evaporation to obtain the solid gentiobiose product.
Product Analysis and Quality Control
-
High-Performance Liquid Chromatography (HPLC): HPLC with an amino-functionalized column and a refractive index (RI) detector is the standard method for quantifying glucose, gentiobiose, and other oligosaccharides in the reaction mixture. This allows for accurate determination of yield and purity.[10]
-
Mass Spectrometry (MS) and NMR Spectroscopy: For unambiguous structural confirmation, Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the molecular weight of the disaccharide (342.30 g/mol ).[13] Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, confirming the presence of the characteristic β(1→6) glycosidic linkage.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Insufficient enzyme activity. 2. Reaction has not reached equilibrium. 3. Sub-optimal pH or temperature. 4. Low substrate concentration favoring hydrolysis. | 1. Increase enzyme loading. 2. Increase incubation time. 3. Verify and optimize reaction pH and temperature for the specific enzyme. 4. Ensure substrate concentration is high (≥50% w/v). |
| High Byproduct Formation | 1. Enzyme lacks regioselectivity. 2. Over-extension of reaction time leading to the formation of higher oligosaccharides. | 1. Screen for a more selective β-glucosidase. 2. Perform a time-course experiment to find the optimal time for peak gentiobiose yield before it is consumed to form larger products. |
| Enzyme Inactivation | 1. Incorrect pH or temperature. 2. Presence of inhibitors in crude enzyme preparation or substrate. | 1. Re-verify optimal conditions for enzyme stability. 2. Use purified enzyme or higher-purity substrate. |
Conclusion
The enzymatic synthesis of 6-O-β-D-Glucopyranosyl-D-glucose represents a highly efficient and specific method for producing this valuable disaccharide. By leveraging the transglycosylation activity of robust β-glucosidases and optimizing reaction parameters—most notably, employing high substrate concentrations—researchers and manufacturers can achieve significant yields. The choice of enzyme is paramount, with thermostable variants offering distinct advantages for industrial-scale production. The protocols and principles outlined in this guide provide a comprehensive framework for scientists in research and drug development to successfully synthesize, purify, and analyze gentiobiose for a wide range of applications.
References
- Fujimoto, Y., Hattori, T., Uno, S., Murata, T., & Usui, T. (n.d.). Enzymatic synthesis of gentiooligosaccharides by transglycosylation with β-glycosidases from Penicillium multicolor. Carbohydrate Research, 344(8), 972–978.
- Rastall, R. A., & Bucke, C. (n.d.). Enzymatic Synthesis of Oligosaccharides. University of Nottingham.
- Wikipedia. (n.d.). Gentiobiose.
- MDPI. (n.d.). Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration.
- PubMed. (2009). Enzymatic synthesis of gentiooligosaccharides by transglycosylation with beta-glycosidases from Penicillium multicolor. Carbohydrate Research, 344(8), 972-8.
- ResearchGate. (n.d.). Efficient synthesis of gluco-oligosaccharides and alkyl-glucosides by transglycosylation activity of β-glucosidase from Sclerotinia sclerotiorum.
- National Institutes of Health (NIH). (2022). Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. Molecules, 27(3), 830.
- ResearchGate. (2022). Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration.
- National Institutes of Health (NIH). (n.d.). beta-Gentiobiose. PubChem.
- ResearchGate. (n.d.). Gentianose: Purification and structural determination of an unknown oligosaccharide in grape seeds.
- Chem-Impex. (n.d.). Gentiobiose.
- PubMed. (n.d.). Screening and identification of a fungal β-glucosidase and the enzymatic synthesis of gentiooligosaccharide. Wei Sheng Wu Xue Bao, 52(9), 1151-8.
- ResearchGate. (n.d.). β-Glucosidase catalyzed synthesis of alkyl glucosides via reverse hydrolysis or transglucosylation reactions.
- National Institutes of Health (NIH). (n.d.). Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media. Food Technology and Biotechnology, 47(3), 305-313.
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chemical synthesis of gentiobiose and its derivatives
An Application Guide to the Chemical and Enzymatic Synthesis of Gentiobiose and Its Derivatives
Introduction: The Significance of Gentiobiose
Gentiobiose is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond.[1] While less common than sucrose or lactose, it holds significant interest in various scientific fields. It is a key component of crocin, the compound responsible for the vibrant color of saffron, and is also found in the rhizomes of gentian plants.[1][2] In the food industry, it is known for its characteristic bitter taste, which can be desirable in products like chocolate and coffee.[2] Beyond flavor, gentiobiose is recognized as a prebiotic that can promote the growth of beneficial gut bacteria.[3]
From a drug development perspective, the gentiobiose scaffold is a valuable building block. Its derivatives, such as C-terminal alkyl derivatives, have been investigated for their potential as antineoplastic agents.[2] However, the structural complexity of gentiobiose—specifically the presence of numerous hydroxyl groups with similar reactivity—makes its targeted chemical synthesis a considerable challenge. Isolating it from natural sources or through hydrolysis of larger glucans often results in low yields and high costs.[1][2]
This guide provides a detailed overview of the primary strategies for synthesizing gentiobiose and its derivatives, focusing on both chemical and enzymatic approaches. It is intended for researchers and professionals in organic chemistry and drug development who require robust and reproducible methods for accessing these important molecules.
Part 1: Foundational Strategies in Gentiobiose Synthesis
The core challenge in synthesizing any oligosaccharide is controlling the regioselectivity and stereoselectivity of the glycosidic bond formation. This requires a sophisticated interplay of protecting groups and carefully chosen glycosylation methods.
The Logic of Protecting Group Manipulation
To construct a specific linkage like the β(1→6) bond in gentiobiose, all other hydroxyl groups on the two glucose units—the glycosyl donor and the glycosyl acceptor—must be temporarily masked.[4] The choice of protecting groups is paramount as they influence the reactivity of the monosaccharide units and the stereochemical outcome of the glycosylation reaction.[5][6]
An effective protecting group strategy, known as an orthogonal strategy, involves using groups that can be removed under different conditions without affecting others.[7] This allows for the sequential and selective unmasking of specific hydroxyl groups for glycosylation or further derivatization.
Key Protecting Groups in Carbohydrate Synthesis:
| Protecting Group | Abbreviation | Common Reagents for Introduction | Cleavage Conditions | Role/Notes |
| Benzyl Ether | Bn | Benzyl bromide (BnBr), NaH | Catalytic Hydrogenation (H₂, Pd/C) | "Permanent" group; stable to most reaction conditions. |
| Acetyl Ester | Ac | Acetic anhydride (Ac₂O), pyridine | Basic hydrolysis (e.g., NaOMe in MeOH) | "Participating" group at C2; directs formation of 1,2-trans (β) glycosides.[6] |
| Benzoyl Ester | Bz | Benzoyl chloride (BzCl), pyridine | Basic hydrolysis (stronger than Ac) | Participating group, similar to acetyl but more robust.[5] |
| Benzylidene Acetal | Bn | Benzaldehyde dimethyl acetal, CSA | Acidic hydrolysis or hydrogenolysis | Conformationally locks the C4 and C6 hydroxyls, allowing selective opening to reveal the C6-OH.[6] |
| Silyl Ethers | TBDMS, TIPS | TBDMS-Cl, TIPS-Cl, imidazole | Fluoride source (e.g., TBAF) | "Temporary" group; often used for primary hydroxyls due to steric bulk.[5] |
The causality behind using an acetyl or benzoyl group at the C-2 position of the glycosyl donor is critical for achieving the desired β-stereoselectivity. This group provides "anchimeric assistance," where the carbonyl oxygen of the ester attacks the transient oxocarbenium ion intermediate, forming a stable dioxolanium ion on the α-face. The glycosyl acceptor can then only attack from the opposite (β) face, ensuring the formation of the 1,2-trans product.
Chemical Glycosylation: Forging the β(1→6) Linkage
With a protected glycosyl donor (activated at the anomeric carbon) and a glycosyl acceptor (with a single free hydroxyl at C-6), the key glycosylation reaction can proceed.
Several methods exist to activate the glycosyl donor:[8]
-
Koenigs-Knorr Method: Uses a glycosyl halide (bromide or chloride) as the donor, typically promoted by a silver or mercury salt (e.g., Ag₂CO₃, Hg(CN)₂). While historically significant, the toxicity of heavy metal promoters has led to the development of alternative methods.
-
Schmidt Glycosylation: Employs a glycosyl trichloroacetimidate donor activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). This method is highly efficient and widely used.
-
Thioglycosides: Uses a glycosyl thioether (e.g., S-phenyl or S-ethyl) as a stable donor, which can be activated under specific conditions using promoters like N-iodosuccinimide (NIS) and a catalytic acid (TfOH or TMSOTf). This allows for more complex, "one-pot" synthesis strategies.[7]
Enzymatic Synthesis: A Greener Alternative
Enzymatic synthesis offers an elegant and environmentally benign route to oligosaccharides, bypassing the need for extensive protecting group manipulations.[9] For gentiobiose, this is typically achieved through the transglycosylation activity of β-glucosidases.[2]
In this mechanism, the enzyme first cleaves a substrate (e.g., cellobiose or a high concentration of glucose), forming a covalent glycosyl-enzyme intermediate.[2] This intermediate can then be intercepted by a water molecule (hydrolysis) or, in the presence of a high concentration of an acceptor sugar, by a hydroxyl group of the acceptor (transglycosylation) to form a new glycosidic bond.[2][10]
By optimizing reaction conditions such as temperature, pH, and substrate concentration, the equilibrium can be shifted to favor synthesis over hydrolysis. Thermophilic β-glucosidases are particularly advantageous as they can operate at high temperatures, increasing substrate solubility and reaction rates.[11] A yield of 144.3 g·L⁻¹ of gentiooligosaccharides has been reported using a thermophilic β-glucosidase with a high glucose concentration.[2][11]
Part 2: Application Protocols
Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a suitable laboratory setting with appropriate personal protective equipment.
Protocol 1: Schmidt Glycosylation for Per-O-acetyl-β-gentiobiose
This protocol describes a representative chemical synthesis of a protected gentiobiose precursor. It relies on a trichloroacetimidate donor with a participating group at C-2 and a selectively deprotected acceptor.
Materials:
-
Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate
-
Glycosyl Acceptor: 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
-
Activator: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
Acceptor Preparation: The acceptor, 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, can be synthesized from 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose via selective deacetylation at the primary C-6 position using a reagent like benzylamine.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the glycosyl acceptor (1.0 equivalent) and the glycosyl donor (1.2 equivalents) in anhydrous DCM. Add freshly activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.
-
Initiation: Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Glycosylation: Slowly add a solution of TMSOTf (0.1 equivalents) in anhydrous DCM dropwise via syringe. The reaction progress should be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the acceptor.
-
Quenching: Once the reaction is complete (typically 1-2 hours), quench the reaction by adding a few drops of triethylamine or pyridine until the solution is neutral.
-
Workup: Allow the mixture to warm to room temperature. Filter off the molecular sieves and wash them with DCM. Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield octa-O-acetyl-β-gentiobiose.
-
Deprotection (Zemplén deacetylation): To obtain free gentiobiose, dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide (NaOMe) solution. Monitor the reaction by TLC until completion. Neutralize the reaction with Amberlite IR120 (H⁺) resin, filter, and concentrate the filtrate to yield gentiobiose as a white solid.[1]
Protocol 2: Enzymatic Synthesis of Gentiobiose
This protocol is based on the transglycosylation activity of a commercial β-glucosidase at high substrate concentration.[2]
Materials:
-
Enzyme: Thermostable β-glucosidase (e.g., from Thermotoga sp. or a commercial preparation from almond).[2]
-
Substrate: D-Glucose
-
Buffer: 50 mM Sodium Acetate or Citrate-Phosphate buffer, pH adjusted to the enzyme's optimum (e.g., pH 6.0).
-
Quenching solution: 0.1 M NaOH or heating to 100°C for 10 min.
Procedure:
-
Substrate Preparation: Prepare a highly concentrated glucose solution (e.g., 800-1000 g·L⁻¹) in the chosen reaction buffer. This may require gentle heating to fully dissolve the glucose.
-
Reaction Setup: Place the substrate solution in a temperature-controlled vessel (e.g., a jacketed reactor or water bath) set to the optimal temperature for the enzyme (e.g., 80 °C for a thermophilic enzyme).[2]
-
Enzyme Addition: Add the β-glucosidase to the substrate solution. The enzyme loading is a critical parameter to optimize; a starting point could be 500 Units per gram of glucose.[2]
-
Incubation: Incubate the reaction mixture with gentle stirring for a predetermined time (e.g., 12-24 hours). The reaction progress can be monitored by taking aliquots at various time points.
-
Monitoring: The composition of the reaction mixture (glucose, gentiobiose, and other disaccharides like sophorose and cellobiose) can be analyzed using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column.[2]
-
Termination: Once the desired yield of gentiobiose is reached, terminate the reaction by either boiling the mixture for 10 minutes to denature the enzyme or by adding a quenching solution.
-
Purification: The resulting mixture of sugars can be purified using techniques like preparative chromatography on activated carbon or size-exclusion chromatography to isolate gentiobiose.
Part 3: Synthesis of Gentiobiose Derivatives
Once a protected gentiobiose scaffold is synthesized, it can be used to create a variety of derivatives for applications in drug discovery and materials science.
-
Thio-analogues: Sulfur-linked analogues, such as 6-thiogentiobiose, can be prepared by reacting a suitable glucose thiolate with an activated monosaccharide derivative.[12] These analogues are often more stable to enzymatic hydrolysis and are valuable as enzyme inhibitors or molecular probes.
-
Elongated Oligosaccharides: By selectively deprotecting the gentiobiose unit, it can serve as an acceptor for further glycosylation, leading to the synthesis of gentiotriose and other higher gentiooligosaccharides.[9]
-
Functionalized Derivatives: Specific hydroxyl groups can be converted into other functionalities. For example, thiosemicarbazide derivatives can be synthesized through condensation reactions with aldehydes or ketones, introducing nitrogen and sulfur atoms that can coordinate with metals or participate in hydrogen bonding.[13]
The synthesis of these derivatives relies heavily on the principles of orthogonal protection, allowing for precise chemical modifications at desired positions on the gentiobiose backbone.
References
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- Fujimoto, Y., Hattori, T., Uno, S., Murata, T., & Usui, T. (2009). Enzymatic synthesis of gentiooligosaccharides by transglycosylation with β-glycosidases from Penicillium multicolor. Carbohydrate Research, 344(8), 972–978.
- Li, J., et al. (2022). Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. Foods, 11(3), 357.
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- Tripathi, A., & Mukherjee, A. (2023). Advances in Protecting Groups for Oligosaccharide Synthesis. ChemistrySelect.
- Volbeda, A. G. (2018). Novel Protecting Group Strategies in the Synthesis of Oligosaccharides. Leiden University.
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- News-Medical.Net. (n.d.). Protecting Groups of Oligosaccharides.
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- Li, J., et al. (2022). Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. ResearchGate.
- Reynolds, D. D., & Kenyon, W. O. (1942). The Synthesis of Some New Glucose and Gentiobiose Derivatives. Journal of the American Chemical Society.
- Toshima, K. (2007). Novel glycosylation methods and their application to natural products synthesis. Journal of Synthetic Organic Chemistry, Japan, 65(11), 1130-1140.
- Driguez, H., & Utille, J. P. (1993). Synthesis of sulfur-linked analogues of nigerose, laminarabiose, laminaratriose, gentiobiose, gentiotriose, and laminaran trisaccharide Y. Carbohydrate Research, 244(2), 335-51.
- Toshima, K. (2007). Novel Glycosylation Methods and Their Application to Natural Products Synthesis. AMiner.
- Chem-Impex. (n.d.). Gentiobiose.
- Yu, B. (2015). O-Glycosylation methods in the total synthesis of complex natural glycosides. Natural Product Reports, 32(11), 1597-1618.
- National Center for Biotechnology Information. (n.d.). beta-Gentiobiose. PubChem.
- National Center for Biotechnology Information. (n.d.). Gentiobiose. PubChem.
- Zhang, S., et al. (2024). A comprehensive review on the properties, production, and applications of functional glucobioses. Critical Reviews in Food Science and Nutrition, 64(33), 13149-13162.
- Azerang, P., et al. (2015). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 20(5), 8832-8846.
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Application Note: A Detailed Guide to the 1H and 13C NMR Analysis of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Gentiobiose
6-O-β-D-Glucopyranosyl-D-glucose, commonly known as gentiobiose, is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond. This linkage is a key structural motif in various biologically significant molecules, including polysaccharides, saponins, and certain glycoproteins. A precise understanding of its three-dimensional structure and conformation in solution is crucial for applications in drug development, glycobiology, and food science. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-invasive technique for the detailed structural elucidation of such carbohydrates in their solution state.[1][2][3]
This application note provides a comprehensive guide to the one-dimensional (1D) and two-dimensional (2D) NMR analysis of gentiobiose. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to perform and interpret these experiments. The focus is on explaining the causality behind experimental choices and ensuring the generation of reliable, reproducible data.
Part 1: Foundational Principles of Carbohydrate NMR
The complexity of carbohydrate NMR spectra arises from the subtle differences in the chemical environments of protons and carbons within the sugar rings.[1] For gentiobiose, this is compounded by the presence of two glucose units and the existence of α and β anomers at the reducing end, leading to a mixture of forms in solution.[4][5]
Key Challenges in Carbohydrate NMR:
-
Signal Overlap: The proton chemical shifts of non-anomeric protons often fall within a narrow range (typically 3.0-4.5 ppm), causing significant signal overlap in 1D ¹H NMR spectra.[1]
-
Anomeric Equilibrium: The reducing end of gentiobiose exists as an equilibrium of α and β anomers, which doubles the number of signals for that glucose unit and complicates the spectra.
-
Hydroxyl Proton Exchange: In aqueous solutions like deuterium oxide (D₂O), the hydroxyl (-OH) protons rapidly exchange with deuterium, often rendering them invisible in the spectrum.[6] However, specialized techniques can be used to observe these protons, providing valuable structural information.[6][7]
To overcome these challenges, a suite of 2D NMR experiments is essential for unambiguous signal assignment and structural confirmation.
Part 2: Experimental Protocol
This section details a robust protocol for the NMR analysis of gentiobiose, from sample preparation to data acquisition.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[8][9]
Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of high-purity gentiobiose for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[9] Dissolve the sample in a small, clean vial before transferring it to the NMR tube to ensure complete dissolution.[9]
-
Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR as it solubilizes the polar sugar molecules and minimizes the large solvent proton signal.[9] Use high-purity D₂O (99.9% D or higher).
-
Sample Volume: Dissolve the gentiobiose in 0.6-0.7 mL of D₂O. This volume is optimal for standard 5 mm NMR tubes.[9]
-
Internal Standard: Add a small amount of an internal standard for chemical shift referencing. Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used for aqueous samples.[10][11]
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube to prevent distortion of the magnetic field homogeneity.[8][9]
-
pH/pD Adjustment: The chemical shifts of anomeric protons and carbons can be sensitive to pH. Ensure the pD of the solution is controlled, typically around neutrality (pD 7.0), by using a dilute buffer if necessary.[11]
NMR Data Acquisition: A Multi-dimensional Approach
A combination of 1D and 2D NMR experiments is required for the complete assignment of the ¹H and ¹³C NMR spectra of gentiobiose.[2]
Recommended Experiments:
-
1D ¹H NMR: Provides an overview of the proton signals. The anomeric protons are typically well-resolved in the downfield region (4.5-5.5 ppm).
-
1D ¹³C NMR & DEPT-135: Identifies all carbon signals. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment helps distinguish between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).[12]
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each glucose ring, identifying adjacent protons.[13]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs, providing a powerful tool for assigning carbons based on their attached proton's chemical shift.[13][14]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-4 bond) correlations between protons and carbons. This experiment is crucial for identifying the glycosidic linkage by observing correlations between H-1' of the non-reducing glucose and C-6 of the reducing glucose.[13][14][15]
-
2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to a specific glucose residue starting from the well-resolved anomeric proton.[2]
Workflow for NMR Data Acquisition and Analysis
Caption: A streamlined workflow for the NMR analysis of gentiobiose.
Part 3: Spectral Interpretation and Data Analysis
Assigning the ¹H and ¹³C Signals
The assignment process is a systematic puzzle-solving endeavor.[2]
-
Start with the Anomeric Protons: In the ¹H spectrum, the anomeric protons (H-1 and H-1') are the most downfield non-hydroxyl signals due to the deshielding effect of two adjacent oxygen atoms. The H-1 of the β-anomer of the reducing unit and the H-1' of the non-reducing β-linked unit will appear as doublets with a large coupling constant (J ≈ 8 Hz), characteristic of a trans-diaxial relationship with H-2. The H-1 of the α-anomer will have a smaller coupling constant (J ≈ 3-4 Hz).
-
Trace the Spin Systems with COSY and TOCSY: From each anomeric proton signal, use the cross-peaks in the COSY spectrum to "walk" along the carbon backbone, identifying H-2, then H-3, and so on. The TOCSY spectrum will confirm all protons belonging to the same glucose residue.
-
Assign Carbons with HSQC: Once the protons are assigned, the HSQC spectrum directly reveals the chemical shift of the carbon atom attached to each proton.[14] The anomeric carbons (C-1 and C-1') are typically found in the 90-110 ppm region.[16]
-
Confirm the Glycosidic Linkage with HMBC: The key to confirming the structure of gentiobiose is the HMBC experiment. A crucial cross-peak will be observed between the anomeric proton of the non-reducing glucose unit (H-1') and the C-6 of the reducing glucose unit, unequivocally establishing the β(1→6) linkage.[14][15] Further HMBC correlations will confirm other intra- and inter-residue connectivities.
Key 2D NMR Correlations for Gentiobiose Structure Elucidation
Caption: Diagram of key COSY, HSQC, and HMBC correlations for gentiobiose.
Tabulated Chemical Shift Data
The following table summarizes typical ¹H and ¹³C chemical shift ranges for gentiobiose in D₂O. Note that exact values can vary slightly depending on concentration, temperature, and pD.[17]
| Atom | Reducing Unit (α-anomer) | Reducing Unit (β-anomer) | Non-reducing Unit |
| ¹H (ppm) | ¹³C (ppm) | ¹H (ppm) | |
| 1 | ~5.23 | ~92.8 | ~4.66 |
| 2 | ~3.55 | ~72.5 | ~3.25 |
| 3 | ~3.72 | ~73.8 | ~3.50 |
| 4 | ~3.41 | ~70.5 | ~3.41 |
| 5 | ~3.80 | ~72.6 | ~3.48 |
| 6a | ~3.85 | ~69.0 | ~3.92 |
| 6b | ~3.70 | ~3.75 |
Note: The non-reducing unit is designated with a prime (') in text but omitted in the table for clarity. Assignments are based on published data and general principles of carbohydrate NMR. Specific assignments should always be confirmed with 2D NMR experiments.[7][17]
Conclusion
The comprehensive NMR analysis of 6-O-β-D-Glucopyranosyl-D-glucose using a combination of 1D and 2D techniques provides an unambiguous structural characterization. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently assign all proton and carbon signals and verify the critical β(1→6) glycosidic linkage. This level of detailed structural insight is indispensable for advancing research in fields where the precise architecture of carbohydrates dictates their biological function and properties.
References
- Al-Kass, Z., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.
- Al-Kass, Z., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR.
- Al-Kass, Z., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. National Institutes of Health.
- SpectraBase. (n.d.). beta-GENTIOBIOSE (alpha-FORM).
- University of Leicester. (n.d.). NMR Sample Preparation Guidelines.
- Biological Magnetic Resonance Bank. (n.d.). Beta-gentiobiose (C12H22O11).
- University of Notre Dame. (2020). NMR Sample Preparation.
- ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C.
- Cañada, F. J., & Jiménez-Barbero, J. (2014). Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling. Springer Protocols.
- ResearchGate. (2017). 1 H NMR Spectroscopy-Based Configurational Analysis of Mono- and Disaccharides.
- Iowa State University. (2013). NMR Sample Preparation.
- I.R.I.S. (n.d.). Sample preparation for NMR analysis.
- Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. PubMed.
- Science.gov. (n.d.). tocsy hsqc hmbc.
- IOSR Journal. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose.
- Diva-portal.org. (n.d.). NMR spectroscopy and MD simulations of carbohydrates.
- MDPI. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
- ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts and HMBC and ROESY correlations of the....
- ResearchGate. (n.d.). 13 C and 1 H NMR Chemical Shifts and Selected HMBC and NOESY....
- Collect. Czech. Chem. Commun. (n.d.). and 1,6:3,4-Dianhydro-beta-D-hexopyranoses and Their 1H and 13C NMR.
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Columbia University. (n.d.). HSQC and HMBC.
- Semantic Scholar. (n.d.). to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER.
- National Institutes of Health. (2022). Leveraging the HMBC to Facilitate Metabolite Identification.
- University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
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Gentiobiose: Advanced Applications in the Food and Pharmaceutical Industries
Introduction: Unveiling the Potential of a Unique Disaccharide
Gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, is a naturally occurring carbohydrate with emerging applications in the food and pharmaceutical sectors.[1][2] Unlike its ubiquitous isomer sucrose, gentiobiose possesses a distinct bitter taste and exhibits properties that make it a compelling ingredient for functional foods and specialized pharmaceutical formulations.[1][3] This document provides a comprehensive overview of the applications of gentiobiose, supported by detailed protocols and scientific rationale to guide researchers and industry professionals in harnessing its potential.
Gentiobiose is found in some natural products, such as in the chemical structure of crocin, the compound responsible for the color of saffron.[1] It can also be formed during the caramelization of glucose and through the enzymatic hydrolysis of certain glucans.[1] Its unique β(1→6) linkage confers resistance to digestion by human intestinal enzymes, positioning it as a low-calorie sugar and a potential prebiotic.[3][4]
Physicochemical Properties: A Comparative Analysis
A thorough understanding of the physicochemical properties of gentiobiose is crucial for its effective application. The following table provides a comparison of key properties of gentiobiose with the widely used disaccharide, sucrose.
| Property | Gentiobiose | Sucrose | References |
| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ | [1][5][6] |
| Molar Mass | 342.30 g/mol | 342.30 g/mol | [1][5][6] |
| Appearance | White crystalline solid | White crystalline solid | [1] |
| Taste | Bitter | Sweet | [1][3] |
| Melting Point | 190-195 °C | 186 °C (decomposes) | [1] |
| Solubility in Water | Soluble | Very soluble | [1] |
| Glycosidic Bond | β(1→6) | α(1→2)β | [1] |
| Digestibility | Low | High | [3] |
Part 1: Applications in the Food Industry
The distinct characteristics of gentiobiose lend themselves to several innovative applications in the food industry, primarily as a functional ingredient that can modify flavor profiles and enhance the nutritional value of products.
Flavor Modification and Bitterness Enhancement
The inherent bitterness of gentiobiose can be strategically employed to balance sweetness and introduce complex flavor notes in various food products.[1][3] This is particularly valuable in products like dark chocolate, coffee, and certain beverages where a bitter undertone is desirable.
Application Note 1: Enhancing the Flavor Profile of Dark Chocolate
-
Objective: To utilize gentiobiose to intensify the characteristic bitter notes of dark chocolate and provide a more complex flavor profile.
-
Rationale: The bitterness of gentiobiose complements the natural bitterness of cocoa, creating a richer and more prolonged flavor experience. Its low digestibility also contributes to a reduction in the overall caloric content of the final product.
-
Protocol: Incorporation of Gentiobiose into a Dark Chocolate Formulation
-
Milling and Conching: During the chocolate manufacturing process, introduce gentiobiose at a concentration of 1-5% (w/w) of the total chocolate mass during the conching stage. The precise concentration should be determined through sensory panel testing to achieve the desired flavor profile.
-
Temperature Control: Maintain the standard temperature profile for conching dark chocolate (typically between 50-80°C). Gentiobiose is stable at these temperatures.
-
Homogenization: Ensure thorough mixing to achieve a uniform distribution of gentiobiose throughout the chocolate mass.
-
Tempering and Molding: Proceed with the standard tempering and molding processes. The presence of gentiobiose is not expected to significantly alter the tempering curve of the chocolate.
-
Sensory Evaluation: Conduct sensory analysis to evaluate the impact of gentiobiose on the flavor, aroma, and mouthfeel of the final product.
-
Prebiotic and Functional Food Ingredient
The β(1→6) glycosidic bond in gentiobiose is resistant to hydrolysis by human digestive enzymes, allowing it to reach the colon largely intact.[3] There, it can be selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, thus exhibiting a prebiotic effect.[4][7]
Application Note 2: Development of a Prebiotic Beverage
-
Objective: To formulate a functional beverage containing gentiobiose as a prebiotic ingredient to support gut health.
-
Rationale: The selective fermentation of gentiobiose by probiotic bacteria can lead to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.
-
Protocol: Formulation of a Gentiobiose-Enriched Fermented Dairy Beverage
-
Base Formulation: Prepare a standard yogurt or fermented milk base using appropriate starter cultures (e.g., Lactobacillus bulgaricus and Streptococcus thermophilus).
-
Gentiobiose Addition: After the initial fermentation, add a sterilized aqueous solution of gentiobiose to the fermented base to achieve a final concentration of 2-5 g per serving. The addition post-fermentation prevents the starter cultures from metabolizing the gentiobiose.
-
Flavoring and Stabilization: Add natural fruit flavors and stabilizers (e.g., pectin) as required. The bitterness of gentiobiose may be masked by the acidity of the fermented beverage and the added fruit flavors.
-
Homogenization and Packaging: Homogenize the mixture to ensure a stable emulsion and package under aseptic conditions.
-
In Vitro Fermentation Analysis (Optional): To validate the prebiotic effect, conduct an in vitro fermentation study using a human fecal slurry. Monitor the growth of beneficial bacteria and the production of SCFAs over time.
-
Enzymatic Synthesis of Gentiobiose and Gentiooligosaccharides (GnOS)
For industrial-scale applications, the enzymatic synthesis of gentiobiose and gentiooligosaccharides (GnOS) is a more viable approach than extraction from natural sources.[3] This is typically achieved through the transglycosylation activity of β-glucosidases.
Caption: Enzymatic synthesis of gentiobiose.
Regulatory Status
It is important to note that gentiobiose is not explicitly listed as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration (FDA), nor is it listed as an approved food additive in the European Union.[8][9][10][11][12][13][14][15] Its use in food products may fall under regulations for natural flavors or as a constituent of other ingredients. Manufacturers should consult with regulatory experts to ensure compliance with local food laws.
Part 2: Applications in the Pharmaceutical Industry
In the pharmaceutical realm, gentiobiose holds promise as a functional excipient, particularly in the formulation of poorly soluble drugs and as a component in drug delivery systems.[2]
Enhancing Solubility and Bioavailability of Poorly Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability.[16][17] Sugars and their derivatives can be used as excipients to improve the solubility and dissolution rate of such drugs.
Application Note 3: Formulation of a Solid Dispersion to Enhance Drug Solubility
-
Objective: To utilize gentiobiose as a hydrophilic carrier in a solid dispersion to improve the solubility and dissolution rate of a model poorly soluble drug (e.g., a BCS Class II compound).
-
Rationale: By dispersing the drug at a molecular level within a hydrophilic carrier like gentiobiose, the drug's particle size is effectively reduced, and its wettability is increased, leading to enhanced dissolution.
-
Protocol: Preparation of a Gentiobiose-Based Solid Dispersion via Spray Drying
-
Solvent Selection: Choose a suitable solvent system that can dissolve both the model drug and gentiobiose. A mixture of an organic solvent (e.g., ethanol) and water is often a good starting point.
-
Solution Preparation: Dissolve the model drug and gentiobiose in the selected solvent system at various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Spray Drying: Atomize the solution into a heated drying chamber using a spray dryer. Optimize the inlet temperature, feed rate, and atomization pressure to obtain a fine, dry powder.
-
Powder Characterization: Characterize the resulting solid dispersion for drug content, morphology (using scanning electron microscopy), and physical state (using X-ray diffraction and differential scanning calorimetry) to confirm the amorphous nature of the drug.
-
In Vitro Dissolution Testing: Perform in vitro dissolution studies on the solid dispersion in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure drug.
-
Caption: Enhancing drug solubility with gentiobiose.
Potential in Drug Delivery Systems
The unique structure of gentiobiose makes it a candidate for conjugation to drugs or nanoparticles to modify their pharmacokinetic properties. Its recognition by specific carbohydrate-binding proteins could potentially be exploited for targeted drug delivery.
Application Note 4: Surface Modification of Nanoparticles for Targeted Delivery (Conceptual)
-
Objective: To conceptually outline the use of gentiobiose for the surface modification of nanoparticles to potentially target specific tissues or cells.
-
Rationale: The surface functionalization of nanoparticles with specific ligands can enhance their targeting efficiency. As a unique sugar, gentiobiose could be recognized by specific lectins or other carbohydrate-binding proteins expressed on the surface of target cells.
-
Conceptual Workflow:
-
Nanoparticle Synthesis: Synthesize a base nanoparticle system (e.g., liposomes, polymeric nanoparticles).
-
Gentiobiose Derivatization: Chemically modify gentiobiose to introduce a reactive group (e.g., an amine or a thiol) that can be used for conjugation.
-
Conjugation: Covalently attach the derivatized gentiobiose to the surface of the nanoparticles using a suitable cross-linking chemistry.
-
Characterization: Confirm the successful conjugation of gentiobiose to the nanoparticle surface using techniques such as NMR, FTIR, and zeta potential measurements.
-
In Vitro and In Vivo Evaluation: Assess the targeting efficiency of the gentiobiose-functionalized nanoparticles using cell lines that express the target receptor and in relevant animal models.
-
Conclusion and Future Perspectives
Gentiobiose is a versatile disaccharide with significant potential in both the food and pharmaceutical industries. Its unique bitter taste, low digestibility, and prebiotic properties make it a valuable ingredient for developing novel functional foods. In the pharmaceutical sector, its potential as a hydrophilic carrier to enhance the solubility of poorly soluble drugs warrants further investigation. While the regulatory landscape for its use as a food additive requires careful navigation, the growing interest in functional ingredients and advanced drug delivery systems positions gentiobiose as a promising molecule for future research and development.
References
- Gentiobiose - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gentiobiose]
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- Legislations | Food and Feed Information Portal Database | FIP - European Commission. [URL: https://ec.europa.
- 21 CFR Part 184 Subpart B -- Listing of Specific Substances Affirmed as GRAS - eCFR. [URL: https://www.ecfr.gov/current/title-21/chapter-I/subchapter-B/part-184/subpart-B]
- Summary of US FDA GRAS Acceptance and Approval Status in the Second Quarter of 2024. [URL: https://www.cirs-group.
- Preparation of gentiobiose-derived oligosaccharides by glucansucrase E81 and determination of prebiotic and immune-modulatory functions | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration - MDPI. [URL: https://www.mdpi.com/2072-6643/14/3/478]
- What requirements must natural food additives comply with to be allowed on the European markets? - CBI.EU. [URL: https://www.cbi.
- Harnessing Prebiotics to Improve Type 2 Diabetes Outcomes - MDPI. [URL: https://www.mdpi.com/2072-6643/16/11/1648]
- Generally Recognized as Safe (GRAS) - FDA. [URL: https://www.fda.gov/food/food-ingredients-packaging/generally-recognized-safe-gras]
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- beta-Gentiobiose | C12H22O11 | CID 441422 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/beta-Gentiobiose]
- Effects of Prebiotic Therapy on Gastrointestinal Microbiome of Individuals with Different Inflammatory Conditions: A Systematic Review of Randomized Controlled Trials - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37093515/]
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- Study Details | NCT05239845 | Evaluating the Effects of Prebiotics on Sleep, the Gut Microbiome, Cognition, Immune Function and Stress | ClinicalTrials.gov. [URL: https://clinicaltrials.gov/study/NCT05239845]
- B REGULATION (EC) No 1333/2008 OF THE EUROPEAN PARLIAMENT AND OF THE COUNCIL of 16 December 2008 on food additives (OJ L 354, - EUR-Lex. [URL: https://eur-lex.europa.eu/legal-content/EN/TXT/?uri=OJ:L:2008:354:0016:0033:EN:PDF]
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6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose): A Comprehensive Guide to its Application as a Chromatographic Standard
Introduction: The Role of Gentiobiose in Analytical Chromatography
6-O-β-D-Glucopyranosyl-D-glucose, a disaccharide more commonly known as gentiobiose, is comprised of two D-glucose units linked by a β(1→6) glycosidic bond.[1] This white, crystalline compound is soluble in water and hot methanol, properties that are foundational to its use in analytical chemistry.[1] While occurring naturally, notably as a component of the saffron-coloring compound crocin, and as a product of glucose caramelization, its primary significance in the laboratory is as a high-purity reference standard.[1][2]
In the fields of pharmaceutical development, food science, and biotechnology, accurate quantification of carbohydrates is paramount. Gentiobiose serves as an invaluable tool for method development, validation, and routine quality control in various chromatographic techniques. Its stable structure and well-defined physicochemical properties allow it to be a reliable calibrant for the identification and quantification of related disaccharides and as a critical component in the impurity profiling of drug substances where carbohydrate moieties are present.[3][4]
This guide provides an in-depth exploration of the application of gentiobiose as a chromatographic standard. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Physicochemical Properties of Gentiobiose
A thorough understanding of the physical and chemical characteristics of a reference standard is a prerequisite for its effective use. These properties dictate the optimal conditions for storage, sample preparation, and chromatographic analysis.
| Property | Value | Source(s) |
| Systematic Name | 6-O-β-D-glucopyranosyl-D-glucose | [1] |
| Common Names | Gentiobiose, Amygdalose | [1][5] |
| CAS Number | 554-91-6 | [1] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [6] |
| Molar Mass | 342.30 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 190-195 °C | [1] |
| Solubility | Soluble in water, hot methanol | [1] |
Standard Solution Preparation and Stability
The integrity of any chromatographic analysis hinges on the accuracy of the standard solutions. The following protocol outlines the preparation of a primary stock solution of gentiobiose and provides guidance on its stability.
Protocol 1: Preparation of a Gentiobiose Primary Stock Solution
-
Material Weighing: Accurately weigh a suitable amount of high-purity (>99%) gentiobiose standard using a calibrated analytical balance.[7] The use of a standard with a certificate of analysis is crucial for traceability.
-
Dissolution: Quantitatively transfer the weighed gentiobiose to a Class A volumetric flask. Add a portion of ultrapure water (or the initial mobile phase solvent for the intended analysis) and gently swirl to dissolve the solid. Sonication can be used to expedite dissolution if necessary.
-
Volume Adjustment: Once fully dissolved and equilibrated to room temperature, carefully add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it multiple times (at least 10-15 times) to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a clearly labeled, airtight container. For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or below is advisable to prevent microbial growth and degradation. Avoid repeated freeze-thaw cycles.
Causality Explainer: The use of Class A volumetric glassware and a calibrated balance minimizes volumetric and gravimetric errors, respectively, which are critical for the accuracy of the final concentration. Ultrapure water is specified to avoid introducing ionic or organic contaminants that could interfere with the chromatographic analysis, particularly in sensitive techniques like HPAEC-PAD. Proper storage conditions are vital to maintain the integrity of the standard over time, as carbohydrates can be susceptible to microbial degradation.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a cornerstone technique for carbohydrate analysis. Due to the lack of a strong UV chromophore in gentiobiose, detection is typically achieved using universal detectors like Refractive Index Detectors (RID) or more specific and sensitive techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Method 1: HPAEC-PAD for High-Sensitivity Analysis
HPAEC-PAD is a powerful technique for the analysis of carbohydrates, offering high selectivity and sensitivity without the need for derivatization.[8] At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on a polymeric anion-exchange column.[9] Pulsed amperometric detection then provides direct and sensitive detection of the eluted carbohydrates.[9]
Protocol 2: HPAEC-PAD Analysis of Gentiobiose
-
Instrumentation:
-
HPLC system with a biocompatible pump, autosampler, and column thermostat.
-
Pulsed Amperometric Detector with a gold working electrode and a suitable reference electrode.
-
-
Chromatographic Conditions:
-
Column: Dionex CarboPac™ PA100 (4 x 250 mm) or similar high-pH stable anion-exchange column.[10]
-
Mobile Phase:
-
A: Ultrapure Water
-
B: 200 mM Sodium Hydroxide (NaOH)
-
C: 1 M Sodium Acetate (NaOAc)
-
-
Gradient Elution: A gradient of NaOH is typically used to separate monosaccharides and disaccharides. An example gradient for separating honey sugars, including gentiobiose, could be an isocratic elution with 68 mM NaOH.[8] For more complex mixtures, a gradient incorporating sodium acetate may be necessary to elute more strongly retained oligosaccharides.
-
Flow Rate: 0.7 - 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 - 25 µL.
-
PAD Settings: A standard quadruple-potential waveform optimized for carbohydrates should be used. This typically involves potentials for detection, oxidation, and reduction to clean the electrode surface.[11]
-
Causality Explainer: The high pH of the mobile phase is essential for the deprotonation of the sugar hydroxyls, enabling their interaction with the anion-exchange stationary phase. The gold electrode in the PAD is used because it provides a stable and catalytically active surface for the oxidation of carbohydrates at the applied detection potentials. The pulsed nature of the detection waveform is critical for maintaining a clean and active electrode surface, ensuring reproducible detection over multiple injections.
Sources
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- 7. Gentiobiose DP2 (>99% HPLC) [elicityl-oligotech.com]
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Application Notes and Protocols for the Enzymatic Synthesis of Gentiooligosaccharides via Transglycosylation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of gentiooligosaccharides (GnOS) through enzymatic transglycosylation. This document delves into the core principles, offers detailed experimental protocols, and provides insights into optimizing reaction conditions for maximizing the yield of these valuable oligosaccharides.
Introduction: The Significance of Gentiooligosaccharides
Gentiooligosaccharides are a class of functional oligosaccharides composed of glucose units linked by β-1,6 glycosidic bonds.[1][2][3] They have garnered significant interest in the food and pharmaceutical industries due to their unique properties, including a refreshing bitter taste and notable prebiotic effects.[1][2][3] The enzymatic synthesis of GnOS presents a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods, which often involve complex protection and deprotection steps.[4][5]
Theoretical Background: The Mechanism of Transglycosylation
The enzymatic synthesis of GnOS is primarily achieved through the transglycosylation activity of β-glucosidases (EC 3.2.1.21).[6] These enzymes, belonging to various glycoside hydrolase (GH) families such as GH1 and GH3, catalyze the transfer of a glycosyl group from a donor to an acceptor molecule.[2][7][8]
The reaction proceeds via a retaining mechanism, which involves two key steps:
-
Glycosylation: A nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the glycosyl donor (e.g., glucose), leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone.[7][9][10]
-
Deglycosylation: The glycosyl-enzyme intermediate is then attacked by a nucleophile. In a hydrolytic reaction, this nucleophile is a water molecule. However, in transglycosylation, another sugar molecule (the acceptor) acts as the nucleophile, resulting in the formation of a new glycosidic bond and the desired oligosaccharide.[10]
High substrate concentrations are crucial for favoring the transglycosylation reaction over hydrolysis by reducing the water activity in the reaction medium.[1][2]
Figure 1: General mechanism of β-glucosidase-catalyzed transglycosylation for gentiooligosaccharide synthesis.
Key Considerations for Enzyme Selection
The choice of β-glucosidase is a critical factor influencing the yield and specificity of GnOS synthesis. Enzymes from different sources exhibit varying levels of transglycosylation activity.[7] While β-glucosidases from the GH3 family have been commonly used, recent studies suggest that some GH1 family enzymes may possess higher transglycosylation activity.[1][2]
A notable example is the thermophilic β-glucosidase from Thermotoga sp. KOL6 (TsBgl1), which demonstrates excellent thermostability and glucose tolerance, making it a prime candidate for industrial-scale production.[1][2][3] Its ability to function at high temperatures (80-90°C) allows for increased substrate solubility and reduced viscosity, further promoting high yields.[1][2][3]
Experimental Protocols
The following protocols provide a framework for the enzymatic synthesis and analysis of gentiooligosaccharides.
Protocol 1: Enzymatic Synthesis of Gentiooligosaccharides
This protocol outlines the general procedure for producing GnOS using a β-glucosidase. The example of the thermophilic β-glucosidase TsBgl1 is used to illustrate the process under optimized conditions.
Materials:
-
β-glucosidase (e.g., recombinant TsBgl1)
-
D-Glucose (substrate)
-
Phosphate-citric acid buffer (or other suitable buffer, pH 6.0)
-
Reaction vessels (e.g., 15 mL centrifuge tubes)
-
Water bath shaker
-
Boiling water bath or heating block
Procedure:
-
Substrate Preparation: Prepare a high-concentration glucose solution (e.g., 1000 g/L) in the phosphate-citric acid buffer. High temperatures may be required to fully dissolve the glucose.[1]
-
Reaction Setup: In a reaction vessel, combine the glucose solution with the β-glucosidase. The optimal enzyme loading should be determined empirically, but a starting point of 500 U per gram of glucose can be used.[1]
-
Incubation: Place the reaction vessel in a water bath shaker set to the optimal temperature for the enzyme (e.g., 80°C for TsBgl1).[1]
-
Time-Course Sampling: At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture for analysis.
-
Enzyme Inactivation: Immediately inactivate the enzyme in the collected samples by boiling for 10 minutes to stop the reaction.[1]
-
Sample Preparation for Analysis: Centrifuge the inactivated samples to pellet any precipitated protein. Dilute the supernatant with ultrapure water to a suitable concentration for analysis.[1]
Figure 2: Experimental workflow for the enzymatic synthesis and analysis of gentiooligosaccharides.
Protocol 2: Analysis of Gentiooligosaccharides by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the separation and quantification of GnOS in the reaction mixture.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system
-
Differential refractive index detector
-
HYPERSILAPS2 column (250 × 4.6 mm, 5 μm) or equivalent amino-propyl column[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Gentiobiose and other oligosaccharide standards
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 78:22 v/v).[1]
-
HPLC System Setup:
-
Standard Curve Generation: Prepare a series of standard solutions of glucose, gentiobiose, and other expected oligosaccharides of known concentrations. Inject these standards into the HPLC system to generate a standard curve for each compound.
-
Sample Analysis: Inject the prepared samples from Protocol 1 into the HPLC system.
-
Data Analysis: Identify and quantify the different oligosaccharides in the samples by comparing their retention times and peak areas to the standard curves.
Optimization of Reaction Conditions
To maximize the yield of GnOS, several reaction parameters should be optimized:
-
Substrate Concentration: As previously mentioned, high initial glucose concentrations (e.g., 800-1000 g/L) are essential to drive the reaction towards transglycosylation.[1][2]
-
Temperature: The optimal temperature will depend on the specific enzyme used. For thermostable enzymes like TsBgl1, higher temperatures (e.g., 80-90°C) can be advantageous.[1][2][3]
-
pH: The pH of the reaction buffer should be optimized to the enzyme's optimal pH range (e.g., pH 6.0 for TsBgl1).[1]
-
Enzyme Concentration: The amount of enzyme will affect the reaction rate. Higher enzyme concentrations can lead to faster product formation, but this needs to be balanced with the cost of the enzyme.
-
Reaction Time: The reaction should be monitored over time to determine the point of maximum GnOS accumulation, after which the products may be subject to secondary hydrolysis.[11]
Quantitative Data Summary
The following table summarizes the reported yields of GnOS synthesis using different β-glucosidases, highlighting the impact of the enzyme source and reaction conditions.
| Enzyme Source | Substrate Concentration (g/L) | GnOS Yield (g/L) | Reference |
| Thermotoga sp. KOL6 (TsBgl1) | 1000 | 144.3 | [1][2][3] |
| Trichoderma viride | 800 | 130 | [2] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low GnOS Yield | Suboptimal reaction conditions (pH, temperature). | Empirically optimize pH and temperature for the specific enzyme. |
| Low substrate concentration. | Increase the initial glucose concentration. | |
| Enzyme inhibition. | Check for potential inhibitors in the reaction mixture. | |
| Product Hydrolysis | Prolonged reaction time. | Perform a time-course experiment to identify the optimal reaction duration. |
| High hydrolytic activity of the enzyme. | Screen for enzymes with a higher transglycosylation-to-hydrolysis ratio. | |
| Poor HPLC Separation | Inappropriate mobile phase composition. | Adjust the acetonitrile/water ratio. |
| Column degradation. | Replace the HPLC column. |
Conclusion
The enzymatic synthesis of gentiooligosaccharides via transglycosylation is a powerful and versatile method. By carefully selecting the appropriate β-glucosidase and optimizing the reaction conditions, researchers can achieve high yields of these valuable functional oligosaccharides. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this technology in both research and industrial settings.
References
- β-Glucosidase: Progress from Basic Mechanism to Frontier Application. (n.d.). MDPI.
- Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. (2022). National Center for Biotechnology Information.
- Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. (2022). MDPI.
- Catalytic mechanism and specificity for hydrolysis and transglycosylation reactions of cytosolic beta-glucosidase from guinea pig liver. (n.d.). PubMed.
- Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. (n.d.). MDPI.
- β-Glucosidases. (n.d.). National Center for Biotechnology Information.
- Fujimoto, Y., Hattori, T., Uno, S., Murata, T., & Usui, T. (n.d.). Enzymatic synthesis of gentiooligosaccharides by transglycosylation with -glycosidases from Penicillium multicolor.
- Enzymatic synthesis of gentiooligosaccharides by transglycosylation with beta-glycosidases from Penicillium multicolor. (2009). PubMed.
- Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. (2022). PubMed.
- Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. (2022). ResearchGate.
- Hydrolysis and Transglycosylation Transition States of Glycoside Hydrolase Family 3 β-Glucosidases Differ in Charge and Puckering Conformation. (n.d.). Semantic Scholar.
- β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts. (2021). National Center for Biotechnology Information.
- Microbial β-Glucosidase: Sources, Production and Applications. (n.d.). I.R.I.S.
- Rapid enzymatic transglycosylation and oligosaccharide synthesis in a microchip reactor. (n.d.). PubMed.
- Enzymatic preparation of oligosaccharides by transglycosylation: A comparative study of glucosidases. (2015). ResearchGate.
- Enzymatic transglycosylation for glycoconjugate synthesis. (n.d.). National Center for Biotechnology Information.
- Optimization of Oligosaccharide Synthesis from Cellobiose by Dextransucrase. (n.d.). ResearchGate.
- Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. (n.d.). National Center for Biotechnology Information.
Sources
- 1. Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 5. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic mechanism and specificity for hydrolysis and transglycosylation reactions of cytosolic beta-glucosidase from guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of β(1–6)-Glucans
Welcome to the technical support center for the chemical synthesis of β(1–6)-glucans. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important bioactive molecules. The inherent structural nuances of β(1–6)-glucans present unique challenges in the laboratory. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to support your synthetic endeavors.
Introduction: The Challenge of β(1–6)-Glucan Synthesis
The synthesis of structurally defined β-glucans is a formidable task due to their complex and variable structures.[1] Unlike their α-linked counterparts, the formation of the β(1–6)-glycosidic bond with high stereoselectivity and yield is notoriously difficult. The primary challenges stem from controlling stereoselectivity at the anomeric center, devising effective protecting group strategies, and purifying the final product from a complex mixture of isomers and byproducts. This guide is structured to address these core difficulties systematically.
Frequently Asked Questions (FAQs)
Here we address some of the common overarching questions encountered during the chemical synthesis of β(1–6)-glucans.
Q1: Why is achieving high β-selectivity in 1,6-glycosylation so challenging?
A1: The primary difficulty lies in controlling the stereochemical outcome of the glycosylation reaction. The formation of a β-glycosidic bond requires the nucleophilic attack of the acceptor alcohol on the anomeric carbon from the opposite face of the C2 substituent. Several factors can lead to the undesired α-anomer, including the nature of the glycosyl donor, the reactivity of the glycosyl acceptor, the choice of promoter or catalyst, and the solvent system.[2]
Q2: What is the role of protecting groups in β(1–6)-glucan synthesis?
A2: Protecting groups are crucial for a successful synthesis. They serve two main purposes: to prevent unwanted side reactions at other hydroxyl groups and to influence the stereochemical outcome of the glycosylation.[3] A well-designed protecting group strategy is essential for regioselective glycosylation and for ensuring that the desired β-linkage is formed.[3]
Q3: What are the most common side reactions observed during β(1–6)-glucan synthesis?
A3: Common side reactions include the formation of the undesired α-anomer, orthoester formation (especially with participating protecting groups at C2), and degradation of the glycosyl donor or acceptor under the reaction conditions. The choice of reaction conditions and protecting groups plays a significant role in minimizing these side reactions.
Q4: Are there alternatives to purely chemical synthesis for obtaining β(1–6)-glucans?
A4: Yes, biocatalytic and enzymatic approaches are emerging as powerful alternatives.[4] These methods often employ glycosyltransferases or glycoside hydrolases to achieve high stereoselectivity and regioselectivity, bypassing many of the challenges associated with chemical synthesis.[4][5] However, enzyme availability and substrate scope can be limitations.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their potential causes, and actionable solutions.
Problem 1: Low Glycosylation Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Activation of Glycosyl Donor | • Verify the quality and purity of the activator/promoter.• Increase the equivalents of the activator.• Change to a more potent activator system. |
| Low Reactivity of Glycosyl Acceptor | • Ensure the acceptor is pure and dry.• Consider using a more reactive acceptor or modifying the protecting groups to enhance nucleophilicity. |
| Decomposition of Reactants or Intermediates | • Lower the reaction temperature.• Reduce the reaction time.• Ensure all reagents and solvents are anhydrous. |
| Steric Hindrance | • Evaluate the protecting groups on both the donor and acceptor for potential steric clash.• Consider using smaller protecting groups if possible. |
Problem 2: Poor β-Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Lack of C2-Participating Group | • Employ a participating protecting group at the C2 position of the glycosyl donor (e.g., acetyl, benzoyl). The neighboring group participation will favor the formation of the 1,2-trans-glycosidic bond (β-linkage). |
| Solvent Effects | • Ethereal solvents like diethyl ether or tetrahydrofuran can sometimes favor β-selectivity by stabilizing the reactive intermediates.• Nitrile solvents (e.g., acetonitrile) can also promote the formation of β-glycosides.[2] |
| Reaction Temperature | • Lowering the reaction temperature can often improve stereoselectivity by favoring the thermodynamically more stable product. |
| Choice of Glycosyl Donor | • Glycosyl donors with leaving groups that favor SN2-like displacement, such as glycosyl halides or sulfoxides, can enhance β-selectivity. |
Problem 3: Protecting Group Manipulations
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | • Increase the reaction time or temperature.• Use a larger excess of the deprotecting agent.• Ensure the substrate is fully dissolved. |
| Unwanted Deprotection of Other Groups | • Choose orthogonal protecting groups that can be removed under different conditions.• Carefully select deprotection reagents that are specific for the target group. |
| Protecting Group Migration | • This is common with acyl groups (e.g., acetyl, benzoyl) under basic or acidic conditions.• Use milder reaction conditions.• Consider using protecting groups less prone to migration, such as benzyl ethers. |
Problem 4: Purification and Characterization
| Potential Cause | Troubleshooting Steps |
| Co-elution of Anomers | • Use high-performance liquid chromatography (HPLC) with a suitable column (e.g., reverse-phase or normal-phase) for separation.• Optimize the mobile phase to improve resolution. |
| Difficulty in Removing Reagents/Byproducts | • Employ appropriate workup procedures (e.g., aqueous washes, extractions).• Use solid-phase extraction (SPE) to remove specific impurities. |
| Ambiguous NMR Spectra | • Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm the structure and stereochemistry.• Compare the spectral data with literature values for similar compounds. |
Experimental Protocols and Methodologies
General Protocol for a β(1–6)-Glycosylation Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry argon or nitrogen.
-
Ensure all solvents are anhydrous.
-
The glycosyl donor and acceptor should be pure and thoroughly dried under high vacuum.
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and a molecular sieve (e.g., 4 Å).
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
In a separate flask, dissolve the glycosyl donor in the anhydrous solvent.
-
-
Glycosylation:
-
Add the glycosyl donor solution to the acceptor mixture.
-
Add the activator/promoter (e.g., TMSOTf, BF3·OEt2) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Workup:
-
Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine or pyridine).
-
Allow the mixture to warm to room temperature.
-
Filter off the molecular sieves and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
General Synthetic Workflow for β(1–6)-Glucan Oligomers
Caption: A decision tree for troubleshooting poor β-stereoselectivity.
References
- Williams, D. L., Lowman, D. W., Reale, M., & Ensley, H. E. (n.d.). Insights into the Physicochemical Characterization, Chemistry, Structure and Synthesis of (1 →3,1 →6)- β-Glucans. Bentham Science.
- (n.d.). The Road to Structurally Defined β-Glucans. PMC.
- (n.d.). Selective Glycosylation: Synthetic Methods and Catalysts. ResearchGate.
- (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC.
- (n.d.). Selection of protecting groups and synthesis of a β-1,4-GlcNAc-β-1,4-GlcN unit. ResearchGate.
- (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. ResearchGate.
- (n.d.). Biocatalytic Synthesis of Fungal β-Glucans. MDPI.
- (n.d.). Recent advances in enzymatic synthesis of β-glucan and cellulose. PMC.
Sources
- 1. Chapter - Insights into the Physicochemical Characterization, Chemistry, Structure and Synthesis of (1 →3,1 →6)- β-Glucans | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The Road to Structurally Defined β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in enzymatic synthesis of β-glucan and cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Disaccharides
Welcome to the technical support center for HPLC analysis. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the most common chromatographic challenges: peak tailing, with a specific focus on disaccharide analysis. This guide is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My disaccharide peaks are tailing. What are the most common initial checks I should perform?
A1: Peak tailing, where a peak's trailing edge is broader than its front, is a common issue that can compromise resolution and quantification.[1][2] When you first observe tailing for your disaccharide analysis, begin with the most straightforward checks before delving into more complex causes.
Initial Troubleshooting Workflow:
Caption: Initial diagnostic workflow for peak tailing.
-
Review the Entire Chromatogram: Determine if all peaks are tailing or only the disaccharide peaks.
-
If all peaks tail: This often points to a system-wide problem. The most likely cause is a physical issue at the head of the column, such as a partially blocked inlet frit or a void in the packing bed. Another possibility is excessive extra-column volume from poorly fitted connections.[3]
-
If only disaccharide peaks tail: This suggests a chemical interaction between your analytes and the stationary phase or mobile phase.
-
-
Check the Guard Column: If you are using a guard column, it's the first suspect. Replace it with a new one and see if the peak shape improves. Guard columns are designed to trap contaminants and protect the analytical column, making them a frequent source of such issues.[4]
-
Confirm Mobile Phase Preparation: An incorrectly prepared mobile phase, especially a buffer with the wrong pH, can significantly impact peak shape.[5][6] Remake the mobile phase, ensuring accurate pH measurement of the aqueous portion before mixing with the organic solvent.[7]
Q2: I suspect secondary interactions with the stationary phase are causing my disaccharide peaks to tail. How can I confirm and resolve this?
A2: This is a very common cause, especially when using silica-based columns, which are prevalent in Hydrophilic Interaction Chromatography (HILIC), a preferred mode for sugar analysis. The issue stems from interactions between the hydroxyl groups of the disaccharides and active sites on the stationary phase, primarily silanol groups (Si-OH).[8]
Mechanism of Silanol Interaction:
Silica-based stationary phases have residual silanol groups on their surface.[9] Depending on the mobile phase pH, these silanols can be neutral (Si-OH) or ionized (Si-O⁻).[8][9] Disaccharides, with their multiple polar hydroxyl groups, can engage in strong hydrogen bonding or ionic interactions with these silanols. This secondary retention mechanism holds some analyte molecules longer than the primary separation mechanism, resulting in a tailing peak.[8][10]
Caption: Interaction of disaccharides with ionized silanols.
Troubleshooting Steps & Solutions:
-
Adjust Mobile Phase pH: The ionization state of silanol groups is highly pH-dependent.[8]
-
At low pH (e.g., < 4), silanols are protonated (Si-OH) and less likely to interact ionically with analytes.[7][9] Lowering the mobile phase pH can often significantly improve peak shape for this reason.[11]
-
At mid-to-high pH (e.g., > 6), silanols become deprotonated (Si-O⁻), creating highly active anionic sites that strongly retain molecules with polar groups, leading to tailing.[7][9]
-
-
Increase Buffer Concentration: In HILIC, insufficient buffer concentration can lead to increased secondary interactions.[12] Increasing the buffer concentration can help mask residual silanol activity and improve peak shape.[2][12]
-
Use Mobile Phase Additives (Silanol Blockers): Adding a small concentration of a competing agent to the mobile phase can block the active silanol sites.
-
Amines: Additives like triethylamine (TEA) can compete with the analyte for interaction with the silanol groups, effectively shielding them.[8]
-
| Additive Type | Example | Typical Concentration | Mechanism of Action |
| Competing Base | Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Competes with analytes for active silanol sites. |
| Ion-Pairing Agent | Alkylsulfonates | 2-5 mmol/L | Shields silanol groups and can enhance retention.[13] |
-
Switch to a Modern, Deactivated Column:
-
End-Capped Columns: These columns have had most of their residual silanols chemically bonded with a small silylating agent (e.g., trimethylsilane), making them less active.[8][10]
-
Type B Silica: Modern columns often use high-purity "Type B" silica, which has fewer metal impurities and less acidic silanol groups compared to older "Type A" silica, resulting in better peak shapes for polar compounds.[8][9]
-
Q3: Could metal ions in my HPLC system be the cause of peak tailing for disaccharides?
A3: Yes, this is a frequently overlooked but critical factor. Disaccharides are excellent chelating agents.[14][15] They can interact with metal ions present in the HPLC system's stainless steel components (like frits, tubing, and even the column body) or with metal impurities within the silica stationary phase itself.[9][10][16]
This chelation forms a complex that can exhibit different chromatographic behavior or be adsorbed, leading to significant peak tailing or even loss of signal.[16][17] Molecules containing phosphate or carboxylate groups are well-known for this, but the multiple hydroxyl groups on disaccharides also make them susceptible.[14][16]
Solutions:
-
Use a Bio-Inert or Metal-Free HPLC System: If you consistently analyze metal-sensitive compounds, a system with components made from materials like PEEK or that have specialized inert coatings is the best solution.[18]
-
Add a Chelating Agent to the Mobile Phase: Introducing a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid at a low concentration (e.g., 0.1 mM) into the mobile phase can be effective.[16] These agents will bind to the free metal ions, preventing them from interacting with your disaccharide analytes. However, be aware that these additives can sometimes increase the corrosion of stainless steel components over the long term.[16]
-
Column Choice: Use high-purity columns with low metal content. Manufacturers' specifications often provide this information.[9]
Q4: My sample preparation is simple: dissolve and inject. Could this be contributing to peak tailing?
A4: Absolutely. The sample itself and how it's introduced to the system can be a major source of peak distortion.
Common Sample-Related Issues:
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a characteristic "shark fin" peak shape where the peak fronts and then tails.[2][19][11]
-
Protocol: To test for this, prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are overloading the column. Reduce your sample concentration or injection volume.[6]
-
-
Solvent Mismatch: This is particularly critical in HILIC. The injection solvent should be as close as possible in composition to the mobile phase, or even slightly weaker (more organic).[12] Injecting a sample dissolved in a much stronger solvent (e.g., high water content in HILIC) will cause the analyte band to spread out at the column inlet, resulting in broad and often tailing peaks.[19][17]
-
Protocol: Reconstitute your sample in a solvent that mimics the initial mobile phase conditions. For a typical HILIC separation starting at 80% acetonitrile, your sample solvent should also contain at least 80% acetonitrile.
-
-
Sample Matrix Effects: Complex samples from food or biological sources contain many components besides the disaccharides of interest.[20] These matrix components can accumulate at the head of the column, creating active sites that cause peak tailing.[4][6][21]
Q5: I'm analyzing reducing sugars, and I sometimes see split or tailing peaks. Is this related to anomers?
A5: Yes, this is a specific issue for reducing sugars like lactose and maltose. In solution, these sugars exist in equilibrium between their alpha (α) and beta (β) anomeric forms through a process called mutarotation.[20] If the chromatographic separation is fast relative to the rate of interconversion, you can partially separate these two anomers, leading to broadened, split, or tailing peaks.[20]
Solutions:
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 60-80 °C) accelerates the rate of mutarotation. This causes the two anomers to interconvert rapidly on the column, eluting as a single, sharp peak.[20]
-
Increase Mobile Phase pH: Operating at a higher pH can also speed up anomeric interconversion, helping to collapse the two forms into one peak.[20] Some methods for reducing sugars use amine-based columns which create a locally alkaline environment on the stationary phase to achieve this.[20]
By systematically working through these common issues, from broad system checks to specific chemical interactions, you can effectively diagnose and resolve peak tailing in your disaccharide analyses, leading to more accurate and reliable results.
References
- The Theory of HPLC Column Chemistry. Crawford Scientific.
- Quantification of Mono and Disaccharides in Foods.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020-06-04). LCGC.
- What is the effect of free silanols in RPLC and how to reduce it?. (2023-11-23). Pharma Growth Hub.
- HPLC Peak Shape Troubleshooting Solution Column. (2024-06-24). uHPLCs.
- Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns. Sigma-Aldrich.
- Abnormal Peak Shapes. Shimadzu.
- Control pH During Method Development for Better Chrom
- What Are The Common Peak Problems in HPLC. (2023-05-06). alwsci.
- A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023-03-14). MDPI.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- HPLC Column Troubleshooting: Is It Really The Column?. Agilent.
- But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021-12-01). LCGC.
- Your Essential Guide to Sugar Analysis with Liquid Chromatography.
- Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. (2024-06-05).
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022-06-01).
- Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC-MS. (2025-10-18).
- Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chrom
- HILIC Troubleshooting. Thermo Fisher Scientific - US.
- Troubleshooting Peak Shape Problems in HPLC.
- Reversed-Phase Ion Pair HPLC Analysis of Sugar Phosphates. Oxford Academic. 22.[12]Troubleshooting HPLC- Tailing Peaks. (2014-03-11). Restek.
- Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remedi
- Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. (2025-08-07).
- Common Causes Of Peak Tailing in Chrom
- Peak Tailing In Chromatography: Troubleshooting Basics. (2023-12-29). GMP Insiders.
- Issues and Solutions to the Use of Ion-Pairing Reagents. (2025-02-17).
- HPLC Troubleshooting Guide. YMC.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01).
- Ion-pair solid-phase extraction and reversed-phase HPLC analysis of nucleotide sugars from cell lysates. (2025-08-05).
- Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chrom
- Main Interactions and Influences of the Chromatographic Parameters in HILIC Separ
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023-08-01).
- Separation of carbohydrates using hydrophilic interaction liquid chromatography. (2025-08-08).
- Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019-12-06).
- Carbohydrate-Metal Complexes: Structural Chemistry of Stable Solution Species. SpringerLink.
- A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. (2014-11-10). PMC - NIH.
- Carbohydrate-Metal Complexes: Structural Chemistry of Stable Solution Species.
Sources
- 1. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. agilent.com [agilent.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
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- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. silcotek.com [silcotek.com]
- 19. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 20. lcms.cz [lcms.cz]
- 21. agilent.com [agilent.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Gentiobiose Production
Welcome to the technical support center for gentiobiose production. This guide is designed for researchers, scientists, and professionals in drug development who are working on the enzymatic synthesis of gentiobiose. Here, we address common challenges and frequently asked questions to help you optimize your experimental conditions and maximize your product yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for anyone embarking on gentiobiose synthesis.
Q1: What is gentiobiose and what are its primary applications?
Gentiobiose is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond.[1] It is a white, crystalline solid soluble in water.[1] While it occurs naturally, for instance in the saffron compound crocin, it is also known as an undesirable, bitter-tasting byproduct in the acid hydrolysis of starch for glucose syrup production.[1] However, its utility is growing in several fields. Gentiobiose and gentio-oligosaccharides (GnOS) are recognized as functional prebiotics, promoting the growth of beneficial gut bacteria.[2][3] This makes them valuable supplements in functional foods and potential therapeutics.
Q2: What are the main strategies for producing gentiobiose?
There are two primary routes: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This involves multi-step processes using protected glucose derivatives, coupling reactions, and deprotection steps.[4][5] While offering precise control, these methods often require harsh conditions, complex purification, and can be costly and time-consuming, making them less suitable for large-scale production.[4]
-
Enzymatic Synthesis: This approach has become the main focus for gentiobiose production due to its mild reaction conditions, safety, lower cost, and easier product separation.[2][6] It primarily utilizes enzymes called β-glucosidases to catalyze the formation of gentiobiose from inexpensive substrates like glucose.[2]
Q3: What is the core enzymatic principle behind gentiobiose synthesis?
The enzymatic synthesis of gentiobiose relies on the transglycosylation activity of retaining β-glucosidases (EC 3.2.1.21).[7] These enzymes catalyze two competing reactions:
-
Hydrolysis: The "natural" reaction where the enzyme breaks down a glycosidic bond (e.g., in cellobiose) or, in this context, a temporary glycosyl-enzyme intermediate, by adding a water molecule.
-
Transglycosylation: The desired "synthesis" reaction. Here, the enzyme transfers a glucose moiety from a donor (like another glucose molecule or a disaccharide) to an acceptor molecule. When the acceptor is another glucose molecule, a new disaccharide, such as gentiobiose, is formed.[2][7]
The key to successful gentiobiose production is to create conditions that favor the transglycosylation pathway over the hydrolysis pathway.
Sources
- 1. Gentiobiose - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN107286207B - Synthesis method of gentiobiose - Google Patents [patents.google.com]
- 5. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of gentiobiose-derived oligosaccharides by glucansucrase E81 and determination of prebiotic and immune-modulatory functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
separating gentiobiose from other disaccharide isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for carbohydrate analysis. As Senior Application Scientists, we understand that the separation of structurally similar molecules like disaccharide isomers presents unique challenges. This guide is designed to provide you with expert insights and practical, field-tested solutions for isolating gentiobiose from other common glucose-based disaccharides. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your separation strategy.
Understanding the Challenge: The Structural Similarity of Disaccharide Isomers
Gentiobiose is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond.[1][2] The primary difficulty in its purification stems from the presence of other disaccharide isomers with the exact same chemical formula (C₁₂H₂₂O₁₁) but different glycosidic linkages. These subtle structural differences govern their physicochemical properties and are the key to their separation.[3]
Table 1: Key Disaccharide Isomers of Glucose
| Disaccharide | Glycosidic Linkage | Key Structural Feature | Common Source/Note |
| Gentiobiose | β(1→6) | A flexible beta-linkage to the primary alcohol group of the second glucose. | Product of glucose caramelization; known for a bitter taste.[1][2] |
| Isomaltose | α(1→6) | An alpha-linkage to the primary alcohol group. | An enzymatic hydrolysis product of starch. |
| Cellobiose | β(1→4) | A rigid beta-linkage between two glucose units. | The repeating unit of cellulose.[3] |
| Maltose | α(1→4) | An alpha-linkage, forming a "kink" in the structure. | A primary component of malt and a breakdown product of starch. |
| Sophorose | β(1→2) | A beta-linkage to the C-2 hydroxyl group. | Found in certain plant glycosides. |
| Laminaribiose | β(1→3) | A beta-linkage to the C-3 hydroxyl group. | A component of laminarin, a storage glucan in brown algae. |
FAQ: Foundational Questions
Q1: What is the primary analytical technique for separating gentiobiose from its isomers?
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for this purpose.[4] The choice of stationary phase (column) and mobile phase is critical and depends on which isomers are present in your mixture. Common HPLC modes for sugar separation include ligand exchange, partition (normal-phase/HILIC), and anion exchange chromatography.[5]
Q2: Can I use enzymatic methods to assist in purification or identification?
Absolutely. Enzymatic hydrolysis can be a highly specific tool. For instance, an α-glucosidase will cleave maltose (α-1,4) and isomaltose (α-1,6) but not gentiobiose or cellobiose, which have beta linkages.[2] Conversely, a β-glucosidase from almond emulsin can hydrolyze disaccharides with β-glucosidic linkages, but the rate of hydrolysis is significantly affected by the linkage position (e.g., 1→4 vs. 1→6), which can be exploited for analytical purposes. This can be used to selectively remove contaminants or to confirm the identity of a peak in your chromatogram.
Q3: My sample contains gentiobiose and isomaltose. Why is this separation particularly difficult?
The separation of gentiobiose (β-1→6) and isomaltose (α-1→6) is challenging because they are linkage isomers at the same carbon position (C-6). This gives them very similar polarities and hydrodynamic volumes, making them difficult to resolve with standard size-exclusion or simple partition chromatography. Specialized columns, such as ligand exchange or borate-complex anion exchange, are often required to exploit the subtle differences in the spatial arrangement of their hydroxyl groups.[5]
Troubleshooting Guide: HPLC Separation Issues
This section addresses common problems encountered during the HPLC separation of gentiobiose.
Problem 1: Poor Resolution Between Gentiobiose and Other Isomers
Q: I'm using an aminopropyl (HILIC) column with an acetonitrile/water mobile phase, but my gentiobiose and cellobiose peaks are almost co-eluting. What's wrong?
A: This is a classic selectivity issue. While HILIC is excellent for separating sugars by polarity and size, it may not have sufficient selectivity for structurally similar isomers like β(1→6) and β(1→4) linked glucoses.
Causality: HILIC separates based on the partitioning of analytes between the mobile phase and a water-enriched layer on the stationary phase surface. Isomers with very similar hydroxyl group accessibility and overall polarity will exhibit similar partitioning behavior, leading to poor resolution.
Solutions:
-
Switch to a Ligand Exchange Column: This is the most effective solution. Ligand exchange chromatography (LEC) uses a stationary phase loaded with metal counterions (commonly Calcium, Ca²⁺).[5][6] Separation is based on the differential formation of weak complexes between the sugar's hydroxyl groups and the metal ions. The precise stereochemistry of each isomer dictates the stability of these complexes, offering a different and often superior separation mechanism.[5]
-
Optimize HILIC Conditions (If LEC is not an option):
-
Lower the Temperature: Running the column at a lower temperature (e.g., 30-40°C) can sometimes enhance the subtle interaction differences between isomers and the stationary phase, improving resolution.
-
Decrease the Water Content: Carefully decrease the percentage of water in your mobile phase (e.g., from 20% to 18%). This increases retention and may improve separation, but be aware it will also increase run times and potentially backpressure.
-
-
Consider Borate Complex Anion Exchange: This method involves using a borate buffer solution as the mobile phase. Sugars form negatively charged complexes with borate, which can then be separated on an anion exchange column.[5] This is a powerful technique for difficult isomer separations.
Workflow: Selecting the Right HPLC Method
Caption: A decision tree for selecting an appropriate HPLC separation mode.
Problem 2: Broad, Tailing Peaks and Shifting Retention Times
Q: My peaks look more like hills than sharp signals, and their retention times are not consistent across injections. What should I check?
A: This combination of symptoms points towards several potential issues, often related to column equilibration, contamination, or improper mobile phase conditions.
Causality: Peak tailing in sugar analysis is often caused by secondary interactions with the stationary phase or issues with the column bed. Retention time drift is typically a sign that the column is not properly equilibrated with the mobile phase or that there are fluctuations in temperature or solvent composition.[7]
Solutions & Protocol:
-
Ensure Proper Column Equilibration (Critical for HILIC): HILIC columns require extensive equilibration to build a stable water layer on the surface.[4]
-
Protocol: Before starting your run sequence, flush the column with at least 10-20 column volumes of your starting mobile phase. For a standard 4.6 x 250 mm column, this can mean flushing for 30-60 minutes.[7]
-
-
Check for Contamination: Sugars can be sticky. A contaminated guard column or analytical column inlet will cause peak distortion.
-
Action: Disconnect the column and replace the guard column. If the problem persists, perform a column wash according to the manufacturer's instructions. A generic wash for an amine column might involve flushing with 50:50 water:acetonitrile, followed by a higher organic solvent.
-
-
Control the Temperature: Use a thermostatically controlled column oven.[7] Even small fluctuations in ambient temperature can significantly alter retention times for carbohydrate separations, which are often run at elevated temperatures (e.g., 80-85°C for ligand exchange).[6]
-
Degas Your Mobile Phase: Ensure your mobile phase (especially if it's 100% water for ligand exchange) is thoroughly degassed to prevent bubble formation in the pump or detector, which can cause pressure fluctuations and baseline noise.
Troubleshooting Flowchart: Poor Peak Shape
Caption: A step-by-step diagnostic flowchart for addressing poor peak shape.
Problem 3: Using Thin-Layer Chromatography (TLC) for Quick Screening
Q: I want to quickly check my fractions for gentiobiose. I ran a TLC plate, but the spots are just big, overlapping streaks. How can I improve this?
A: This is a common issue when performing TLC on carbohydrates, which are highly polar and prone to streaking. The problem usually lies in sample overloading or an inappropriate mobile phase. [8][9]
Causality: Streaking occurs when the sample is too concentrated, causing it to "overload" the stationary phase at the origin.[10] As the mobile phase moves up the plate, it cannot effectively partition the overloaded sample into a tight band. An incorrect mobile phase polarity can also either leave the sample at the baseline or move it with the solvent front, resulting in poor separation.[10]
Solutions:
-
Dilute Your Sample: This is the most important step. Carbohydrates should be spotted at a low concentration. Try diluting your sample 10-fold and 100-fold and spotting again.[10] Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry completely between each application.[9] This keeps the starting spot small and concentrated.
-
Optimize the Mobile Phase: A common mobile phase for sugars is a mixture of a polar and a less polar organic solvent with water. A good starting point is Butanol:Ethanol:Water (5:3:2).
-
If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the polar component (e.g., water or ethanol).
-
If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of the polar component.[10]
-
-
Use an Appropriate Visualization Stain: Since sugars are not UV-active, you need a chemical stain. A p-anisaldehyde solution followed by gentle heating is excellent for visualizing carbohydrates, typically producing distinct colors for different classes of compounds.[10]
Detailed Protocol: Ligand Exchange HPLC for Gentiobiose/Isomaltose Separation
This protocol provides a robust starting point for separating challenging 1→6 linked isomers.
Objective: To achieve baseline separation of gentiobiose and isomaltose using a Ca²⁺ form ligand exchange column.
Materials:
-
HPLC System: With RI or ELSD detector.
-
Column: A polymer-based, calcium-form ligand exchange column (e.g., 300 mm x 7.8 mm).
-
Mobile Phase: HPLC-grade deionized water.
-
Standards: High-purity gentiobiose and isomaltose.
-
Sample: Dissolved in HPLC-grade water.
Procedure:
-
System Preparation:
-
Thoroughly degas the HPLC-grade water eluent using helium sparging or vacuum degassing.
-
Install the ligand exchange column into the column oven.
-
-
Column Equilibration:
-
Set the column oven temperature to 80°C.
-
Begin pumping the water mobile phase at a low flow rate (e.g., 0.2 mL/min) and gradually increase to the final flow rate of 0.6 mL/min.
-
Equilibrate the column at the final temperature and flow rate for at least 1 hour or until a stable baseline is achieved on the RI detector.
-
-
Sample Injection:
-
Prepare standards and samples at a concentration of approximately 1-2 mg/mL in water.
-
Inject 10-20 µL of your sample.
-
-
Data Acquisition:
-
Run the analysis for a sufficient time to allow all disaccharides to elute. Typical retention times for disaccharides on this type of column can be in the range of 15-30 minutes.[11]
-
-
Peak Identification:
-
Inject individual standards of gentiobiose and isomaltose to confirm their respective retention times.
-
Compare the chromatogram of your mixture to the standards to identify and quantify the components.
-
This guide provides a framework for tackling the separation of gentiobiose. Remember that every sample is unique, and methodical optimization based on a solid understanding of the underlying chemistry is the key to success.
References
- Goldberg, R. N., & Tewari, Y. B. (1989). Thermodynamics of hydrolysis of disaccharides. Cellobiose, gentiobiose, isomaltose, and maltose. The Journal of biological chemistry, 264(17), 9897–9900. [Link]
- Petkova, N., et al. (2013). HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. Scientific Works of University of Food Technologies, 60(1), 441-446. [Link]
- Goldberg, R. N., & Tewari, Y. B. (1989). Thermodynamics of hydrolysis of disaccharides. Cellobiose, gentiobiose, isomaltose, and maltose.
- Wikipedia contributors. (2023). Gentiobiose. Wikipedia. [Link]
- Goldberg, R. N., & Tewari, Y. B. (1989). Thermodynamics of hydrolysis of disaccharides.
- Food Science. (2017). Simultaneous HPLC-ELSD Determination of Monosaccharide, Disaccharide and Fructo-oligosaccharides. Food Science. [Link]
- Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods.
- Isbell, H. S., & Pigman, W. W. (1938). Enzymatic hydrolysis of disaccharides and halogenosalicins.
- Agilent Technologies. (2009). Simple Sugar Separations without Acetonitrile. Agilent Technologies. [Link]
- Shimadzu. (n.d.).
- ResearchGate. (n.d.). Chemical structure of cellobiose...
- Zhang, S., et al. (2024). A comprehensive review on the properties, production, and applications of functional glucobioses. Critical Reviews in Food Science and Nutrition, 64(33), 13149-13162. [Link]
- Wan, D., et al. (2015). The sample mixture of isomeric disaccharides (sophorose, nigerose, laminaribiose, maltose and gentiobiose) separated and determined by HPLC-ESI/MS/MS.
- Lee, S., et al. (2021). MALDI-MS analysis of disaccharide isomers using graphene oxide as MALDI matrix. Analytical and bioanalytical chemistry, 413(10), 2821–2828. [Link]
- LCGC. (2000). Chromatography Problem Solving and Troubleshooting. LCGC. [Link]
- ResearchGate. (2022). Troubleshooting on thin-layer chromatography (TLC) of fructan-type carbohydrates?
- LND College, Motihari. (n.d.).
- Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- LibreTexts Chemistry. (2021). 22.16 Disaccharides. LibreTexts. [Link]
Sources
- 1. Gentiobiose - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. Chromatography Troubleshooting Guides-Liquid Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
preventing hydrolysis of gentiobiose during enzymatic reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of gentiobiose hydrolysis during enzymatic reactions. Unwanted hydrolysis of this key β(1→6) disaccharide can compromise reaction yields, introduce impurities, and complicate downstream processing. This document is designed to provide you with the strategic insights and practical protocols needed to maintain the integrity of gentiobiose in your experimental systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about gentiobiose stability and enzymatic hydrolysis.
Q1: What is gentiobiose and why is its hydrolysis a concern?
A1: Gentiobiose is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond. It is a key structural motif in various natural products, such as the saffron compound crocin, and serves as an important building block in synthetic carbohydrate chemistry. Its hydrolysis, typically catalyzed by β-glucosidase enzymes, breaks this bond to yield two molecules of glucose.[1] This is a concern in enzymatic synthesis (transglycosylation) reactions where gentiobiose is either a substrate or a desired product, as its degradation leads to reduced yield and the formation of unwanted byproducts.
Q2: What is the primary cause of gentiobiose hydrolysis in my reaction?
A2: The primary cause is often the presence of β-glucosidases (EC 3.2.1.21).[1] These enzymes, which are widespread in biological systems, catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides.[1] Many β-glucosidases exhibit activity towards various linkage types, including the β(1→6) bond in gentiobiose.[2] Hydrolysis can also be favored thermodynamically in aqueous environments.[3]
Q3: Can reaction conditions like pH and temperature prevent hydrolysis?
A3: Yes, optimizing reaction conditions is a critical first step. Most β-glucosidases have an optimal pH range, typically between 4.0 and 6.5.[4][5][6][7] Shifting the reaction pH away from this optimum can significantly reduce hydrolytic activity. Notably, some studies have found that basic pH values (above 8.0) favor transglycosylation over hydrolysis.[8] Similarly, every enzyme has an optimal temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation or favor hydrolysis.[9] Careful characterization of your specific enzyme system is essential.
Q4: Are there specific inhibitors I can use to block β-glucosidase activity?
A4: Absolutely. Several classes of compounds are known to inhibit β-glucosidases. These are invaluable tools for preventing gentiobiose hydrolysis. Key examples include:
-
Imino sugars: Compounds like Deoxynojirimycin (DNJ) are potent competitive inhibitors that mimic the transition state of the glycosidic bond cleavage.[1][10]
-
Covalent Inhibitors: Conduritol B Epoxide (CBE) acts as an irreversible inhibitor by forming a covalent bond with the enzyme's active site nucleophile.[10]
-
Product Inhibition: Glucose, the product of hydrolysis, can act as a competitive inhibitor for many β-glucosidases.[11] Maintaining a high concentration of glucose can sometimes shift the equilibrium away from hydrolysis, a principle often used in transglycosylation reactions.[11]
Q5: My goal is to synthesize a larger oligosaccharide using gentiobiose. How do I favor this "transglycosylation" reaction over hydrolysis?
A5: This is a common challenge. The key is to manipulate the reaction kinetics and thermodynamics to favor the attack of an acceptor sugar on the glycosyl-enzyme intermediate, rather than water. Strategies include:
-
High Substrate/Acceptor Concentration: Using a high concentration of the acceptor molecule can outcompete water for access to the enzyme's active site.[9]
-
Low Water Activity: Performing reactions in organic co-solvents or reducing the overall water content can physically limit the availability of water for hydrolysis.[9]
-
Enzyme Engineering: Modern approaches involve mutating the glycoside hydrolase to reduce its hydrolytic capability, effectively turning it into a "glycosynthase" or "transglycosylase".[3][12][13] These engineered enzymes are highly efficient at synthesis with minimal product hydrolysis.[13]
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving unexpected gentiobiose hydrolysis in your experiments.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Rapid loss of gentiobiose starting material | 1. Contaminating β-glucosidase activity in your enzyme preparation. 2. Sub-optimal reaction pH favoring hydrolysis. 3. Reaction temperature is too high. | 1. Verify the purity of your enzyme preparation via SDS-PAGE. If necessary, perform an additional purification step. 2. Perform a pH screen for your reaction from pH 6.0 to 9.0. Analyze samples at multiple time points to find the pH that minimizes hydrolysis while maintaining acceptable synthesis rates.[8] 3. Conduct a temperature optimization experiment, testing a range from ambient temperature up to the enzyme's reported optimum. |
| Low yield of desired transglycosylation product | 1. Hydrolysis is outcompeting the synthesis reaction. 2. The acceptor molecule concentration is too low. 3. The enzyme inherently has a low transglycosylation/hydrolysis (T/H) ratio. | 1. Increase the concentration of the acceptor sugar. A molar excess of acceptor relative to the donor (gentiobiose) is often required. 2. Reduce the water content of the reaction by adding a water-miscible organic co-solvent (e.g., DMSO, acetonitrile). Start with 5-10% (v/v) and optimize. 3. Consider sourcing or engineering an enzyme with a higher intrinsic T/H ratio.[12] |
| Product appears but is then degraded over time | 1. The desired product is also a substrate for the enzyme's hydrolytic activity. 2. Reaction has proceeded for too long, allowing equilibrium to shift back to hydrolysis. | 1. Perform a time-course experiment and identify the time point of maximum product accumulation. Quench the reaction at this optimal time. 2. Investigate the use of a specific β-glucosidase inhibitor (See Protocol 2) that may have a lower affinity for your product than for gentiobiose. 3. If possible, use a glycosynthase, which is engineered to be incapable of hydrolyzing its product.[13] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving issues of gentiobiose hydrolysis.
Caption: A decision tree for troubleshooting gentiobiose hydrolysis.
Part 3: Key Experimental Protocols
Here we provide step-by-step methodologies for critical experiments to control gentiobiose hydrolysis.
Protocol 1: Optimizing Reaction pH to Minimize Hydrolysis
This protocol describes a screening experiment to identify the optimal pH that balances enzymatic activity with the suppression of gentiobiose hydrolysis.
Objective: To determine the pH at which the ratio of desired product formation to gentiobiose hydrolysis is maximized.
Materials:
-
Your enzyme of interest
-
Gentiobiose (substrate)
-
Acceptor molecule (if applicable)
-
A series of buffers (e.g., 100 mM Sodium Acetate for pH 5.0-6.0, 100 mM Phosphate for pH 6.0-8.0, 100 mM Glycine for pH 8.0-9.5)[2][4]
-
Quenching solution (e.g., 1 M Na₂CO₃ or heat inactivation)
-
Analytical system (e.g., HPLC, HPAEC-PAD) for quantifying substrates and products
Procedure:
-
Prepare Reactions: Set up a series of identical reaction mixtures in separate microcentrifuge tubes. Each tube should contain the enzyme, gentiobiose, and any acceptor molecules at their final concentrations.
-
Introduce pH Variable: Add a different buffer to each tube to achieve a range of pH values (e.g., 5.5, 6.5, 7.5, 8.5). Ensure the final buffer concentration is consistent across all reactions.
-
Initiate Reaction: Incubate all tubes at the standard reaction temperature.
-
Time-Course Sampling: At defined intervals (e.g., 0, 1, 2, 4, and 8 hours), withdraw an aliquot from each tube and immediately quench the reaction to stop enzymatic activity.
-
Analysis: Analyze the quenched samples using your established analytical method to quantify the concentrations of gentiobiose, glucose (the hydrolysis product), and your desired synthesis product.
-
Data Interpretation: For each pH, plot the concentration of all three components over time. Identify the pH that provides the highest yield of your desired product with the lowest concurrent formation of glucose.
Protocol 2: Using a Competitive Inhibitor to Control Hydrolysis
This protocol details how to perform a dose-response experiment to find the optimal concentration of a competitive inhibitor like Deoxynojirimycin (DNJ).
Objective: To identify the minimum concentration of an inhibitor that effectively suppresses hydrolysis without significantly impeding the desired synthesis reaction.
Materials:
-
All materials from Protocol 1
-
A competitive inhibitor (e.g., Deoxynojirimycin, Isofagomine)[10]
Procedure:
-
Prepare Inhibitor Stock: Prepare a concentrated stock solution of the inhibitor in the reaction buffer.
-
Set up Dose-Response Reactions: Prepare a series of reaction tubes at the optimal pH determined in Protocol 1. Add the inhibitor to each tube to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a "no inhibitor" control.
-
Initiate and Run Reaction: Initiate the reactions and incubate for the optimal time identified in the troubleshooting phase.
-
Quench and Analyze: Stop the reactions and analyze the samples to quantify gentiobiose, glucose, and the desired product.
-
Data Interpretation: Plot the final concentration of the hydrolysis product (glucose) and the synthesis product against the inhibitor concentration. The optimal inhibitor concentration will be the one that causes a significant drop in glucose formation while retaining a high level of the desired product.
Mechanism of Competitive Inhibition
The diagram below illustrates how a competitive inhibitor functions by reversibly binding to the enzyme's active site, preventing the substrate (gentiobiose) from binding and being hydrolyzed.
Caption: Competitive inhibition of β-glucosidase activity.
This comprehensive guide provides a robust framework for understanding, troubleshooting, and preventing the hydrolysis of gentiobiose. By systematically applying these principles and protocols, you can significantly improve the efficiency and outcome of your enzymatic reactions.
References
- Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum. (n.d.).
- Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (2018). Beilstein Journals. [Link]
- Strategies for modulating transglycosylation activity, substrate specificity, and product polymerization degree of engineered transglycosylases. (2022). PubMed. [Link]
- Highlighting the factors governing transglycosylation in the GH5_5 endo-1,4-β-glucanase RBcel1. (2022).
- Eliminating hydrolytic activity without affecting the transglycosylation of a GH1 β-glucosidase. (2016). SpringerLink. [Link]
- β-Glucosidases. (n.d.).
- Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation. (2013).
- Strategy in manipulating transglycosylation activity of glycosyl hydrolase for oligosaccharide production. (2017).
- Influence of pH on beta-glucosidase activity (a) and pH stability of... (n.d.).
- Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation. (2014).
- The effect of pH on the β -glucosidase activity. (n.d.).
- Enzymatic hydrolysis of disaccharides and halogenosalicins. (1956).
- Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentr
- Gentiobiose. (n.d.). Wikipedia. [Link]
Sources
- 1. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 4. Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highlighting the factors governing transglycosylation in the GH5_5 endo-1,4-β-glucanase RBcel1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. mdpi.com [mdpi.com]
- 12. Strategies for modulating transglycosylation activity, substrate specificity, and product polymerization degree of engineered transglycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eliminating hydrolytic activity without affecting the transglycosylation of a GH1 β-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Byproduct Formation in Gentiobiose Synthesis: A Technical Support Guide
Welcome to the technical support center for gentiobiose synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols and minimize the formation of unwanted byproducts. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in scientific principles to enhance the yield and purity of your target disaccharide, gentiobiose (β-D-Glucopyranosyl-(1→6)-D-glucopyranose).
Section 1: Understanding and Controlling Byproduct Formation
In both enzymatic and chemical synthesis of gentiobiose, the primary challenge is controlling selectivity to prevent the formation of isomeric disaccharides and higher oligosaccharides. A foundational understanding of the reaction mechanisms is crucial for effective troubleshooting.
Enzymatic Synthesis: The most common method for gentiobiose synthesis is the transglycosylation reaction catalyzed by β-glucosidases (EC 3.2.1.21). These enzymes naturally hydrolyze β-glucosidic bonds but can be manipulated to favor the transfer of a glucose moiety from a donor to an acceptor (another glucose molecule) instead of water.[1][2]
The core issue is the competition between transglycosylation and hydrolysis.[1][3] If a water molecule acts as the acceptor, the glycosyl donor is simply hydrolyzed, reducing yield. If another sugar molecule acts as the acceptor, a new glycosidic bond is formed. However, β-glucosidases can form various linkages, leading to byproducts like sophorose (β-1,2), laminaribiose (β-1,3), and cellobiose (β-1,4).[4][5] Furthermore, the newly formed gentiobiose can itself act as an acceptor, leading to the formation of higher-order gentiooligosaccharides like gentiotriose.[6][7]
Chemical Synthesis: Chemical synthesis offers precise control but involves multiple protection and deprotection steps.[8][9] Byproducts can arise from incomplete or non-selective reactions, such as the failure of a protecting group to mask a specific hydroxyl group, leading to glycosylation at an unintended position.[10][11] The harsh conditions required for some deprotection steps can also lead to degradation or isomerization of the final product.
Section 2: Troubleshooting Guide for Gentiobiose Synthesis
This section addresses common issues encountered during enzymatic synthesis, the predominant method for large-scale production.
| Symptom / Issue | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low Gentiobiose Yield with High Levels of Unreacted Glucose | 1. Dominant Hydrolysis: Reaction conditions favor hydrolysis over transglycosylation.[1][3] | Solution: Increase the substrate (glucose) concentration significantly (e.g., >70% w/v). Rationale: High substrate concentration reduces water activity (aw), making glucose molecules more likely than water to access the enzyme's active site as acceptors, thus shifting the kinetic equilibrium toward transglycosylation.[12] Studies have shown that gentiobiose yield increases with glucose concentrations up to 1000 g/L.[4][5] |
| 2. Suboptimal Enzyme Concentration: Enzyme loading is too high or too low. | Solution: Optimize the enzyme concentration. Rationale: Excessively high enzyme concentrations can lead to the rapid hydrolysis of the newly formed gentiobiose.[12] Conversely, too little enzyme will result in a slow reaction rate and incomplete conversion. An optimal concentration allows for efficient synthesis without significant product degradation. | |
| 3. Incorrect pH or Temperature: The reaction is running outside the optimal range for the specific β-glucosidase's transglycosylation activity. | Solution: Perform a pH and temperature optimization study for your specific enzyme. Rationale: While enzymes have optimal conditions for hydrolytic activity, the optimum for transglycosylation may differ. For example, some glycoside hydrolases show increased transglycosylation at basic pH values (above 8), where hydrolysis is suppressed.[13] | |
| High Yield of Isomeric Disaccharides (e.g., Sophorose, Cellobiose) | 1. Low Enzyme Selectivity: The chosen β-glucosidase has poor regioselectivity for the C6 hydroxyl group of the glucose acceptor. | Solution: Screen different β-glucosidases from various sources (e.g., fungal, bacterial, plant). Rationale: β-glucosidases, even within the same family (like GH1 or GH3), exhibit different preferences for forming specific glycosidic linkages.[14][15] For instance, a β-glucosidase from Thermotoga sp. KOL6 was found to mainly synthesize gentiobiose despite showing hydrolytic activity on other linkages.[4][5] |
| 2. Reaction Conditions Influencing Selectivity: The current pH, temperature, or solvent system may favor the formation of other isomers. | Solution: Systematically vary reaction parameters. The use of co-solvents can sometimes alter enzyme conformation and improve selectivity. Rationale: The enzyme's active site flexibility can be influenced by the surrounding environment, which in turn affects which hydroxyl group of the acceptor molecule is best positioned for nucleophilic attack. | |
| Significant Formation of Higher Oligosaccharides (DP3+) | 1. Product as an Acceptor: Gentiobiose is acting as an efficient acceptor for further glycosylation. | Solution: Stop the reaction at an earlier time point. Rationale: The formation of gentiobiose is kinetically controlled. Initially, glucose is the primary acceptor. As gentiobiose concentration increases, it begins to compete with glucose as an acceptor, leading to gentiotriose and larger products.[6][7] Monitoring the reaction over time via HPLC or TLC is crucial to identify the point of maximum gentiobiose accumulation before it is consumed. |
| 2. High Donor-to-Acceptor Ratio (in systems with activated donors): If using a glycosyl donor other than glucose, an excess of the donor can drive the reaction toward polymerization. | Solution: Optimize the donor-to-acceptor molar ratio. Rationale: A higher concentration of the acceptor molecule relative to the donor can favor the formation of the disaccharide product and minimize the likelihood of the product itself acting as an acceptor. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in enzymatic gentiobiose synthesis?
The three most critical parameters are:
-
Water Activity (aw): This is arguably the most important factor. Reducing water activity by using very high concentrations of the glucose substrate (donor and acceptor) is the primary strategy to favor the transglycosylation reaction over the competing hydrolysis reaction.[12]
-
Enzyme Selection: The choice of β-glucosidase is paramount. You need an enzyme with a high transglycosylation-to-hydrolysis ratio (T/H ratio) and high regioselectivity for forming the β(1→6) linkage.[14]
-
Reaction Time: Since the desired product, gentiobiose, can also be a substrate for both hydrolysis and further transglycosylation, the reaction is kinetically controlled. It is essential to determine the optimal reaction time to maximize the yield of gentiobiose before it is converted into byproducts or hydrolyzed back to glucose.[4]
Q2: Can I use an immobilized enzyme to improve the process?
Yes, enzyme immobilization is a highly effective strategy. It offers several advantages, including simplified enzyme removal from the reaction mixture, enhanced enzyme stability under harsh conditions (like high substrate concentration and temperature), and the potential for continuous processing in a packed-bed reactor. This prevents contamination of the final product with enzyme and allows for catalyst recycling, which is crucial for industrial-scale production.
Q3: For chemical synthesis, what is the most common challenge in minimizing byproducts?
In chemical synthesis, the main challenge is achieving regioselective protection of the hydroxyl groups on the glucose donor and acceptor molecules.[8][16] To form a β(1→6) linkage specifically, the hydroxyl groups at all other positions (1, 2, 3, and 4) on the acceptor glucose must be masked with protecting groups, leaving only the C6 hydroxyl available for glycosylation.[10] Incomplete or incorrect protection leads directly to the formation of isomeric byproducts. The subsequent deprotection steps must also be carefully chosen to avoid unwanted side reactions.[9]
Q4: How can I effectively purify gentiobiose from the reaction mixture?
Purification can be challenging due to the chemical similarity of the byproducts. Common methods include:
-
Size Exclusion Chromatography (SEC): Techniques like gel filtration can separate oligosaccharides based on their degree of polymerization (DP).[17][18] This is effective for removing higher oligosaccharides from disaccharides.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique that can separate isomeric disaccharides but can be expensive and time-consuming for large quantities.
-
Selective Fermentation: A novel approach involves using specific strains of probiotic bacteria or yeast that consume the monosaccharide byproducts (glucose) without metabolizing the desired gentiobiose.[19] This can significantly increase the purity of the final product.
Section 4: Key Experimental Protocols
Protocol 1: Optimized Enzymatic Synthesis of Gentiobiose
This protocol is based on a high-substrate concentration approach to maximize the transglycosylation/hydrolysis ratio.
Materials:
-
D-Glucose (anhydrous)
-
β-Glucosidase with high transglycosylation activity (e.g., from Aspergillus niger or a thermophilic source[4][5])
-
Citrate-phosphate buffer (or other buffer suitable for the chosen enzyme's optimal pH)
-
Reaction vessel with temperature control and stirring (e.g., water bath shaker)
Procedure:
-
Prepare High-Concentration Substrate Solution: Dissolve D-glucose in a minimal amount of buffer to achieve a final concentration of 80-100% (w/v). For example, to make a 10 mL solution at 800 g/L, dissolve 8 g of glucose in buffer and bring the final volume to 10 mL. This will create a thick syrup. Warming the solution may be necessary to fully dissolve the glucose.
-
Equilibrate Temperature: Place the reaction vessel in a water bath set to the optimal temperature for the enzyme's transglycosylation activity (e.g., 60-80°C for thermophilic enzymes).[4] Allow the glucose solution to reach this temperature.
-
Initiate Reaction: Add the pre-determined optimal amount of β-glucosidase to the glucose solution. A typical starting point is 500 units of enzyme per gram of glucose.[4] Ensure rapid and thorough mixing.
-
Monitor Reaction Progress: At set time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Stop Aliquot Reaction: Immediately inactivate the enzyme in the aliquot by boiling for 10 minutes or by adding a quenching solution (e.g., 1 M Na₂CO₃).
-
Analyze Product Formation: Analyze the composition of the aliquot using HPLC or TLC to quantify the concentration of glucose, gentiobiose, and major byproducts.
-
Terminate Bulk Reaction: Based on the time-course analysis, stop the entire reaction when the concentration of gentiobiose is at its maximum. Inactivate the enzyme by heating the entire reaction mixture to 95-100°C for 15 minutes.
-
Downstream Processing: Proceed with purification of gentiobiose from the inactivated reaction mixture.
Section 5: Visualizations
Diagram 1: Enzymatic Reaction Pathways
This diagram illustrates the critical competition between hydrolysis and transglycosylation in β-glucosidase catalyzed synthesis.
Caption: Systematic workflow for synthesis optimization.
References
- Hansson, T., Adlercreutz, P. (2001). Influence of water activity on the competition between β-glycosidase-catalysed transglycosylation and hydrolysis in aqueous hexanol. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1547(2), 274-281. [Link]
- Abdul Manas, N. H., Ven, G. D., & Abd-Aziz, S. (2018). Transglycosylation activity of enzyme at different condition.
- Hansson, T., Adlercreutz, P. (2001). Influence of water activity on the competition between β-glycosidase-catalysed transglycosylation and hydrolysis in aqueous hexanol.
- Lundemo, M. T., et al. (2017). Eliminating hydrolytic activity without affecting the transglycosylation of a GH1 β-glucosidase. The FEBS Journal, 284(11), 1678-1692. [Link]
- Sun, T., et al. (2022). Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. International Journal of Molecular Sciences, 23(3), 1335. [Link]
- Sun, T., et al. (2022). Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration.
- Wikipedia contributors. (2023). Gentiobiose. Wikipedia. [Link]
- Fujimoto, H., et al. (2009). Enzymatic synthesis of gentiooligosaccharides by transglycosylation with beta-glycosidases from Penicillium multicolor. Journal of Applied Glycoscience, 56(2), 99-106. [Link]
- Fujimoto, H., et al. (2009). Enzymatic synthesis of gentiooligosaccharides by transglycosylation with β-glycosidases from Penicillium multicolor. J-STAGE. [Link]
- Imperio, D., et al. (2021). Gentianose: Purification and structural determination of an unknown oligosaccharide in grape seeds. Food Chemistry, 344, 128588. [Link]
- Sun, T., et al. (2022).
- Cote, G. L., et al. (2001). Acceptor products of alternansucrase with gentiobiose. Production of novel oligosaccharides for food and feed and elimination of bitterness.
- Rastall, R. A., & Bucke, C. (1992). Enzymatic Synthesis of Oligosaccharides. In Carbohydrate Biotechnology. University of Nottingham. [Link]
- Kim, T. Y., et al. (2004). Gentiobiose synthesis from glucose using recombinant β-glucosidase from Thermus caldophilus GK24. Biotechnology and Bioprocess Engineering, 9, 38-42. [Link]
- Zerva, A., et al. (2021). β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts. Frontiers in Bioengineering and Biotechnology, 9, 680695. [Link]
- Bennasser, F., et al. (2022). Highlighting the factors governing transglycosylation in the GH5_5 endo-1,4-β-glucanase RBcel1. IUCrJ, 9(Pt 5), 552-566. [Link]
- Takiura, K., et al. (1972). Studies of Oligosaccharides. IX. Synthesis of Gentio-series of Oligosaccharides. Chemical and Pharmaceutical Bulletin, 20(5), 1011-1016. [Link]
- McKay, M. J. (2014). Protecting Group-Free Synthesis of Glycosides. PhD Thesis, The University of British Columbia. [Link]
- Leemhuis, H., et al. (2006). Selective fermentation of gentiobiose-derived oligosaccharides by human gut bacteria and influence of molecular weight. FEMS Microbiology Ecology, 56(3), 383-388. [Link]
- Singh, G., et al. (2016). Microbial β-Glucosidase: Sources, Production and Applications. Journal of Microbiology and Biotechnology, 4(1), 1-13. [Link]
- Pistorio, S. G., et al. (2018). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 14, 2068-2101. [Link]
- Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
- Gulecal-Pektas, Y., et al. (2019). Preparation of gentiobiose-derived oligosaccharides by glucansucrase E81 and determination of prebiotic and immune-modulatory functions.
- Franconetti, A., & Suanzes, J. A. (2021). Protecting-Group-Free Synthesis in Carbohydrate Chemistry.
- Pardo, A., et al. (2025). Acceptor-Adaptive Automated Glycosylation Optimization for Automated Glycan Assembly. Chemistry – A European Journal, e202501249. [Link]
- Li, S., et al. (2025).
- Fan, D., et al. (2020). Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts. Frontiers in Bioengineering and Biotechnology, 8, 592. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. [Link]
- Walker, T. K., et al. (1959). Formation of gentiobiose, sophorose and other oligosaccharides by Acetobacter species growing in glucose media. Archives of Biochemistry and Biophysics, 83(1), 161-169. [Link]
- van der Kaaden, A., et al. (1993). Preparation of some Amygdalin-Derived Gentiobiosyl Donors and Acceptors for Oligosaccharide Syntheses.
- Verma, D. K., et al. (2021).
- Li, W., & Wang, P. G. (2023). Synthetic Strategies for Bioactive Oligosaccharides. Molecules, 28(12), 4784. [Link]
- Pardo, A., et al. (2025). Acceptor-Adaptive Automated Glycosylation Optimization for Automated Glycan Assembly. Chemistry – A European Journal. [Link]
- Zerva, A., et al. (2021). β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts.
- Wang, C., et al. (2023). Optimization of donor, acceptor and bridge for novel organic electro-optic materials.
Sources
- 1. Eliminating hydrolytic activity without affecting the transglycosylation of a GH1 β-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial β-Glucosidase: Sources, Production and Applications [pubs.sciepub.com]
- 3. portal.research.lu.se [portal.research.lu.se]
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- 12. researchgate.net [researchgate.net]
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- 19. Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Gentiobiose and Isomaltose
Introduction: The Subtle Challenge of Stereoisomers
In the world of carbohydrate analysis, few challenges are as illustrative of the need for precision as the differentiation of disaccharide isomers. Gentiobiose and isomaltose stand as a prime example. Both are composed of two D-glucose units, possessing the same molecular formula (C₁₂H₂₂O₁₁) and identical molecular weight. The critical distinction lies in the stereochemistry of the glycosidic bond connecting the two glucose moieties: gentiobiose features a β(1→6) linkage, whereas isomaltose is defined by an α(1→6) linkage.[1][2] This seemingly minor variation in the orientation of a single bond profoundly impacts their chemical and biological properties, necessitating robust analytical strategies for their unambiguous identification.
This guide provides an in-depth comparison of key analytical techniques capable of resolving this isomeric pair. We will move beyond mere protocols to explore the underlying principles that make each method effective, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their specific application, from routine quality control to definitive structural elucidation.
The Structural Basis for Separation
At the heart of any analytical separation is the exploitation of differing physicochemical properties. For gentiobiose and isomaltose, the entire analytical challenge and its solutions can be traced back to the orientation of the C1-oxygen-C6' bond.
Caption: The core structural difference between gentiobiose and isomaltose.
This difference in anomeric configuration creates subtle variations in the overall three-dimensional shape, polarity, and accessibility of hydroxyl groups, which chromatographic, spectroscopic, and enzymatic methods can detect.
Chromatographic Techniques: Separation in Motion
Chromatography excels at physically separating molecules by exploiting differences in their affinity for a stationary phase and a mobile phase. For gentiobiose and isomaltose, the choice of stationary phase is paramount.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for sugar analysis, offering high resolution and quantitative accuracy.[3] The key to separating these isomers is to use a column that can interact differently with their subtle structural variations.
Causality of Separation: The separation is primarily achieved through hydrophilic interaction liquid chromatography (HILIC) or ligand exchange mechanisms.[4]
-
Amide/Amino Columns (HILIC): In HILIC mode, a polar stationary phase (like an amide-bonded silica) is used with a largely organic mobile phase (e.g., acetonitrile/water).[3][4] The isomers exhibit slight differences in polarity and hydration shells due to their α vs. β linkage, leading to differential partitioning onto the stationary phase and thus different retention times.
-
Ligand Exchange Columns: These columns use a polystyrene-based resin loaded with a metal counterion (e.g., Ca²⁺).[3] Separation occurs based on the differential interaction strength between the sugar's hydroxyl groups and the metal cation. The specific orientation of the hydroxyl groups in gentiobiose and isomaltose results in distinct retention profiles. The Shodex SUGAR SZ5532 column, for instance, is specifically designed to achieve baseline separation of maltose and isomaltose, demonstrating the power of this approach.[5]
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Experimental Protocol: HPLC with Amide Column
-
System Preparation: Use an HPLC system equipped with a refractive index (RI) detector.[6]
-
Column: Install an amide-based column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm x 150 mm).[6]
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile and deionized water (e.g., 77:23 v/v).[6] Degas the mobile phase thoroughly.
-
Operating Conditions:
-
Standard & Sample Preparation: Prepare standard solutions of pure gentiobiose and isomaltose (e.g., 1-10 mg/mL in deionized water). Prepare the unknown sample in the same concentration range. Filter all solutions through a 0.45 µm filter.[6]
-
Analysis: Inject the standards individually to determine their retention times. Then, inject the mixed sample. Identify peaks by comparing retention times and quantify using a calibration curve.
Expected Data Summary
| Compound | Linkage | Typical Elution Order (Amide Column) |
|---|---|---|
| Isomaltose | α(1→6) | Elutes Earlier |
| Gentiobiose | β(1→6) | Elutes Later |
Note: Absolute retention times will vary by system, but the elution order should be consistent under HILIC conditions.
Spectroscopic Techniques: A Definitive Fingerprint
While chromatography physically separates isomers, spectroscopy differentiates them based on their unique interactions with electromagnetic radiation, providing an unambiguous structural fingerprint.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, including carbohydrates.[7][8] It directly probes the chemical environment of each atom in the molecule.
Causality of Differentiation: The key lies in the anomeric proton (H-1) and carbon (C-1) of the non-reducing glucose unit involved in the glycosidic bond.
-
Chemical Shift (δ): The magnetic environment of the α-anomeric proton in isomaltose is different from the β-anomeric proton in gentiobiose, resulting in distinct and predictable chemical shifts in the ¹H NMR spectrum.[9] Similarly, the anomeric carbons have different ¹³C chemical shifts.
-
Coupling Constant (J): The through-bond coupling (³J(H,H)) between the anomeric proton (H-1) and the adjacent proton (H-2) is highly dependent on their dihedral angle. For an α-anomer (axial H-1), the coupling constant is small (~3-4 Hz), while for a β-anomer (equatorial H-1), it is significantly larger (~7-8 Hz). This difference provides a definitive diagnostic tool.
Caption: Logic for distinguishing isomers using 1H NMR J-coupling.
Experimental Protocol: 1D ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the carbohydrate sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%). Lyophilize and re-dissolve in D₂O two to three times to exchange all labile hydroxyl protons for deuterium, simplifying the spectrum.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 600 MHz) for optimal signal dispersion.[10]
-
Data Acquisition: Acquire a standard 1D ¹H NMR spectrum. Suppress the residual HOD signal.
-
Data Analysis: Integrate the spectrum and measure the chemical shifts and coupling constants of the anomeric proton signals, which typically appear between 4.5 and 5.5 ppm.
Expected Data Summary
| Compound | Linkage | Anomeric Proton (H-1') δ (ppm) | Anomeric Carbon (C-1') δ (ppm) | ³J(H1',H2') Coupling (Hz) |
|---|---|---|---|---|
| Isomaltose | α(1→6) | ~4.98 | ~100.5 | ~3.8 |
| Gentiobiose | β(1→6) | ~4.55 | ~104.2 | ~7.9 |
(Note: Exact chemical shifts can vary slightly based on concentration and temperature, but the relative positions and coupling constants are highly diagnostic).
B. Mass Spectrometry (MS)
While gentiobiose and isomaltose are isobaric (same mass), tandem mass spectrometry (MS/MS) can distinguish them by generating unique fragmentation patterns.[7][11]
Causality of Differentiation: The energy required to cleave the glycosidic bond and the subsequent fragmentation pathways of the resulting ions are influenced by the bond's stereochemistry. When precursor ions of the disaccharides are selected and subjected to collision-induced dissociation (CID), the resulting product ion spectra can exhibit different relative abundances of key fragments (e.g., B- and Y-type ions) or even produce unique diagnostic fragment ions.[12][13] Advanced techniques like ion mobility mass spectrometry (IM-MS) can even separate the isomers in the gas phase based on their different shapes or collision cross-sections before fragmentation.[7][14]
Experimental Protocol: LC-MS/MS
-
Separation: Couple an HPLC system (as described previously) to a mass spectrometer. This provides chromatographic separation prior to MS analysis.
-
Ionization: Use a soft ionization source, typically Electrospray Ionization (ESI), to generate protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.
-
MS Scan: Perform a full MS scan to identify the m/z of the parent disaccharide ion (e.g., m/z 365.1 for [M+Na]⁺).
-
Tandem MS (MS/MS): In a separate run or using a data-dependent acquisition mode, select the parent ion (m/z 365.1) and subject it to CID in the collision cell.
-
Fragment Analysis: Acquire the mass spectrum of the resulting fragment ions. Compare the fragmentation pattern of the unknown sample to that of pure gentiobiose and isomaltose standards.
Expected Data Summary
| Compound | Linkage | Key Differentiating Feature in MS/MS |
|---|---|---|
| Isomaltose | α(1→6) | Often shows a different ratio of cross-ring cleavage fragments compared to the β-anomer.[12] |
| Gentiobiose | β(1→6) | Fragmentation pattern will be distinct from isomaltose, particularly in the relative abundance of B and Y ions.[12] |
Enzymatic Assays: The Specificity of Nature
Enzymes offer a highly specific and functional method for distinguishing between anomers. The approach relies on the lock-and-key principle, where an enzyme's active site is precisely shaped to accommodate a substrate with a specific stereochemistry.
Causality of Differentiation: The distinction is absolute.
-
α-Glucosidases (e.g., isomaltase): These enzymes specifically recognize and cleave the α-glycosidic bond. Therefore, they will hydrolyze isomaltose into two glucose molecules but will be completely inactive towards gentiobiose.[15][16]
-
β-Glucosidases: Conversely, these enzymes are specific for the β-glycosidic bond. They will hydrolyze gentiobiose but not isomaltose.[15]
By testing the sample with each class of enzyme and detecting the product (glucose), one can definitively identify the isomer.
Caption: Principle of enzymatic differentiation of glycosidic linkages.
Experimental Protocol: β-Glucosidase Assay
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following:
-
Sample Tube: 100 µL of sample solution + 10 µL of β-glucosidase solution (in appropriate buffer, e.g., sodium acetate, pH 5.0).
-
Positive Control: 100 µL of gentiobiose standard + 10 µL of β-glucosidase.
-
Negative Control: 100 µL of isomaltose standard + 10 µL of β-glucosidase.
-
Blank: 100 µL of sample solution + 10 µL of buffer (no enzyme).
-
-
Incubation: Incubate all tubes at the enzyme's optimal temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).[15]
-
Reaction Quench: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Glucose Detection: Use a commercial glucose oxidase-peroxidase (GOPOD) assay kit to measure the concentration of glucose produced in each tube.[17]
-
Analysis: A significant increase in glucose concentration in the "Sample Tube" compared to the "Blank" indicates the presence of gentiobiose.
Expected Data Summary
| Sample | Enzyme Added | Expected Outcome (Glucose Detected) | Conclusion |
|---|---|---|---|
| Isomaltose | β-Glucosidase | No | Sample is not gentiobiose. |
| Gentiobiose | β-Glucosidase | Yes | Sample is gentiobiose. |
| Isomaltose | α-Glucosidase | Yes | Sample is isomaltose. |
| Gentiobiose | α-Glucosidase | No | Sample is not isomaltose. |
Comparative Summary and Recommendations
Choosing the right technique depends on the specific analytical need, balancing factors like available equipment, required certainty, sample throughput, and whether the analysis can be destructive.
| Technique | Principle | Throughput | Destructive? | Definitive Power | Typical Application |
| HPLC | Chromatographic Separation | High | No (with RI) | High (with standards) | QC, purity checks, quantification |
| NMR | Nuclear Spin Properties | Low | No | Absolute | Structural confirmation, de novo identification |
| MS/MS | Fragmentation Pattern | High (with LC) | Yes | Very High | Identification in complex mixtures, structural analysis |
| Enzymatic Assay | Substrate Specificity | Medium-High | Yes | Absolute | Functional confirmation, presence/absence testing |
Recommendations:
-
For routine quality control and quantification where standards are available, HPLC is the most practical and efficient method.
-
For absolute, unambiguous structural confirmation of a purified sample, NMR spectroscopy is the ultimate authority.
-
For identifying the isomers within complex biological matrices or when high sensitivity is required, LC-MS/MS is the superior choice.
-
For a cost-effective, highly specific functional assay to simply confirm the presence of one isomer over the other, enzymatic assays are ideal.
By understanding the fundamental principles behind each of these powerful techniques, researchers can confidently navigate the subtle yet critical challenge of differentiating gentiobiose from isomaltose.
References
- Direct Identification of Disaccharide Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry with In Situ Methylation. (2023). Analytical Chemistry. [Link]
- Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions. (n.d.). PubMed Central. [Link]
- Differentiation of Disaccharide Isomers by Temperature-Dependent In-Source Decay (TDISD) and DART-Q-TOF MS/MS. (2015). Journal of the American Society for Mass Spectrometry. [Link]
- MALDI-MS analysis of disaccharide isomers using graphene oxide as MALDI m
- Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (n.d.). Taylor & Francis Online. [Link]
- Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (2024).
- Oxidation of isomaltose, gentiobiose, and melibiose by membrane-bound quinoprotein glucose dehydrogenase from acetic acid bacteria. (2019). Taylor & Francis Online. [Link]
- Isomaltose Definition and Examples. (2021). Biology Online Dictionary. [Link]
- A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (n.d.).
- Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers. (2018). Analytical Chemistry. [Link]
- Separating Sugar Isomers by HPLC. (2020).
- Methods for Separ
- Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (2008). PubMed. [Link]
- Oxidation of isomaltose, gentiobiose, and melibiose by membrane-bound quinoprotein glucose dehydrogenase from acetic acid bacteria. (2019). Taylor & Francis Online. [Link]
- Gentiobiose. (n.d.). Wikipedia. [Link]
- Oxidation of isomaltose, gentiobiose, and melibiose by membrane-bound quinoprotein glucose dehydrogenase from acetic acid bacteria. (2020). PubMed. [Link]
- Thermodynamics of hydrolysis of disaccharides. Cellobiose, gentiobiose, isomaltose, and maltose. (1989). PubMed. [Link]
- Thin Layer Chromatography (TLC) for Carbohydrate Analysis. (n.d.).
- NMR spectra of glucose, maltose and isomaltose. (n.d.).
- Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentr
- Method of Test for Isomaltooligosaccharides in Beverages. (2023).
- Maltose and Isomaltose (SZ5532). (n.d.). Shodex HPLC Columns and Standards. [Link]
- TLC separation of some common sugars on silica gel plates impregnated with transition metal ions. (1997). PubMed. [Link]
- Enzymatic hydrolysis of disaccharides and halogenosalicins. (n.d.).
- Determination of maltase and isomaltase activities with a glucose-oxidase reagent. (n.d.).
- Evaluation of different operation modes of HPLC for the analysis of complex mixtures of neutral oligosaccharides. (2014).
- Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. (2009).
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbohydrate analysis, particularly within the pharmaceutical and biotechnology sectors, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification of 6-O-β-D-Glucopyranosyl-D-glucose, a disaccharide commonly known as gentiobiose. As a key structural component in various natural products and a potential impurity or synthetic intermediate in drug development, the ability to accurately and reliably quantify gentiobiose is paramount.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering insights gleaned from extensive experience in analytical sciences. We will explore the nuances of method selection, the intricacies of the validation process as prescribed by international guidelines, and provide practical, data-driven examples to illuminate the path to a robust and defensible analytical method.
Choosing the Right Tool: A Comparative Analysis of Analytical Techniques for Gentiobiose
The selection of an appropriate analytical technique is the foundational step in developing a robust method for gentiobiose analysis. The choice is dictated by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the desired throughput. Here, we compare the most prevalent techniques.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD has emerged as a gold standard for carbohydrate analysis due to its high selectivity and sensitivity without the need for derivatization.[1][2] Under high pH conditions, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation on a strong anion-exchange column. Pulsed amperometric detection provides direct and highly sensitive detection of carbohydrates.[1][3]
Advantages:
-
High Sensitivity and Specificity: Capable of detecting carbohydrates at picomole levels, making it ideal for trace analysis.[1]
-
Direct Detection: Eliminates the need for derivatization, simplifying sample preparation and avoiding potential side reactions.
-
Excellent Resolution: Can separate closely related carbohydrates, including isomers.[1]
Disadvantages:
-
Matrix Effects: High salt concentrations in the sample can interfere with the separation.
-
Electrode Fouling: The gold electrode used in PAD can be susceptible to fouling, requiring careful maintenance.[4]
-
Specialized Equipment: Requires a dedicated ion chromatography system.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a widely used technique for the analysis of sugars. It is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte.
Advantages:
-
Universal Detection: Can detect any analyte that has a different refractive index from the mobile phase.
-
Robust and Simple: The instrumentation is relatively straightforward and easy to operate.
-
Cost-Effective: Generally less expensive than HPAEC-PAD or LC-MS systems.
Disadvantages:
-
Low Sensitivity: Significantly less sensitive than PAD or MS, making it unsuitable for trace analysis.[5]
-
Gradient Incompatibility: Cannot be used with gradient elution, which limits its ability to separate complex mixtures.
-
Temperature Sensitivity: The refractive index is highly sensitive to temperature fluctuations, requiring strict temperature control.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. It is a powerful tool for both qualitative and quantitative analysis of carbohydrates.
Advantages:
-
High Sensitivity and Selectivity: Offers excellent sensitivity and the ability to confirm the identity of analytes based on their mass-to-charge ratio.[1][6]
-
Structural Information: Tandem MS (MS/MS) can provide valuable structural information, aiding in the identification of unknown sugars.[6][7]
-
Gradient Compatibility: Fully compatible with gradient elution, allowing for the analysis of complex samples.
Disadvantages:
-
Ionization Challenges: Carbohydrates can be difficult to ionize efficiently.
-
Matrix Suppression: The sample matrix can suppress the ionization of the analyte, affecting quantification.
-
High Cost and Complexity: The instrumentation is expensive and requires a skilled operator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a primary quantitative technique for routine analysis, NMR spectroscopy is an invaluable tool for the structural elucidation and characterization of carbohydrates like gentiobiose.[8] It provides detailed information about the connectivity and stereochemistry of the molecule.[4][8][9]
Advantages:
-
Definitive Structural Information: Provides unambiguous structural information, including anomeric configuration and linkage analysis.
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Low Sensitivity: Requires relatively high concentrations of the analyte.
-
Complex Spectra: The spectra of carbohydrates can be complex and require expertise to interpret.
-
Not suitable for high-throughput quantitative analysis.
Table 1: Comparison of Analytical Techniques for Gentiobiose Analysis
| Feature | HPAEC-PAD | HPLC-RID | LC-MS | NMR |
| Principle | Anion-exchange chromatography with electrochemical detection | Liquid chromatography with refractive index detection | Liquid chromatography with mass spectrometric detection | Nuclear magnetic resonance spectroscopy |
| Sensitivity | High (picomole) | Low | Very High (femtomole) | Low |
| Specificity | High | Low | Very High | Very High |
| Derivatization | Not required | Not required | Often not required | Not required |
| Gradient Elution | Yes | No | Yes | N/A |
| Quantitative | Yes | Yes | Yes | Limited |
| Structural Info | No | No | Yes (with MS/MS) | Yes |
| Cost | Medium-High | Low | High | Very High |
| Primary Use | Quantitative analysis | Routine quantitative analysis | Quantitative and qualitative analysis | Structural elucidation |
The Blueprint for Reliability: A Deep Dive into Method Validation
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[10] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will follow here.[11][12]
The following sections detail the essential validation parameters and provide a hypothetical case study for the validation of an HPAEC-PAD method for the quantification of gentiobiose.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte) to demonstrate that no interfering peaks are present at the retention time of gentiobiose.
-
Analyze a gentiobiose standard to determine its retention time.
-
Analyze a sample spiked with gentiobiose and potential interferents (e.g., other common sugars like glucose, fructose, sucrose, and maltose) to ensure that the gentiobiose peak is well-resolved from all other peaks.
-
Peak purity analysis using a diode array detector (if applicable) can provide additional evidence of specificity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of gentiobiose at different concentrations, spanning the expected range of the samples.
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Table 2: Example Linearity Data for Gentiobiose by HPAEC-PAD
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 1.0 | 10050, 10150, 10100 | 10100 |
| 5.0 | 50100, 50300, 50200 | 50200 |
| 10.0 | 100500, 100800, 100650 | 100650 |
| 25.0 | 251000, 252000, 251500 | 251500 |
| 50.0 | 502000, 503000, 502500 | 502500 |
| Linear Regression | r² = 0.9998 |
Range
The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range is derived from the linearity studies.
Acceptance Criteria:
-
The specified range should be justified and appropriate for the intended application. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare placebo (sample matrix without gentiobiose) samples.
-
Spike the placebo samples with known concentrations of gentiobiose at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Table 3: Example Accuracy Data for Gentiobiose
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.9, 8.1, 8.0 | 98.8, 101.3, 100.0 |
| 100% | 10.0 | 9.9, 10.1, 10.0 | 99.0, 101.0, 100.0 |
| 120% | 12.0 | 11.8, 12.1, 11.9 | 98.3, 100.8, 99.2 |
| Mean Recovery | 99.8% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol for Repeatability:
-
Prepare six independent samples of gentiobiose at the target concentration.
-
Analyze the samples and calculate the mean, standard deviation, and RSD.
Experimental Protocol for Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.
-
Compare the results from the different conditions.
Acceptance Criteria:
-
RSD ≤ 2.0%
Table 4: Example Precision Data for Gentiobiose
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Mean Conc. (µg/mL) | 9.98 | 10.02 |
| Standard Deviation | 0.12 | 0.15 |
| RSD (%) | 1.20 | 1.50 |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: LOD is typically determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.[5]
Acceptance Criteria:
-
The LOQ should be established with acceptable precision and accuracy.
Table 5: Example LOD and LOQ for Gentiobiose
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.1 |
| LOQ (S/N = 10) | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][14] It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters that could potentially affect the results (e.g., mobile phase composition, flow rate, column temperature, pH of the mobile phase).
-
Introduce small, deliberate changes to these parameters one at a time.
-
Analyze a standard solution under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Acceptance Criteria:
-
The results should remain within the acceptance criteria for system suitability, and the quantitative results should not be significantly affected.
Table 6: Example Robustness Study for Gentiobiose HPAEC-PAD Method
| Parameter | Variation | Retention Time Shift (%) | Peak Area Change (%) | Resolution (from nearest peak) |
| Flow Rate | ± 0.1 mL/min | < 5 | < 2 | > 2.0 |
| Column Temp. | ± 2 °C | < 2 | < 2 | > 2.0 |
| Mobile Phase pH | ± 0.1 | < 3 | < 3 | > 2.0 |
Visualizing the Workflow: From Sample to Validated Result
The following diagram illustrates the typical workflow for the validation of an analytical method for gentiobiose.
Caption: Decision tree for analytical method validation.
Conclusion
The validation of an analytical method for 6-O-β-D-Glucopyranosyl-D-glucose is a meticulous but essential process for ensuring the quality and reliability of analytical data in research and drug development. This guide has provided a comprehensive overview of the key considerations, from the selection of the most appropriate analytical technique to the detailed execution of validation experiments in accordance with international guidelines.
While HPAEC-PAD often represents the optimal choice for gentiobiose quantification due to its superior sensitivity and specificity, the final decision must be based on a thorough evaluation of the specific analytical needs. By adhering to the principles of scientific integrity and following a structured validation plan, researchers and scientists can develop robust and defensible analytical methods that stand up to the highest levels of scientific and regulatory scrutiny.
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- HPAEC-PAD for oligosaccharide analysis—novel insights into analyte sensitivity and response stability. Request PDF.
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A Researcher's Guide to Confirming Synthesized Gentiobiose Structure Using Mass Spectrometry
For researchers and drug development professionals, the precise structural confirmation of synthesized carbohydrates is a critical step. Gentiobiose, a disaccharide with a β(1→6) glycosidic linkage between two glucose units, presents a significant analytical challenge due to the existence of numerous isomers with identical mass. This guide provides an in-depth comparison of mass spectrometry-based approaches for the unambiguous structural elucidation of synthesized gentiobiose, grounded in scientific principles and supported by experimental data.
The Imperative of Structural Verification in Carbohydrate Synthesis
The biological activity of carbohydrates is exquisitely dependent on their three-dimensional structure. Subtle changes in the anomeric configuration (α vs. β) or the linkage position of the glycosidic bond can dramatically alter their function. Therefore, confirming the precise structure of a synthesized carbohydrate like gentiobiose is not merely a quality control measure; it is fundamental to ensuring the validity of subsequent biological assays and the ultimate success of a research or drug development program.
Mass spectrometry has emerged as a powerful tool for carbohydrate analysis due to its high sensitivity, speed, and the wealth of structural information it can provide.[1][2] However, the analysis of carbohydrates, particularly isomeric disaccharides, is not without its complexities.[3][4]
Navigating the Challenges of Disaccharide Isomer Analysis
The primary challenge in analyzing gentiobiose lies in distinguishing it from its isomers, such as isomaltose (α(1→6)), maltose (α(1→4)), cellobiose (β(1→4)), and others. Since all these disaccharides have the same molecular weight (342.30 g/mol ), conventional mass spectrometry operating in full scan mode cannot differentiate them.[5] The key to structural confirmation lies in tandem mass spectrometry (MS/MS), where precursor ions are isolated and fragmented to produce a characteristic "fingerprint" spectrum.[6][7][8]
The fragmentation of disaccharides in the gas phase primarily occurs at the glycosidic bond and through cross-ring cleavages.[9][10] The relative abundances of the resulting fragment ions are influenced by the stereochemistry of the glycosidic linkage, providing a basis for isomer differentiation.[4][11]
Comparing Mass Spectrometry Techniques for Gentiobiose Analysis
Several mass spectrometry-based strategies can be employed for the structural confirmation of gentiobiose. The choice of technique depends on the available instrumentation, the desired level of detail, and the sample throughput requirements.
| Technique | Principle | Advantages | Limitations | Suitability for Gentiobiose |
| Collision-Induced Dissociation (CID) Tandem MS (MS/MS) | Ions are fragmented by collisions with an inert gas. | Widely available, well-established fragmentation patterns. | Can sometimes produce ambiguous results for certain isomers. | Good for initial screening and confirmation when coupled with standards. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Ions are separated based on their size and shape (collision cross-section) in a drift tube prior to mass analysis. | Can resolve isomers that are indistinguishable by MS alone.[3][12] Provides an additional dimension of separation. | Not as widely available as standard MS/MS. | Excellent for unambiguous identification and separation from isomeric impurities. |
| Electron Capture Dissociation (ECD)/Electron Transfer Dissociation (ETD) | Fragmentation is induced by electron capture or transfer, leading to different cleavage pathways than CID. | Can provide complementary fragmentation information, particularly for preserving labile modifications. | Primarily used for peptides and proteins; less common for carbohydrates. | May offer unique fragmentation patterns but is less established for this application. |
| Derivatization followed by GC-MS or LC-MS | Chemical modification (e.g., permethylation) of the carbohydrate prior to analysis. | Enhances volatility for GC-MS and can lead to more predictable fragmentation.[13][14] | Requires additional sample preparation steps. | A robust and well-documented method for detailed linkage analysis. |
The Causality Behind Experimental Choices
When analyzing gentiobiose, the goal is to maximize the differences in fragmentation patterns between it and its isomers. The β(1→6) linkage in gentiobiose has a different steric and electronic environment compared to the α(1→6) linkage in isomaltose or the (1→4) linkages in maltose and cellobiose. This difference in the glycosidic bond's rotational freedom and energy landscape directly influences how the molecule fragments upon collisional activation.[13]
For instance, studies have shown that the anomeric configuration can influence the relative abundance of key fragment ions.[14][15] By carefully controlling the collision energy in a CID experiment, it is possible to generate reproducible fragmentation patterns that serve as a diagnostic signature for the β(1→6) linkage.
Experimental Workflow: A Self-Validating Protocol
This protocol outlines a systematic approach to confirming the structure of synthesized gentiobiose using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Caption: Experimental workflow for gentiobiose structure confirmation.
Step-by-Step Methodology
-
Sample and Standard Preparation:
-
Prepare 10 µM solutions of the synthesized gentiobiose, a certified gentiobiose standard, and at least one key isomer (e.g., isomaltose) in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The inclusion of standards is crucial for a self-validating system.
-
-
Mass Spectrometer Setup:
-
Utilize an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[1][16]
-
Operate in positive ion mode. Carbohydrates are often detected as sodium adducts ([M+Na]⁺) in the positive ion mode, which can provide stable precursor ions for MS/MS.[17]
-
-
Full Scan MS Analysis:
-
Infuse the prepared solutions into the mass spectrometer and acquire a full scan mass spectrum.
-
Confirm the presence of the sodiated gentiobiose ion at an m/z of 365.1.
-
-
Tandem MS (MS/MS) Analysis:
-
Isolate the precursor ion at m/z 365.1.
-
Perform collision-induced dissociation (CID) to generate fragment ions.
-
Optimize the collision energy by ramping the energy and observing the fragmentation pattern. The goal is to achieve a rich spectrum of fragment ions without complete fragmentation of the precursor ion.
-
-
Data Acquisition and Comparison:
-
Acquire the MS/MS spectra for the synthesized sample, the gentiobiose standard, and the isomaltose standard under the optimized collision energy.
-
Compare the fragmentation patterns, paying close attention to the relative abundances of characteristic fragment ions.
-
Interpreting the Fragmentation Pattern
The fragmentation of disaccharides typically involves glycosidic bond cleavages (producing B and Y ions) and cross-ring cleavages (producing A and X ions).[9] For gentiobiose and its isomers, the relative intensities of these fragment ions will differ.
Caption: Simplified fragmentation of sodiated gentiobiose.
While specific ion ratios can vary between instruments, the overall fragmentation "fingerprint" of the synthesized compound should match that of the gentiobiose standard and be distinct from that of the isomaltose standard. For example, the relative abundance of ions resulting from the cleavage of the glycosidic bond can be diagnostic for the anomeric configuration.[18]
Conclusion
Confirming the structure of synthesized gentiobiose is a non-trivial but essential task for ensuring the integrity of research and development in the glycosciences. Mass spectrometry, particularly tandem mass spectrometry, provides a powerful and sensitive method for this purpose. By carefully selecting the analytical technique, optimizing experimental parameters, and employing a self-validating protocol that includes appropriate standards, researchers can confidently and unambiguously determine the structure of their synthesized carbohydrates. The insights gained from these analyses are fundamental to advancing our understanding of the biological roles of complex carbohydrates and for the development of novel carbohydrate-based therapeutics.
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A Comparative Guide to the Biological Activities of Gentiobiose and Sucrose
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Disaccharides
At first glance, gentiobiose and sucrose are simply sugars. Both are disaccharides with the same molecular formula (C12H22O11), yet their structural nuances lead to vastly different interactions within biological systems. Sucrose, a household staple, is composed of a glucose and a fructose unit linked by an α-1,β-2 glycosidic bond. In contrast, gentiobiose is formed from two glucose units joined by a β-(1→6) glycosidic linkage[1][2]. This seemingly subtle difference in their chemical architecture is the cornerstone of their divergent biological activities.
| Feature | Gentiobiose | Sucrose |
| Composition | Two D-glucose units | One D-glucose and one D-fructose unit |
| Glycosidic Bond | β-(1→6)[1][3] | α-1,β-2 |
| Common Sources | Saffron, gentian root[2][4] | Sugarcane, sugar beets |
| Taste Profile | Primarily bitter[1][4][5][6] | Sweet |
Sensory Profile: More Than Just Sweetness
Sucrose is the gold standard for sweetness, against which other sweeteners are often measured[4]. Its taste is purely sweet, making it a highly palatable source of energy.
Gentiobiose, on the other hand, presents a more complex sensory profile. It is predominantly characterized by a bitter taste[1][4][5][6]. This bitterness can be advantageous in certain food and beverage applications, where it can be used to balance sweetness and enhance overall flavor complexity[5]. The distinct taste profiles of these two sugars are a direct consequence of how they interact with taste receptors on the tongue.
Metabolic Fate and Digestibility: A Fork in the Road
The journey of these two disaccharides through the human digestive system is markedly different, a critical factor influencing their physiological effects.
Sucrose: Rapid Digestion and Absorption
Sucrose is readily hydrolyzed in the small intestine by the enzyme sucrase into its constituent monosaccharides, glucose and fructose[7]. These are then rapidly absorbed into the bloodstream, leading to a significant glycemic and insulinemic response.
Gentiobiose: A Prebiotic Pathway
In stark contrast, the β-(1→6) glycosidic bond of gentiobiose is resistant to hydrolysis by human mammalian intestinal enzymes[8]. This resistance allows gentiobiose to pass largely undigested through the upper gastrointestinal tract and reach the colon intact[9].
Prebiotic Activity: Fueling the Gut Microbiome
The indigestibility of gentiobiose is the foundation of its primary biological activity: its role as a prebiotic.
The Prebiotic Power of Gentiobiose
Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit. Gentiobiose serves as a fermentable substrate for beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species[8]. This selective fermentation leads to the production of short-chain fatty acids (SCFAs), such as butyrate, which are crucial for maintaining gut health.
The prebiotic effect of gentiobiose can be quantified using a Prebiotic Index (PI), a measure of the selective stimulation of beneficial bacteria[10]. Studies have shown that gentiooligosaccharides (of which gentiobiose is the simplest form) exhibit a significant prebiotic effect, with lower degree of polymerization (DP) gentiooligosaccharides (DP2-3) showing high selectivity with a PI of 4.89[9][11].
Sucrose: A Non-Prebiotic Carbohydrate
In contrast, due to its rapid absorption in the small intestine, sucrose does not reach the colon in significant amounts and therefore does not exert a prebiotic effect.
Signaling and Immunomodulatory Functions: Beyond Gut Health
Both gentiobiose and sucrose have been shown to act as signaling molecules, albeit in different contexts and through different mechanisms.
Gentiobiose: A Modulator of Plant and Human Cellular Processes
In plants, gentiobiose has been identified as a signaling molecule involved in the release of bud dormancy in gentians, acting through the ascorbate-glutathione cycle[12]. This suggests a role for gentiobiose in regulating plant development and stress responses.
Furthermore, emerging research indicates that gentiobiose-derived oligosaccharides possess immunomodulatory functions. In vitro studies have shown that they can trigger the production of cytokines such as IL-4, IL-12, and TNF-α in HT-29 human colon adenocarcinoma cells in a dose-dependent manner[13]. This opens up possibilities for the use of gentiobiose in modulating immune responses.
Sucrose: A Key Regulator of Plant Metabolism
Sucrose is a well-established signaling molecule in plants, controlling a wide array of developmental and metabolic processes[14][15]. It influences carbohydrate metabolism, the accumulation of storage proteins, and even floral induction[15]. The signaling pathways for sucrose in plants are complex and involve various transcription factors and protein kinases[15][16].
Experimental Protocols for Comparative Analysis
To empirically validate the differential biological activities of gentiobiose and sucrose, the following experimental workflows are recommended.
Protocol for In Vitro Digestibility Assay
This protocol simulates the digestion process in the human upper gastrointestinal tract to assess the resistance of gentiobiose and sucrose to enzymatic hydrolysis.
Methodology:
-
Preparation of Simulated Salivary Fluid (SSF), Gastric Fluid (SGF), and Intestinal Fluid (SIF): Prepare solutions mimicking the electrolyte composition and pH of human saliva, stomach, and small intestine.
-
Oral Phase: Incubate a solution of the test disaccharide (gentiobiose or sucrose) with SSF containing α-amylase at 37°C for 2-5 minutes.
-
Gastric Phase: Adjust the pH of the oral phase mixture to 3.0 with HCl and add SGF containing pepsin. Incubate at 37°C for 2 hours with gentle agitation.
-
Intestinal Phase: Neutralize the gastric phase mixture with NaHCO3 and add SIF containing pancreatin and bile salts. Incubate at 37°C for 2-4 hours.
-
Analysis: At various time points, collect aliquots and analyze the concentration of the parent disaccharide and its hydrolysis products (glucose, fructose) using High-Performance Liquid Chromatography (HPLC)[17].
Protocol for In Vitro Fecal Fermentation
This protocol assesses the prebiotic potential of gentiobiose and sucrose by measuring their fermentation by human gut microbiota.
Methodology:
-
Fecal Slurry Preparation: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months. Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate buffer.
-
Batch Culture Fermentation: In an anaerobic chamber, add the fecal slurry to a basal nutrient medium containing either gentiobiose, sucrose, or a negative control (no carbohydrate) as the primary carbon source.
-
Incubation: Incubate the cultures at 37°C for 24-48 hours.
-
Analysis:
-
Microbial Population Changes: Enumerate specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Clostridium) at 0, 24, and 48 hours using quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH).
-
SCFA Production: Analyze the concentration of short-chain fatty acids (acetate, propionate, butyrate) in the culture medium at the same time points using gas chromatography (GC)[18].
-
Conclusion and Future Directions
The comparison between gentiobiose and sucrose clearly demonstrates how subtle variations in chemical structure can lead to profound differences in biological activity. While sucrose is a readily available energy source, its rapid metabolism can have significant health implications. Gentiobiose, with its resistance to digestion and prebiotic properties, presents a promising alternative for applications in functional foods and therapeutics. Its immunomodulatory potential further expands its scope of interest.
Future research should focus on in vivo studies to confirm the prebiotic and immunomodulatory effects of gentiobiose in humans. Furthermore, elucidating the specific receptors and signaling pathways through which gentiobiose exerts its effects in human cells will be crucial for its development as a targeted therapeutic agent. The distinct bitterness of gentiobiose also warrants further investigation into its potential applications in flavor modulation and its interaction with bitter taste receptors.
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A Comparative Guide to Disaccharide Metabolism in Yeast: Pathways, Regulation, and Experimental Analysis
For researchers in metabolic engineering, microbial physiology, and drug development, understanding how yeast utilizes different carbon sources is fundamental. This guide provides an in-depth comparison of the metabolic pathways for three key disaccharides: sucrose, maltose, and lactose. We will delve into the enzymatic machinery, regulatory networks, and provide field-proven experimental protocols to empower your research.
Introduction: The Strategic Choice of Sugars
Saccharomyces cerevisiae, a cornerstone of industrial biotechnology, has evolved sophisticated mechanisms to metabolize a variety of sugars.[1][2] The choice of a carbon source can profoundly impact growth rates, product yields, and overall fermentation efficiency. Disaccharides, composed of two monosaccharide units, require specific enzymatic machinery for their breakdown prior to entering glycolysis. This guide will dissect the distinct strategies yeast employs to catabolize sucrose, maltose, and, in specific contexts, lactose.
Sucrose Metabolism: An Extracellular Approach
The primary pathway for sucrose utilization in S. cerevisiae is extracellular hydrolysis.[2][3][4]
-
Enzymatic Breakdown: The key enzyme is invertase (β-fructofuranosidase), encoded by the SUC2 gene.[5][6][7] This enzyme is secreted into the periplasmic space where it cleaves sucrose into its constituent monosaccharides, glucose and fructose.
-
Monosaccharide Uptake: The resulting glucose and fructose are then transported into the cell via a variety of hexose transporters.[3]
-
Regulation: The expression of the SUC2 gene is tightly regulated by the concentration of glucose in the environment. High levels of glucose lead to the repression of SUC2 transcription, a classic example of carbon catabolite repression.[5][7][8][9] Conversely, low glucose levels induce the expression of SUC2, allowing the yeast to scavenge for alternative sugars.[5][8][9]
An alternative, less prominent pathway involves the direct uptake of sucrose by a proton symporter, followed by intracellular hydrolysis.[3][10]
Caption: Extracellular metabolism of sucrose in S. cerevisiae.
Maltose Metabolism: An Intracellular Affair
In contrast to sucrose, maltose metabolism is an entirely intracellular process.[11][12][13]
-
Transport and Breakdown: Maltose is actively transported into the cell by a specific maltose permease.[11][12][13][14] Once inside, the intracellular enzyme maltase (α-glucosidase) hydrolyzes maltose into two molecules of glucose.[11][12][13][14]
-
Genetic Basis: The genes required for maltose metabolism are organized into MAL loci.[11][12][13][14][15] Each active MAL locus typically contains a gene for maltose permease, a gene for maltase, and a regulatory gene.[11][12][13][14]
-
Regulation: The MAL genes are subject to dual regulation: induction by maltose and repression by glucose.[12][13][15][16] The presence of intracellular maltose is sufficient to induce the expression of the MAL genes.[15][16] However, this induction is overridden by the presence of glucose, which represses the transcription of the MAL genes.[17][18]
Caption: Intracellular metabolism of maltose in S. cerevisiae.
Lactose Metabolism: A Specialized Trait
Saccharomyces cerevisiae is naturally unable to metabolize lactose, as it lacks the necessary genes for lactose transport and hydrolysis.[19] However, other yeast species, such as Kluyveromyces lactis, are renowned for their ability to utilize lactose.[20][21][22]
-
Key Enzymes in K. lactis: Lactose metabolism in K. lactis relies on two key proteins: lactose permease (encoded by LAC12) for transport into the cell, and β-galactosidase (encoded by LAC4) for intracellular hydrolysis of lactose into glucose and galactose.[20][23]
-
Regulation in K. lactis: The expression of the LAC genes is induced by the presence of lactose or galactose.[21][24][25] Similar to the SUC2 and MAL genes in S. cerevisiae, the LAC genes in K. lactis are subject to glucose repression.[24][25]
-
Metabolic Engineering of S. cerevisiae: To enable lactose fermentation in S. cerevisiae, researchers have successfully engineered strains by introducing the LAC12 and LAC4 genes from K. lactis.[23][26] In these engineered strains, the resulting galactose from lactose hydrolysis enters the Leloir pathway for conversion to glucose-6-phosphate, which then enters glycolysis.[23]
Caption: Lactose metabolism in K. lactis or engineered S. cerevisiae.
Comparative Summary
| Feature | Sucrose Metabolism | Maltose Metabolism | Lactose Metabolism |
| Primary Yeast | Saccharomyces cerevisiae | Saccharomyces cerevisiae | Kluyveromyces lactis (or engineered S. cerevisiae) |
| Location of Hydrolysis | Extracellular (Periplasm) | Intracellular | Intracellular |
| Key Hydrolytic Enzyme | Invertase (SUC2) | Maltase (MALx2) | β-Galactosidase (LAC4) |
| Transport Mechanism | Monosaccharide transport | Disaccharide transport | Disaccharide transport |
| Key Transporter | Hexose Transporters | Maltose Permease (MALx1) | Lactose Permease (LAC12) |
| Inducer | Low glucose | Maltose | Lactose/Galactose |
| Repressor | High glucose | High glucose | High glucose |
Experimental Protocols for Comparative Analysis
To empirically compare the metabolic efficiency of these pathways, a series of quantitative assays are indispensable.
Objective: To determine the growth rate and final biomass of yeast strains on media containing sucrose, maltose, or lactose as the sole carbon source.
Protocol:
-
Prepare standard yeast nitrogen base (YNB) medium without amino acids and ammonium sulfate.
-
Supplement the YNB medium with the appropriate amino acids and nitrogen source.
-
Prepare sterile stock solutions of 20% (w/v) sucrose, maltose, and lactose.
-
Add the sterile sugar solutions to the YNB medium to a final concentration of 2% (w/v).
-
Inoculate the media with the yeast strain of interest to an initial optical density at 600 nm (OD600) of 0.1.
-
Incubate the cultures at 30°C with shaking.
-
Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours.
-
Plot the OD600 values against time to generate growth curves.
Objective: To quantify the activity of invertase, maltase, and β-galactosidase.
A. Secreted Invertase Activity Assay [27][28][29][30]
-
Grow yeast cells to mid-log phase in YP medium with 2% of the desired sugar.
-
Harvest 1x10^6 cells by centrifugation and wash with sterile water.
-
Resuspend the cells in 100 µL of 20 mM sodium acetate buffer (pH 4.5).
-
Add 100 µL of 0.5 M sucrose solution and incubate at 37°C for 10-20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.
-
Quantify the released glucose using a colorimetric glucose oxidase assay.
B. Intracellular Maltase Activity Assay [31][32][33][34][35]
-
Harvest yeast cells and prepare a cell-free extract by mechanical disruption (e.g., bead beating) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.8).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the extract using a Bradford assay.
-
To a microplate well, add the cell extract and a solution of p-nitrophenyl-α-D-glucopyranoside (PNPG) in buffer.
-
Incubate at 37°C and measure the increase in absorbance at 400 nm over time, which corresponds to the release of p-nitrophenol.
C. β-Galactosidase Activity Assay (ONPG Method) [36][37][38][39][40]
-
Grow yeast cells and harvest a defined number of cells (e.g., 1 OD600 unit).
-
Permeabilize the cells by adding a drop of chloroform and 0.1% SDS and vortexing.
-
Add Z-buffer (a buffered solution containing β-mercaptoethanol) to the permeabilized cells.
-
Initiate the reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Incubate at 28-30°C until a yellow color develops.
-
Stop the reaction by adding a solution of 1 M sodium carbonate.
-
Centrifuge to pellet the cells and measure the absorbance of the supernatant at 420 nm.
Objective: To compare the efficiency of ethanol production from different disaccharides.
Protocol:
-
Set up anaerobic fermentation cultures as described for the growth curves.
-
At various time points, withdraw a sample of the culture medium.
-
Centrifuge the sample to remove the yeast cells.
-
Measure the ethanol concentration in the supernatant using an enzyme-coupled spectrophotometric assay or by distillation and density measurement.[41][42][43][44][45]
Conclusion and Future Directions
The metabolic pathways for sucrose, maltose, and lactose in yeast showcase distinct evolutionary strategies for carbon source utilization. The choice of disaccharide has significant implications for industrial applications, influencing fermentation kinetics and product yields. The experimental protocols provided in this guide offer a robust framework for the comparative analysis of these pathways. Future research may focus on engineering novel yeast strains with optimized disaccharide metabolism for the production of biofuels and other valuable biochemicals.
References
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analysis of carbohydrate metabolism after meals with different sugars
An In-Depth Guide to Postprandial Carbohydrate Metabolism: A Comparative Analysis of Glucose, Fructose, and Sucrose
Introduction
The postprandial period, the state following a meal, is characterized by dynamic metabolic changes as the body processes incoming nutrients. Among these, carbohydrates are a primary energy source, yet not all sugars are metabolized equally. The structural and biochemical differences between common dietary monosaccharides—glucose and fructose—and the disaccharide sucrose lead to distinct metabolic fates. Understanding these divergent pathways is critical for researchers, scientists, and drug development professionals investigating metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This guide provides a comparative analysis of post-meal metabolism of these sugars, grounded in established biochemical principles and supported by experimental data.
Part 1: Biochemical Pathways of Sugar Absorption and Metabolism
The journey of dietary sugars from ingestion to cellular utilization involves a series of highly regulated transport and enzymatic processes. The initial point of divergence occurs during absorption in the small intestine.
Intestinal Absorption
Monosaccharides are absorbed by specialized transporter proteins on the apical membrane of enterocytes. Glucose is actively transported via the sodium-glucose cotransporter 1 (SGLT1), while fructose is absorbed through facilitated diffusion by the glucose transporter 5 (GLUT5).[1][2] Both sugars are then transported out of the enterocyte into the portal circulation via the glucose transporter 2 (GLUT2).[3][4] Sucrose, a disaccharide, cannot be directly absorbed. It must first be hydrolyzed by the enzyme sucrase on the intestinal brush border into its constituent monomers: one molecule of glucose and one molecule of fructose, which are then absorbed as described.[5]
Metabolic Fate of Glucose
Once in the bloodstream, glucose elicits a robust insulin response from pancreatic β-cells.[6] Insulin facilitates glucose uptake into peripheral tissues, such as skeletal muscle and adipose tissue, via the insulin-responsive GLUT4 transporter. In virtually all cells, glucose is phosphorylated by hexokinase to glucose-6-phosphate, trapping it intracellularly for energy production through glycolysis.[7] In the liver, the high-capacity GLUT2 transporter allows for rapid glucose uptake, where it is phosphorylated by glucokinase.[1] The subsequent glycolytic pathway is tightly regulated, primarily at the phosphofructokinase (PFK) step, which is sensitive to the cell's energy status.
Metabolic Fate of Fructose
In stark contrast to glucose, fructose does not stimulate a significant insulin release.[5][8] After absorption, fructose is almost entirely cleared by the liver in a first-pass effect.[7][9] Within hepatocytes, fructose is rapidly phosphorylated to fructose-1-phosphate by fructokinase.[9] This crucial step bypasses the main rate-limiting PFK step of glycolysis.[8] Consequently, fructose metabolism leads to a rapid and unregulated influx of triose phosphates (precursors for glycolysis and lipid synthesis) into the downstream metabolic pathways. This unregulated flux is a key reason why excessive fructose consumption is strongly linked to hepatic de novo lipogenesis (DNL)—the synthesis of new fatty acids—and subsequent triglyceride accumulation.[10][11]
Part 2: Comparative Postprandial Metabolic Responses
The fundamental biochemical differences between these sugars manifest as distinct systemic metabolic responses following a meal.
Glycemic and Insulinemic Response
The Glycemic Index (GI) quantifies the postprandial blood glucose response to a carbohydrate-containing food relative to pure glucose.
-
Glucose has a GI of 100 by definition and triggers a rapid and high insulin response.[12]
-
Fructose has a very low GI (around 23-25) because it is primarily metabolized in the liver and does not directly enter the systemic circulation as glucose.[8][12][13] Consequently, it elicits a minimal insulin response.[5]
-
Sucrose , being 50% glucose and 50% fructose, has an intermediate GI of approximately 65.[12][14] The glucose component drives a moderate insulin release.[5][15]
Impact on Lipid and Urate Metabolism
While fructose has a favorable short-term effect on blood glucose, its long-term metabolic consequences, particularly with chronic high intake, are of concern. The unregulated nature of its hepatic metabolism can lead to:
-
Increased De Novo Lipogenesis (DNL): A significant portion of ingested fructose can be converted to triglycerides in the liver.[10][11]
-
Hypertriglyceridemia: The newly synthesized triglycerides are packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream, potentially raising plasma triglyceride levels.[10]
-
Hyperuricemia: The rapid phosphorylation of fructose by fructokinase can lead to ATP depletion in hepatocytes. The subsequent degradation of AMP increases the production of uric acid, a metabolic byproduct.[16][17][18]
Comparative Data Summary
The following table summarizes the key metabolic responses to isocaloric loads of glucose, fructose, and sucrose based on data from human clinical trials.
| Metabolic Parameter | Glucose Response | Fructose Response | Sucrose Response | Supporting Evidence |
| Glycemic Index (GI) | High (100) | Low (~25) | Intermediate (~65) | [5][8][12][14] |
| Peak Blood Glucose | High | Low | Moderate | [15][17][18] |
| Insulin Response | High | Minimal | Moderate | [5][6][15] |
| Postprandial Triglycerides | Minimal change | Potential for increase | Moderate potential for increase | [10][19] |
| Hepatic De Novo Lipogenesis | Low (regulated) | High (unregulated) | Moderate | [8][11] |
| Uric Acid Production | Decrease or no change | Increase | Potential for increase | [17][18][19] |
Part 3: Experimental Methodologies for Analysis
To rigorously compare the metabolic effects of different sugars, a well-controlled clinical trial is essential. The following outlines a standard methodology.
Experimental Workflow: Postprandial Challenge Study
Detailed Experimental Protocol
1. Subject Recruitment and Screening:
-
Rationale: To ensure a homogenous study population and minimize confounding variables.
-
Procedure: Recruit healthy, non-diabetic subjects with a stable body weight. Screen for exclusion criteria such as metabolic disorders, medication use affecting glucose metabolism, and smoking. Obtain informed consent.
2. Dietary and Activity Control:
-
Rationale: To minimize variability from prior meals and exercise.
-
Procedure: Instruct subjects to consume a standardized diet and refrain from strenuous physical activity for 3 days prior to each test day.
3. Test Day Protocol (Randomized Crossover Design):
-
Rationale: Each subject acts as their own control, reducing inter-individual variability. Randomization minimizes order effects.
-
Procedure:
-
Subjects arrive at the clinical research unit after a 10-12 hour overnight fast.[20]
-
An intravenous cannula is inserted for repeated blood sampling.[21]
-
A baseline (t=0) blood sample is collected.
-
The subject consumes a test beverage (e.g., 75g of glucose, fructose, or sucrose dissolved in water) within 5-10 minutes.
-
Blood samples are collected at predetermined intervals (e.g., 15, 30, 45, 60, 90, 120, and 180 minutes) post-ingestion.[21][22]
-
A washout period of at least one week separates the test days.
-
4. Sample Processing and Biochemical Analysis:
-
Rationale: To ensure sample integrity and obtain accurate measurements of key metabolites.
-
Procedure:
-
Collect blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes).
-
Centrifuge immediately to separate plasma/serum and store at -80°C until analysis.
-
Glucose: Analyze using a glucose oxidase or hexokinase enzymatic assay.[23]
-
Insulin: Measure using a specific immunoassay (ELISA or RIA).
-
Triglycerides & Uric Acid: Analyze using standard enzymatic colorimetric assays on a clinical chemistry analyzer.
-
5. Data Analysis:
-
Rationale: To quantify and compare the metabolic responses over time.
-
Procedure: Calculate the incremental Area Under the Curve (iAUC) for glucose and insulin using the trapezoidal rule, excluding the area below the baseline fasting value.[20][21] Compare iAUC values and peak concentrations between the different sugar challenges using appropriate statistical tests (e.g., repeated measures ANOVA).
Conclusion
The metabolic responses to glucose, fructose, and sucrose are markedly different. Glucose elicits a strong glycemic and insulinemic response, facilitating its use as a primary energy source for all tissues. Fructose, conversely, is predominantly metabolized by the liver in an insulin-independent manner, which minimizes the immediate glycemic impact but can promote de novo lipogenesis and hyperuricemia with excessive intake. Sucrose presents a hybrid metabolic profile, reflecting its composition. For researchers and drug development professionals, these distinctions are paramount. Therapeutic strategies aimed at modulating postprandial metabolism must consider the specific sugar being targeted, as interventions affecting glucose pathways may have little to no effect on fructose metabolism, and vice-versa. A thorough understanding of these divergent pathways is fundamental to developing effective interventions for metabolic diseases.
References
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- Smeets, E., et al. (2021). Associations of Dietary Glucose, Fructose, and Sucrose with β-Cell Function, Insulin Sensitivity, and Type 2 Diabetes in the Maastricht Study. MDPI. [URL: https://www.mdpi.com/2072-6643/13/4/1298]
- What is the Glycemic Index of sugar? Sugar Nutrition Resource Centre. [URL: https://sugarnutritionresource.
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A Researcher's Guide to Navigating the Nuances of Gentiobiose Purity
A Senior Application Scientist's Perspective on Ensuring Quality in Research and Development
For researchers, scientists, and drug development professionals, the seemingly simple disaccharide gentiobiose (β-D-Glucopyranosyl-(1→6)-D-glucose) can present a significant analytical challenge. While its applications in fields ranging from biochemistry to pharmaceutical formulation are expanding, the commercial availability of gentiobiose with verifiable and consistent purity remains a critical consideration.[1] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available gentiobiose, offering field-proven insights and detailed experimental protocols to empower researchers to make informed decisions and ensure the integrity of their work.
The choice of an analytical method for purity assessment is not merely a procedural step; it is a fundamental decision that impacts the reliability and reproducibility of experimental outcomes. A seemingly high-purity label on a supplier's bottle may not account for subtle but critical impurities, such as positional isomers or residual starting materials, which can have unforeseen consequences in sensitive biological assays or complex chemical syntheses. Therefore, a multi-faceted, orthogonal approach to purity validation is not just recommended—it is essential for rigorous scientific practice.[2]
The Analytical Gauntlet: A Comparative Overview of Purity Assessment Techniques
The primary methods for evaluating gentiobiose purity fall into three main categories: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and limitations, and the optimal choice depends on the specific requirements of the analysis, including the need for quantitation, impurity identification, and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) with RID/CAD | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile derivatives based on boiling point and mass-to-charge ratio. | Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. |
| Primary Use | Quantitative purity assessment and impurity profiling. | Identification and quantification of volatile impurities and linkage analysis. | Absolute quantitative purity determination without a specific reference standard.[3] |
| Sample Preparation | Minimal, typically dissolution in a suitable solvent. | Requires derivatization to increase volatility. | Dissolution in a deuterated solvent with an internal standard. |
| Strengths | Robust, versatile, and widely available. Capable of separating isomers with appropriate column chemistry.[4] | High sensitivity and specificity for identifying known and unknown impurities. | Primary analytical method, highly accurate and precise. Provides structural information.[5] |
| Limitations | RID has lower sensitivity and is not compatible with gradient elution.[5] CAD offers universal detection but can be less sensitive than MS.[6][7] | Derivatization can be complex and may introduce artifacts. Not suitable for non-volatile impurities.[8] | Lower throughput, requires access to an NMR spectrometer, and may have lower sensitivity for minor impurities. |
In the Trenches: Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing researchers with a robust framework for assessing gentiobiose purity.
Protocol 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is a workhorse for routine purity assessment due to its simplicity and robustness. The choice of an amino-based column is critical for achieving separation of common sugar isomers.[9]
Workflow for HPLC-RID Analysis of Gentiobiose
Caption: Workflow for gentiobiose purity analysis by HPLC-RID.
Methodology:
-
Instrumentation:
-
HPLC system equipped with a degasser, pump, autosampler, and refractive index detector (RID).
-
Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Gentiobiose reference standard (highest available purity).
-
Commercial gentiobiose sample(s).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 80:20 (v/v) acetonitrile:water.
-
Filter and degas the mobile phase prior to use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the gentiobiose reference standard in the mobile phase to a concentration of approximately 10 mg/mL.
-
Sample Solution: Prepare the commercial gentiobiose sample(s) in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detector Temperature: 35 °C.
-
Run Time: Approximately 20 minutes (or until all potential impurities have eluted).
-
-
Data Analysis:
-
Identify the gentiobiose peak based on the retention time of the reference standard.
-
Calculate the purity of the commercial sample using the area normalization method:
-
% Purity = (Area of Gentiobiose Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for identifying and quantifying volatile impurities, including monosaccharides and other disaccharide isomers, after derivatization. Silylation is a common derivatization technique for carbohydrates.[2]
Workflow for GC-MS Analysis of Gentiobiose
Caption: Workflow for gentiobiose impurity analysis by GC-MS.
Methodology:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for carbohydrate analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
-
Reagents:
-
Gentiobiose sample.
-
Pyridine (anhydrous).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Internal standard (e.g., sorbitol).
-
-
Derivatization Procedure:
-
Accurately weigh approximately 5 mg of the gentiobiose sample into a reaction vial.
-
Add 500 µL of anhydrous pyridine and the internal standard.
-
Add 500 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 5 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-800.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities relative to the internal standard.
-
Protocol 3: Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for Absolute Purity Determination
¹H-qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific gentiobiose reference standard.[10][11][12] The choice of a suitable internal standard is crucial for accuracy.[4][13]
Workflow for qNMR Analysis of Gentiobiose
Caption: Workflow for absolute purity determination of gentiobiose by qNMR.
Methodology:
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
-
Reagents:
-
Gentiobiose sample.
-
Deuterated solvent (e.g., D₂O).
-
Internal standard of known purity (e.g., maleic acid, certified reference material).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the gentiobiose sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard signals to be integrated (typically 30-60 seconds for carbohydrates).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time (aq): At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for gentiobiose (e.g., an anomeric proton) and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = Gentiobiose
-
IS = Internal Standard
-
-
Interpreting the Data: Common Impurities and Their Significance
A thorough assessment of gentiobiose purity involves not only quantifying the main component but also identifying potential impurities. Based on its synthesis and potential degradation pathways, common impurities may include:
-
Monosaccharides: Residual glucose from the starting material or hydrolysis of gentiobiose.
-
Disaccharide Isomers: Positional isomers such as cellobiose (β-1,4), isomaltose (α-1,6), and melibiose (α-1,6 linkage of galactose and glucose) can be present due to non-specific enzymatic or chemical synthesis.[14]
-
Higher Oligosaccharides: Trimers and tetramers can form during synthesis.
-
Residual Solvents: Solvents used in the purification process may be present.[15][16]
-
Inorganic Impurities: Salts and catalysts from the synthesis and purification steps.[17]
The presence of these impurities can significantly impact experimental results. For instance, in enzymatic assays, isomeric disaccharides may act as competitive inhibitors or alternative substrates. In cell culture, even trace amounts of residual solvents can have cytotoxic effects.
Conclusion: Towards a More Rigorous Standard of Purity
The assessment of commercially available gentiobiose is not a one-size-fits-all process. A comprehensive evaluation requires a thoughtful selection of orthogonal analytical methods to provide a complete picture of the sample's composition. While HPLC-RID offers a reliable method for routine quality control, it should be complemented by more specific techniques like GC-MS for impurity identification and qNMR for absolute purity determination, especially for critical applications in drug development and fundamental research.
By adopting these rigorous analytical practices, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes. This guide serves as a starting point for developing a comprehensive quality control strategy for gentiobiose, empowering scientists to navigate the complexities of carbohydrate analysis with confidence.
References
- Adhikari, K., et al. (2019). HPLC with charged aerosol detector (CAD)
- Adhikari, K., et al. (2019). HPLC with charged aerosol detector (CAD)
- Pauli, G. F., et al. (2014). Purity by Absolute qNMR. Journal of Medicinal Chemistry.
- ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Strobel, F., et al. (2020). Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages. MDPI. [Link]
- De Leoz, M. L. A., et al. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega. [Link]
- Juárez-García, E., et al. (2021). validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the. Journal of microbiology, biotechnology and food sciences.
- Tovar, C. A., et al. (2017). Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion. NIH. [Link]
- Kciuk, M., & Kujawski, J. (2018). Disaccharides Determination: A Review of Analytical Methods. PubMed. [Link]
- Juárez-García, E., et al. (2023). VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE. Journal of microbiology, biotechnology and food sciences. [Link]
- Chromatography Today. (n.d.). Robust Separation of Polar Compounds Utilising Porous Graphitic Carbon (PGC).
- University of Bristol. (n.d.). Quantitative NMR Spectroscopy.
- Request PDF. (n.d.). Introducing porous graphitized carbon liquid chromatography with evaporative light scattering and mass spectrometry detection into cell wall oligosaccharide analysis.
- Otto Chemie Pvt. Ltd. (n.d.). β-Gentiobiose, 99%+.
- Phenomenex. (n.d.). Explore Hypercarb HPLC Columns for Tough Analytes.
- Request PDF. (n.d.). Introducing porous graphitized carbon liquid chromatography with evaporative light scattering and mass spectrometry detection into cell wall oligosaccharide analysis.
- Request PDF. (n.d.). Establishment of the purity values of carbohydrate certified reference materials using quantitative nuclear magnetic resonance and mass balance approach.
- Ramos, A. C., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers in Chemistry. [Link]
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR).
- International Organization for Standardization. (n.d.). ISO 24583.
- qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
- Elicityl. (n.d.). Gentiobiose DP2 (>99% HPLC).
- Lee, J. H., et al. (2018). Purity Assessment of Monosaccharides using Mass Balance Method.
- PubChem. (n.d.). Gentiobiose.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- Deconinck, E., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. sciensano.be. [Link]
- Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. [Link]
- Thermo Fisher Scientific. (2014). Novel HPLC Approaches for Carbohydrate Analysis in Beverages and Foods. YouTube. [Link]
- Kumar, N., & Singh, R. (2022). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. LinkedIn. [Link]
- de Souza, A. P., et al. (2024). A Simple, Rapid, and Cost-Effective Method for Assessing Carbohydrate Partitioning in Microalgae and Arabidopsis thaliana. NIH. [Link]
- McClements, D. J. (n.d.). Analysis of monosaccharides and oligosaccharides. Analytical Techniques in Aquaculture Research.
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A Comparative Guide to Monosaccharide vs. Disaccharide Metabolism for Research Professionals
This guide offers a comprehensive comparative analysis of the metabolic pathways of monosaccharides and disaccharides. Tailored for researchers, scientists, and drug development professionals, this document examines the critical differences in their digestion, absorption, and cellular metabolism, substantiated by experimental data and established scientific protocols. The aim is to provide a resource that is not only informative but also serves as a practical tool for designing and interpreting metabolic studies.
Introduction: Structural Distinctions as the Basis for Metabolic Divergence
Carbohydrates are the primary source of energy for cellular functions. The most basic units are monosaccharides, which are single sugar molecules such as glucose, fructose, and galactose.[1][][3] Disaccharides, on the other hand, are composed of two monosaccharide units linked by a glycosidic bond.[1][][4] Common disaccharides include sucrose (glucose-fructose), lactose (glucose-galactose), and maltose (glucose-glucose).[1][4][5] This fundamental structural difference is the primary determinant of their distinct metabolic fates, commencing from the point of ingestion.
Digestion and Absorption: The Initial Metabolic Checkpoint
The metabolism of carbohydrates begins with the breakdown of more complex sugars into monosaccharides, as only these single units can be directly absorbed by the intestinal lining.[1][6]
Disaccharide Digestion: This process is entirely reliant on the activity of specific enzymes located on the brush border of intestinal enterocytes.[6]
-
Lactase breaks down lactose into glucose and galactose.[4]
-
Sucrase hydrolyzes sucrose into glucose and fructose.[4]
-
Maltase cleaves maltose into two glucose molecules.[4]
The efficiency of these enzymes represents a crucial rate-limiting step in disaccharide metabolism. For example, a deficiency in lactase results in lactose intolerance, where undigested lactose moves to the large intestine, leading to gastrointestinal symptoms.
Monosaccharide Absorption: Following their release, monosaccharides are transported across the intestinal wall into the bloodstream through specific protein transporters.[7][8]
-
Glucose and Galactose: These are absorbed via the sodium-dependent glucose transporter 1 (SGLT1), which is an active transport mechanism.[9] The glucose transporter 2 (GLUT2) also aids in their transport, especially after meals rich in carbohydrates.[9]
-
Fructose: Fructose is primarily absorbed through the glucose transporter 5 (GLUT5) by a process of facilitated diffusion, which is generally slower than the absorption of glucose and galactose.[9]
A key distinction at this initial stage is that disaccharides require enzymatic hydrolysis before they can be absorbed, a step that is not necessary for monosaccharides.[3][6]
Cellular Uptake and Glycolysis: The Core Metabolic Pathway
Once in circulation, monosaccharides are taken up by various tissues for energy production. The central pathway for glucose metabolism is glycolysis.[10]
Glucose Metabolism: Upon entering a cell through GLUT transporters, glucose is phosphorylated to glucose-6-phosphate by hexokinase or glucokinase (in the liver).[11] This phosphorylation traps glucose within the cell and prepares it for glycolysis. Glycolysis is a sequence of ten reactions that convert one molecule of glucose into two molecules of pyruvate, yielding a net production of two ATP and two NADH molecules.[10]
Fructose and Galactose Metabolism: Fructose and galactose are integrated into the glycolytic pathway at different points.[11][12]
-
Fructose: In the liver, fructose is converted to fructose-1-phosphate by fructokinase. This intermediate is then split into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, both of which can enter the glycolytic pathway.[13][14] Notably, fructose metabolism in the liver bypasses the main regulatory step of phosphofructokinase-1, potentially leading to a more rapid glycolytic flux.[14]
-
Galactose: Galactose is converted to glucose-6-phosphate via the Leloir pathway, which involves four enzymatic steps.[12][14]
The different entry points of these monosaccharides into glycolysis have significant metabolic consequences, affecting the rate of ATP synthesis and the potential for the accumulation of metabolic intermediates.
Caption: Entry points of glucose, fructose, and galactose into glycolysis.
Hormonal Regulation and Metabolic Impact
The metabolism of monosaccharides and disaccharides is under the tight control of hormones, primarily insulin and glucagon, which work together to maintain blood glucose homeostasis.[15][16]
-
Insulin: Secreted by the pancreas in response to elevated blood glucose, insulin facilitates the uptake and storage of glucose in muscle, fat, and liver cells.[16][17][18] It promotes glycolysis, the synthesis of glycogen (glycogenesis), and the synthesis of fatty acids (lipogenesis).[17][18]
-
Glucagon: Released by the pancreas when blood glucose levels are low, glucagon has effects opposite to those of insulin.[15][16][17] It stimulates the breakdown of glycogen (glycogenolysis) and the synthesis of glucose from other sources (gluconeogenesis) in the liver to increase blood glucose levels.[15][19]
The Glycemic Index (GI) is a scale that ranks carbohydrates based on how quickly they raise blood glucose levels after consumption.[20][21] Monosaccharides like glucose have a high GI, causing a rapid increase in blood glucose and a significant insulin response. Disaccharides generally have a lower GI because they must be hydrolyzed before absorption, leading to a more gradual rise in blood glucose. However, sucrose is an exception, as it is rapidly broken down and has a moderately high GI.[22]
| Carbohydrate | Type | Glycemic Index (GI) | Metabolic Characteristics |
| Glucose | Monosaccharide | 100[22] | Rapidly absorbed, elicits a strong insulin response. |
| Fructose | Monosaccharide | 23[23] | Absorbed more slowly and primarily metabolized in the liver; does not directly stimulate insulin secretion.[22] |
| Galactose | Monosaccharide | 20[23] | Converted to glucose in the liver. |
| Sucrose | Disaccharide | 65[22][23] | Quickly hydrolyzed into glucose and fructose. |
| Lactose | Disaccharide | 46[23] | The rate of hydrolysis can be a limiting factor in its absorption. |
| Maltose | Disaccharide | 105[23] | Rapidly broken down into two glucose molecules. |
Caption: Comparative Glycemic Index and metabolic features of common monosaccharides and disaccharides.
Experimental Protocols for Investigating Carbohydrate Metabolism
A range of in vitro and in vivo experimental techniques are utilized to differentiate the metabolic pathways of monosaccharides and disaccharides.
In Vitro Disaccharidase Activity Assay
This assay is used to measure the activity of brush border enzymes like lactase and sucrase.[24][25]
Principle: A biopsy of the intestinal mucosa or a cell lysate is incubated with a specific disaccharide. The amount of monosaccharide produced over a set time is then measured, often with a colorimetric assay.[25][26][27]
Step-by-Step Methodology:
-
Sample Preparation: Obtain intestinal mucosal biopsies or prepare lysates from intestinal cell lines (e.g., Caco-2). Homogenize the samples in an appropriate buffer.[26][27]
-
Substrate Incubation: Add a known concentration of the disaccharide substrate (e.g., lactose for lactase, sucrose for sucrase) to the homogenates and incubate at 37°C for a specific duration (e.g., 15-60 minutes).[26][27]
-
Reaction Termination: Stop the enzymatic reaction, for instance, by adding a strong acid or by heat inactivation.[25]
-
Product Quantification: Measure the concentration of the released monosaccharide (e.g., glucose) using a glucose oxidase-based assay. The resulting color change is proportional to the amount of glucose produced.[26][27]
-
Data Analysis: Calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg protein), where one unit represents the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.[25]
Sources
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- 27. youtube.com [youtube.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose)
This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step framework for the safe and compliant disposal of 6-O-β-D-Glucopyranosyl-D-glucose. Our objective is to move beyond mere procedural instruction and instill a deep-seated understanding of the chemical's nature and the causality behind each disposal choice. By grounding our protocols in established safety science and regulatory standards, we aim to build unwavering trust in your laboratory's safety and compliance programs.
Section 1: Chemical Profile and Hazard Identification
6-O-β-D-Glucopyranosyl-D-glucose, commonly known as Gentiobiose or Amygdalose, is a disaccharide composed of two D-glucose units.[1] It is a white to off-white crystalline solid, soluble in water, and is primarily utilized in food, pharmaceutical, and biotechnology research.[2]
A thorough review of its Safety Data Sheet (SDS) reveals that Gentiobiose is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3][4] The toxicological properties have not been fully investigated, but it is not known to be a skin or eye irritant, nor does it possess sensitizing effects.[5][6] This low-hazard profile is the foundational data point for determining its primary disposal pathway.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₂O₁₁ | [2][5] |
| Molecular Weight | 342.30 g/mol | [2][5] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | 180 - 195 °C (374 - 383 °F) | [1][2] |
| Hazard Classification | Not considered hazardous | [3][4] |
| Primary Route of Entry | Inhalation, Ingestion, Skin/Eye Contact | [5] |
Section 2: The Core Principle of Laboratory Waste Management
While Gentiobiose itself is non-hazardous, the guiding principle in any certified laboratory is that all chemical waste must be treated as potentially hazardous until confirmed otherwise .[7][8] The ultimate disposal procedure is dictated not only by the intrinsic properties of the chemical but also by its context: what it has been mixed with, the regulations of your institution, and the mandates of local, state, and federal authorities like the Environmental Protection Agency (EPA).[9][10]
The "Mixture Rule" is a critical concept here: if a non-hazardous substance like Gentiobiose is mixed with any quantity of a listed hazardous waste, the entire mixture must be managed as hazardous waste. Therefore, a seemingly benign sugar solution can become a regulated waste stream if the solvent is hazardous.
Section 3: Disposal Decision Workflow
To ensure a logical and compliant disposal decision, follow the workflow outlined below. This decision tree provides a self-validating system for selecting the correct protocol.
Caption: Decision workflow for Gentiobiose disposal.
Section 4: Step-by-Step Disposal Protocols
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves, when handling any chemical waste.[5]
Protocol A: Uncontaminated, Pure Solid Gentiobiose
This protocol applies to expired, unused, or otherwise pure solid Gentiobiose.
-
Confirmation: Double-check that the material has not been cross-contaminated.
-
Containment: Ensure the solid is in a sealed, clearly labeled container. If the original container is used, deface the manufacturer's label to prevent confusion.[8][11]
-
Disposal: In most jurisdictions, non-hazardous solids like sugars can be disposed of in the regular laboratory trash that goes to a municipal landfill.[11]
-
Causality: The chemical's lack of reactivity, corrosivity, ignitability, and toxicity characteristics means it poses no greater risk than standard municipal solid waste.
-
-
Institutional Verification: Crucially, confirm this practice with your institution's Environmental Health & Safety (EHS) department. Some institutions require all non-hazardous chemical waste to be collected separately to avoid alarming custodial staff.[11]
Protocol B: Uncontaminated Aqueous Solutions of Gentiobiose
This protocol applies to solutions where Gentiobiose is dissolved only in water.
-
Confirmation: Verify that no other chemicals (buffers, reagents, etc.) are present in the solution.
-
pH Check: Ensure the pH of the solution is within the neutral range acceptable for drain disposal (typically between 6.0 and 10.0).[12]
-
Disposal: Small quantities of aqueous Gentiobiose solutions can typically be disposed of down the sanitary sewer with copious amounts of running water.[13]
-
Causality: As a biodegradable and non-toxic sugar, Gentiobiose is readily processed by standard wastewater treatment facilities. The high water volume prevents any potential issues with pipe concentration.
-
-
Regulatory Note: Never dispose of any chemical substance down the drain without explicit approval from your EHS department, as local water authority regulations are paramount.[14]
Protocol C: Contaminated or Mixed Gentiobiose Waste
This protocol applies if Gentiobiose has been mixed with any other chemical, such as organic solvents, acids, bases, or toxic reagents.
-
Hazard Determination: The waste is now defined by its most hazardous component. For example, if Gentiobiose is in a methanol solution, the entire mixture must be treated as flammable liquid waste.
-
Containment: Collect the waste in a designated, compatible hazardous waste container. The container must be in good condition and have a securely fitting lid.[12]
-
Labeling: Label the container clearly with the words "Hazardous Waste" and list all chemical constituents, including Gentiobiose and any solvents, with their approximate percentages.[14]
-
Storage: Store the container in your laboratory's designated Satellite Accumulation Area (SAA).[14]
-
Pickup: Arrange for disposal through your institution's EHS department. They will manage the final transport to a licensed treatment, storage, and disposal facility (TSDF).[12]
Section 5: Spill Management and Decontamination
In the event of a spill, the cleanup materials must be disposed of according to the nature of the substance spilled.
-
Isolate and Secure: Cordon off the area to prevent further spread or exposure.
-
Assess the Hazard:
-
Pure Gentiobiose (Solid): This is a low-hazard cleanup.
-
Gentiobiose Solution: The hazard is dictated by the solvent. If the solvent is hazardous (e.g., flammable, toxic), treat the spill as hazardous.
-
-
Cleanup Procedure:
-
Disposal of Cleanup Debris: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as waste.[7][8]
-
For a pure Gentiobiose spill, the debris is non-hazardous (Protocol A).
-
For a spill involving a hazardous solvent, the debris must be disposed of as hazardous chemical waste (Protocol C).[8]
-
-
Decontamination: Clean the spill surface with soap and water or an appropriate solvent, ensuring the cleaning materials are also disposed of correctly.
By adhering to these scientifically-grounded and regulation-aware protocols, you ensure the safety of your personnel, the integrity of your facility, and the protection of our shared environment.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Vertex AI Search. Retrieved January 7, 2026.
- Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University. Retrieved January 7, 2026.
- Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved January 7, 2026.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Vertex AI Search. Retrieved January 7, 2026.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 7, 2026.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 7, 2026.
- Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved January 7, 2026.
- Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved January 7, 2026.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 7, 2026.
- Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. (n.d.). University of North Carolina at Chapel Hill. Retrieved January 7, 2026.
- Safety Data Sheet for Stachyose tetrahydrate. (2025, December 19). Thermo Fisher Scientific. Note: This is an SDS for a similar non-hazardous sugar, used as a proxy for general handling principles.
- Safety Data Sheet for D-(+)-Glucose. (2021, July 23). Cayman Chemical. Retrieved January 7, 2026.
- Material Safety Data Sheet for B-GENTIOBIOSE. (n.d.). Central Drug House (P) Ltd. Retrieved January 7, 2026.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved January 7, 2026.
- Safety Data Sheet for β-D-Glucose. (2025, July 9). Cayman Chemical. Retrieved January 7, 2026.
- Safety Data Sheet for 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose. (2024, September 6). Sigma-Aldrich.
- Safety Data Sheet for N-Acetyllactosamine. (2025, August 13). Cayman Chemical. Note: This is an SDS for a related disaccharide, referenced for general handling.
- Gentiobiose Product Information. (n.d.).
- Gentiobiose. (n.d.). Wikipedia. Retrieved January 7, 2026.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry. Retrieved January 7, 2026.
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A Senior Application Scientist's Guide to Handling 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose)
As researchers and scientists in advanced drug development, our work demands not only precision in our results but also an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 6-O-β-D-Glucopyranosyl-D-glucose, commonly known as Gentiobiose. Moving beyond a simple checklist, we will explore the causality behind each safety measure, ensuring a culture of safety that is both intelligent and intuitive.
Hazard Identification and Risk Assessment: Understanding Gentiobiose
Gentiobiose is a disaccharide composed of two D-glucose units.[1] While it is a naturally occurring sugar and is not classified as a hazardous substance under major regulatory frameworks like the US OSHA Hazard Communication Standard, it is crucial to adhere to the principle of minimizing all chemical exposures in a laboratory setting.[2][3] The primary risks associated with Gentiobiose in a lab are physical rather than chemical:
-
Inhalation: As a fine white powder, it can become airborne, particularly during weighing and transfer.[4][5] Inhaling any dust can be a respiratory irritant.
-
Eye Contact: Airborne particles can cause mechanical irritation to the eyes.[3]
-
Good Laboratory Practice: Adherence to safety protocols prevents the contamination of research materials and ensures the well-being of all personnel.
Therefore, the procedural controls and personal protective equipment (PPE) outlined below are designed to mitigate these specific physical hazards effectively.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the first line of defense and must be based on a thorough risk assessment of the specific procedures being performed.[6][7] For Gentiobiose, the focus is on creating a barrier against particulate matter.
Eye and Face Protection
Standard laboratory procedure dictates that eye protection be worn at all times.
-
Mandatory: Use safety glasses with side shields that are tested and approved under government standards such as EN 166 (EU) or OSHA's regulations in 29 CFR 1910.133.[4][5]
-
Rationale: Side shields are critical for protecting against airborne particles that may enter the eye from the periphery during transfer or mixing.
Hand Protection
Proper glove selection is essential to prevent skin contact and cross-contamination.
-
Recommended Glove Type: Disposable nitrile gloves are the preferred choice.[4][8][9]
-
Causality: Nitrile provides excellent protection against incidental splashes of aqueous solutions of Gentiobiose.[8][9] It also offers a clear indication of tears or punctures and is a suitable alternative for individuals with latex allergies.[8][9] A glove thickness of >0.11 mm is recommended.[4]
-
Glove Usage Protocol: Always inspect gloves for damage before use.[5][8] Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact, and dispose of contaminated gloves immediately in accordance with laboratory waste procedures.[5] Always wash hands thoroughly after removing gloves.[5]
Body Protection
A lab coat or other protective clothing should be worn to prevent the contamination of personal clothing.[5]
-
Requirement: A standard, clean lab coat is sufficient for routine handling.
-
Rationale: This protects against spills and prevents the transfer of laboratory materials outside of the work area.
Respiratory Protection
Respiratory protection is not typically required when handling Gentiobiose in solution or in a well-ventilated area.[5] However, it becomes necessary when there is a potential for dust formation.
-
Situational Requirement: When weighing or transferring the powder, especially in large quantities or in areas with poor ventilation, respiratory protection is necessary.[4][5]
-
Recommended Equipment: Use a particulate filter device (e.g., a dust mask rated P1 or N95) tested and approved under standards like EN 143 or NIOSH.[4][5]
-
Causality: The primary inhalation risk is from fine airborne particulates. A P1 filter is rated to trap at least 80% of these airborne particles, significantly reducing the potential for respiratory irritation.[4]
The following table summarizes the recommended PPE for different operational scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparing Aqueous Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing/Transferring Powder | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | P1 or N95 Particulate Respirator |
| General Laboratory Handling | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
Operational Workflow for Safe Handling
A self-validating protocol integrates safety checks at every step. The following workflow ensures that handling Gentiobiose is a systematic and safe process.
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a chemical spill kit is accessible.
-
PPE Donning: Put on your lab coat, safety glasses, and nitrile gloves. If weighing the powder, also don your particulate respirator.
-
Chemical Retrieval: Obtain the Gentiobiose container from its designated storage location, typically a cool, dry place.[5]
-
Weighing/Transfer: If working with the powder, conduct this step in a designated area with good ventilation or within a fume hood to minimize dust dispersal.[5]
-
Solution Preparation: When dissolving the powder, add it slowly to the solvent to avoid splashing.
-
Post-Handling: Tightly seal the container. Clean the work surface and any equipment used.
-
PPE Doffing: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent re-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[5]
Spill and Emergency Procedures
In the event of a spill, a calm and procedural response is critical for safety.[6]
Minor Spill (Small amount of powder)
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing the appropriate PPE, including a respirator.
-
Clean-up: Gently sweep up the powder, avoiding dust formation.[5] A damp paper towel can be used to wipe the area after the bulk of the powder is removed.
-
Dispose: Place all contaminated materials into a sealed bag for disposal as chemical waste.[5]
Diagram: Spill Response Workflow
The following diagram illustrates the logical flow for responding to a Gentiobiose spill.
Caption: Workflow for Gentiobiose Spill Response.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Unused Product: Unused Gentiobiose should be disposed of through a licensed disposal company.[5] Do not empty into drains.[4][5]
-
Contaminated Materials: All disposable materials that have come into contact with Gentiobiose, such as gloves, wipes, and contaminated packaging, should be treated as chemical waste.[4][10] They must be collected in suitable, sealed containers for disposal.[5]
-
Regulatory Compliance: Always consult and follow local, state, and federal regulations for chemical waste disposal to ensure full compliance.[4]
By integrating these expert-level protocols and understanding the rationale behind them, you contribute to a laboratory environment that is not only highly productive but also fundamentally safe.
References
- National Institute for Occupational Safety and Health (NIOSH). (1994). Guidelines for the selection of gloves for the workplace.
- IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. [Link]
- Compliance Consultants, Inc. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. [Link]
- Administration for Strategic Preparedness and Response (ASPR).
- National Center for Biotechnology Information.
- Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
- Carl ROTH. (n.d.).
- University of California, Riverside Environmental Health & Safety. Glove Selection Guide. [Link]
- University of California, Berkeley Environmental Health & Safety. Glove Selection Guide. [Link]
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- Organic Syntheses. (n.d.).
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- Carl ROTH. (n.d.). β-D-Gentiobiose, 1 g. [Link]
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- Journal of Applied Microbiology. (1953). THE FORMATION OF GENTIOBIOSE AND OTHER SACCHARIDES DURING PRESSURE‐STEAM STERILIZATION OF A GLUCOSE‐SALTS SOLUTION OF pH 6.8. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
